molecular formula C11H20ClNO3 B009047 Boc-Val-chloromethylketone CAS No. 103542-47-8

Boc-Val-chloromethylketone

Cat. No.: B009047
CAS No.: 103542-47-8
M. Wt: 249.73 g/mol
InChI Key: HQCFUDZWXVYJEF-VIFPVBQESA-N
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Description

Boc-Val-chloromethylketone, also known as this compound, is a useful research compound. Its molecular formula is C11H20ClNO3 and its molecular weight is 249.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO3/c1-7(2)9(8(14)6-12)13-10(15)16-11(3,4)5/h7,9H,6H2,1-5H3,(H,13,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCFUDZWXVYJEF-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)CCl)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)CCl)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50552488
Record name tert-Butyl [(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103542-47-8
Record name tert-Butyl [(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Boc-Val-chloromethylketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Boc-Val-chloromethylketone (Boc-Val-CMK), a potent and irreversible inhibitor of serine proteases, with a primary focus on its interaction with human neutrophil elastase (HNE). This document details the molecular basis of its inhibitory activity, its effects on cellular signaling pathways, and provides relevant experimental protocols for its characterization.

Core Mechanism of Action: Irreversible Inhibition of Human Neutrophil Elastase

This compound belongs to the class of peptide chloromethyl ketone inhibitors, which are known to act as irreversible inhibitors of certain proteases. The valine residue in Boc-Val-CMK directs its specificity towards proteases that preferentially cleave peptide bonds C-terminal to small hydrophobic amino acids, with human neutrophil elastase (HNE) being a prime target.

The inhibitory mechanism proceeds through a two-step process. Initially, the inhibitor reversibly binds to the active site of the elastase, forming a non-covalent Michaelis-like complex. This is followed by an irreversible covalent modification of the enzyme's catalytic dyad. The chloromethyl ketone moiety acts as an alkylating agent, specifically targeting the active site histidine (His-57) and serine (Ser-195) residues. This alkylation results in the formation of a stable covalent bond, rendering the enzyme catalytically inactive.[1]

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Irreversible Alkylation Elastase (Active) Elastase (Active) Michaelis Complex Michaelis Complex Elastase (Active)->Michaelis Complex + Boc-Val-CMK Boc-Val-CMK Boc-Val-CMK Inactive Covalent Complex Inactive Covalent Complex Michaelis Complex->Inactive Covalent Complex Covalent Bond Formation (Alkylation of His-57 & Ser-195)

Quantitative Inhibition Data

InhibitorTarget EnzymeKi (M)IC50 (µM)Reference
MeOSuc-Ala-Ala-Pro-Val-CMKHuman Neutrophil Elastase7.4 x 10-71.25[2][3]
MeOSuc-Ala-Ala-Pro-Val-CMKPorcine Pancreatic ElastaseNot Reported~1-5 mg of fiber-inhibitor formulation for chronic wound fluid elastase[4]
BPTI (Lys15-Val, Pro13-Ile)Human Leukocyte Elastase2.5 x 10-10Not Reported[5]

Impact on Cellular Signaling Pathways

The primary physiological role of human neutrophil elastase is in the degradation of foreign proteins and host tissues at sites of inflammation and infection. Dysregulated elastase activity is implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). By irreversibly inhibiting elastase, Boc-Val-CMK can modulate several downstream signaling pathways.

Neutrophil elastase is known to stimulate the expression of mucin genes, such as MUC5AC and MUC1, in respiratory epithelial cells, leading to mucus hypersecretion.[6][7] The signaling cascade initiated by elastase involves the activation of protein kinase C (PKC), generation of reactive oxygen species (ROS), and subsequent activation of TNF-α converting enzyme (TACE), leading to the release of TNF-α. This, in turn, activates downstream pathways involving ERK1/2 and the transcription factor Sp1, ultimately upregulating mucin gene expression.[7] Inhibition of elastase by Boc-Val-CMK is expected to block this entire cascade at its origin.

G Neutrophil Elastase Neutrophil Elastase PKCδ PKCδ Neutrophil Elastase->PKCδ Activates Boc-Val-CMK Boc-Val-CMK Boc-Val-CMK->Neutrophil Elastase Inhibition Duox1 Duox1 PKCδ->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE TNF-α TNF-α TACE->TNF-α Cleaves pro-TNF-α TNFR1 TNFR1 TNF-α->TNFR1 Binds ERK1/2 ERK1/2 TNFR1->ERK1/2 Sp1 Sp1 ERK1/2->Sp1 MUC1 Transcription MUC1 Transcription Sp1->MUC1 Transcription Upregulates

Experimental Protocols

General Protocol for In Vitro Elastase Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of Boc-Val-CMK against human neutrophil elastase using a chromogenic substrate.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • This compound (or other peptide chloromethyl ketone inhibitor)

  • N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA) or similar chromogenic substrate

  • Assay Buffer: 0.1 M Tris-HCl, pH 7.5, containing 0.5 M NaCl

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Dissolve the elastase substrate in DMSO to a stock concentration of 10 mM. Further dilute in assay buffer to the desired working concentration (typically 0.1-1 mM).

    • Dissolve Boc-Val-CMK in DMSO to create a stock solution (e.g., 10 mM). Prepare a series of dilutions in assay buffer to achieve a range of final inhibitor concentrations.

    • Dilute HNE in assay buffer to a working concentration that gives a linear rate of substrate hydrolysis over the desired time course.

  • Assay Setup:

    • To each well of a 96-well plate, add:

      • Assay Buffer

      • Inhibitor solution (or DMSO vehicle for control)

      • HNE solution

    • Incubate the enzyme and inhibitor mixture at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding and inactivation.

  • Initiate Reaction:

    • Add the substrate solution to each well to start the reaction.

  • Measure Activity:

    • Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The p-nitroaniline released by substrate cleavage absorbs at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • For determining the inhibition constant (Ki) and the inactivation rate constant (k_inact), a more detailed kinetic analysis of the time-dependent inhibition is required.

G cluster_0 Reagent Preparation cluster_1 Assay Plate Setup cluster_2 Kinetic Measurement cluster_3 Data Analysis Prepare Substrate Solution Prepare Substrate Solution Add Substrate to Initiate Reaction Add Substrate to Initiate Reaction Prepare Substrate Solution->Add Substrate to Initiate Reaction Prepare Inhibitor Dilutions Prepare Inhibitor Dilutions Add Buffer, Inhibitor, and Enzyme to Wells Add Buffer, Inhibitor, and Enzyme to Wells Prepare Inhibitor Dilutions->Add Buffer, Inhibitor, and Enzyme to Wells Prepare Enzyme Solution Prepare Enzyme Solution Prepare Enzyme Solution->Add Buffer, Inhibitor, and Enzyme to Wells Pre-incubate Enzyme and Inhibitor Pre-incubate Enzyme and Inhibitor Add Buffer, Inhibitor, and Enzyme to Wells->Pre-incubate Enzyme and Inhibitor Pre-incubate Enzyme and Inhibitor->Add Substrate to Initiate Reaction Monitor Absorbance at 405 nm Monitor Absorbance at 405 nm Add Substrate to Initiate Reaction->Monitor Absorbance at 405 nm Calculate Initial Velocities Calculate Initial Velocities Monitor Absorbance at 405 nm->Calculate Initial Velocities Determine % Inhibition Determine % Inhibition Calculate Initial Velocities->Determine % Inhibition Calculate IC50 / Ki Calculate IC50 / Ki Determine % Inhibition->Calculate IC50 / Ki

Conclusion

This compound is a specific, irreversible inhibitor of human neutrophil elastase. Its mechanism of action involves the alkylation of the catalytic dyad in the enzyme's active site. By inhibiting elastase, Boc-Val-CMK can effectively block downstream signaling pathways that contribute to inflammation and mucus hypersecretion. The quantitative data for structurally similar compounds indicate that it is a potent inhibitor. The provided experimental protocol offers a foundation for researchers to further characterize the inhibitory properties of Boc-Val-CMK and explore its therapeutic potential in elastase-mediated diseases.

References

Boc-Val-Chloromethylketone: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Val-chloromethylketone (Boc-Val-CMK) is a synthetic peptide derivative that belongs to the class of irreversible protease inhibitors. Structurally, it consists of the amino acid valine, which is N-terminally protected by a tert-butyloxycarbonyl (Boc) group, and features a chloromethylketone (CMK) reactive group at the C-terminus. This unique combination of a specificity-determining amino acid residue and a reactive "warhead" makes Boc-Val-CMK and related compounds valuable tools in the study of proteases, particularly cysteine and serine proteases. Their ability to covalently modify the active site of these enzymes leads to irreversible inhibition, allowing for the elucidation of protease function in various biological processes. This technical guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and effects on cellular signaling pathways of this compound, along with detailed experimental protocols for its characterization.

Chemical Properties and Structure

This compound is a white to off-white solid.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Chemical Name N-(tert-Butoxycarbonyl)-L-valyl-chloromethylketoneN/A
Synonyms Boc-L-Val-CMK, Boc-Valine-chloromethyl ketone[1][2]
CAS Number 103542-47-8[1][2]
Molecular Formula C11H20ClNO3[1][2]
Molecular Weight 249.73 g/mol [1][2]
Appearance White to off-white solid[1][2]
Melting Point 68-69 °C[1]
Purity ≥ 98% (HPLC)[2]

Structure:

The chemical structure of this compound consists of a central valine residue. The amino group of the valine is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in peptide synthesis that is stable under a variety of conditions but can be removed under acidic conditions. The carboxyl group of the valine is modified to a chloromethylketone. This functional group is an electrophilic "warhead" that is susceptible to nucleophilic attack by amino acid residues in the active site of target proteases.

Mechanism of Action

This compound functions as an irreversible inhibitor of certain proteases, primarily cysteine and serine proteases. The mechanism of inhibition involves a two-step process:

  • Initial Binding: The inhibitor first binds to the active site of the protease in a non-covalent manner. The valine residue of Boc-Val-CMK interacts with the S1 subsite of the protease, which contributes to the specificity of the inhibition.

  • Irreversible Covalent Modification: Following initial binding, a nucleophilic residue in the active site of the protease, typically a cysteine thiol or a serine hydroxyl group, attacks the electrophilic carbon of the chloromethylketone. This results in the formation of a stable covalent bond and the displacement of the chlorine atom. This covalent modification of the active site renders the enzyme catalytically inactive.

G Mechanism of Irreversible Inhibition by Boc-Val-CMK cluster_0 Protease Active Site Protease Protease Nucleophile Cys-SH or Ser-OH Protease->Nucleophile contains CovalentAdduct Protease-Inhibitor Covalent Adduct (Inactive) BocValCMK Boc-Val-CH2Cl Nucleophile->BocValCMK 2. Nucleophilic Attack BocValCMK->Protease

Mechanism of Protease Inhibition

Effects on Cellular Signaling Pathways

The biological effects of this compound are primarily mediated through its inhibition of specific proteases, which in turn can modulate various cellular signaling pathways. Key targets of peptide chloromethyl ketones include calpains and cathepsins, which are involved in a multitude of cellular processes, including apoptosis and inflammation.

Calpain Inhibition and Downstream Signaling

Calpains are a family of calcium-dependent cysteine proteases. Their overactivation is implicated in a variety of pathological conditions, including neurodegenerative diseases. Inhibition of calpain by compounds like Boc-Val-CMK can interfere with these processes.

One of the key roles of calpain is in the regulation of apoptosis, or programmed cell death. Calpain can cleave and activate pro-apoptotic proteins such as Bid, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases. Furthermore, calpain activation has been linked to the cleavage of p35 to p25, a potent activator of cyclin-dependent kinase 5 (Cdk5). The Cdk5/p25 complex can then phosphorylate and inactivate the myocyte enhancer factor 2 (MEF2), a transcription factor that promotes neuronal survival. By inhibiting calpain, Boc-Val-CMK can potentially block these pro-apoptotic pathways.

G Calpain-Mediated Apoptotic Signaling and Inhibition cluster_0 Bid Cleavage Pathway cluster_1 Cdk5/MEF2 Pathway CellStress Cellular Stress (e.g., Ischemia) Ca2 ↑ [Ca2+]i CellStress->Ca2 Calpain Calpain Activation Ca2->Calpain Bid Bid Calpain->Bid p35 p35 Calpain->p35 BocValCMK Boc-Val-CMK BocValCMK->Calpain inhibition tBid tBid Bid->tBid cleavage Mitochondrion Mitochondrion tBid->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis_Bid Apoptosis Caspases->Apoptosis_Bid p25 p25 p35->p25 cleavage Cdk5p25 Cdk5/p25 Complex p25->Cdk5p25 Cdk5 Cdk5 Cdk5->Cdk5p25 pMEF2 p-MEF2 (inactive) Cdk5p25->pMEF2 phosphorylation MEF2 MEF2 MEF2->pMEF2 SurvivalGenes ↓ Survival Gene Expression pMEF2->SurvivalGenes Apoptosis_MEF2 Apoptosis SurvivalGenes->Apoptosis_MEF2

Calpain Inhibition and Apoptosis
Cathepsin Inhibition and its Consequences

Cathepsins are another class of proteases, primarily found in lysosomes, that can be inhibited by peptide chloromethyl ketones. Under certain stress conditions, lysosomal membrane permeabilization can lead to the release of cathepsins into the cytosol, where they can contribute to apoptotic cell death. For instance, cathepsin B has been shown to be a target of some tetrapeptide chloromethyl ketones, and its inhibition can be neuroprotective. The release of cathepsins can activate the mitochondrial apoptotic pathway through the cleavage of Bid.

Quantitative Data on Inhibitory Activity

InhibitorTarget ProteaseInhibition ParameterValue
Z-Leu-Leu-Phe-CH2ClCalpain I & IIIC50Potent inhibitor
Z-Phe-Ala-CH2ClCathepsin Bk_inact / K_iHigh
Ac-YVAD-cmkCathepsin B-Effective inhibitor

Note: This table provides contextual data for related compounds due to the lack of specific quantitative data for this compound in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibitory activity of this compound.

In Vitro Calpain Inhibition Assay (Fluorometric)

This protocol describes a method for determining the in vitro inhibitory activity of this compound against calpain using a fluorogenic substrate.

Materials:

  • Purified calpain-1 or calpain-2

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 5 mM β-mercaptoethanol)

  • Activation Buffer (Assay Buffer containing 10 mM CaCl2)

  • Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

  • DMSO

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the inhibitor in Assay Buffer to achieve a range of final concentrations.

    • Dilute the purified calpain enzyme in Assay Buffer to the desired working concentration.

    • Prepare the fluorogenic substrate solution in Assay Buffer according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well microplate, add the desired volume of the diluted this compound solutions to the test wells.

    • Include a vehicle control (DMSO) and a no-enzyme control.

    • Add the diluted calpain enzyme solution to all wells except the no-enzyme control.

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the Activation Buffer followed by the fluorogenic substrate to all wells.

    • Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

    • Measure the increase in fluorescence intensity over time (e.g., every 1-2 minutes for 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 380/460 nm for AMC-based substrates).

  • Data Analysis:

    • Calculate the rate of reaction (initial velocity) from the linear portion of the fluorescence versus time plot for each well.

    • Subtract the rate of the no-enzyme control from all other rates.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

G Workflow for In Vitro Calpain Inhibition Assay Start Start PrepInhibitor Prepare Inhibitor Dilutions Start->PrepInhibitor PrepEnzyme Prepare Enzyme Solution Start->PrepEnzyme PrepSubstrate Prepare Substrate Solution Start->PrepSubstrate SetupPlate Set up 96-well Plate (Inhibitor + Enzyme) PrepInhibitor->SetupPlate PrepEnzyme->SetupPlate AddSubstrate Initiate Reaction (Add Substrate + Activation Buffer) PrepSubstrate->AddSubstrate Preincubation Pre-incubate at 37°C SetupPlate->Preincubation Preincubation->AddSubstrate MeasureFluorescence Measure Fluorescence Kinetically AddSubstrate->MeasureFluorescence DataAnalysis Data Analysis (Calculate % Inhibition, IC50) MeasureFluorescence->DataAnalysis End End DataAnalysis->End

In Vitro Calpain Inhibition Assay
Cell-Based Cathepsin Activity Assay

This protocol describes a method for measuring the activity of cathepsins within cultured cells and the effect of this compound using a cell-permeable fluorogenic substrate.

Materials:

  • Cultured cells of interest

  • Cell culture medium

  • This compound

  • Cell-permeable fluorogenic cathepsin substrate (e.g., a substrate with an -AFC or -AMC fluorophore)

  • Phosphate-buffered saline (PBS)

  • Optional: A stimulus to induce lysosomal stress or apoptosis

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slides).

    • Allow cells to adhere and grow to the desired confluency.

    • Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours). Include a vehicle control.

    • Optional: Treat cells with a stimulus to induce cathepsin activity.

  • Substrate Loading and Incubation:

    • Remove the culture medium and wash the cells with PBS.

    • Add the cell-permeable fluorogenic cathepsin substrate, diluted in an appropriate buffer or medium according to the manufacturer's instructions.

    • Incubate the cells for a sufficient time to allow for substrate uptake and cleavage.

  • Measurement of Fluorescence:

    • Wash the cells with PBS to remove excess substrate.

    • Measure the intracellular fluorescence using a fluorescence microplate reader or visualize and capture images using a fluorescence microscope.

  • Data Analysis:

    • Quantify the fluorescence intensity for each condition.

    • Normalize the fluorescence signal to cell number or total protein concentration if necessary.

    • Calculate the percentage of cathepsin inhibition for each concentration of this compound compared to the vehicle-treated, stimulated cells.

Conclusion

This compound is a valuable research tool for studying the roles of cysteine and serine proteases in cellular physiology and pathology. Its ability to irreversibly inhibit enzymes like calpains and cathepsins provides a means to investigate their involvement in complex signaling pathways, particularly those related to apoptosis. The experimental protocols provided in this guide offer a framework for characterizing the inhibitory activity of Boc-Val-CMK and similar compounds, which is essential for the development of novel therapeutic agents targeting these important enzymes. Further research is warranted to determine the specific inhibitory constants of this compound against a broader range of proteases and to fully elucidate its effects on various cellular signaling networks.

References

Understanding the Function of Peptidyl Chloromethyl Ketones in Biochemistry: A Technical Guide with a Focus on Boc-L-Val-CMK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Peptidyl Chloromethyl Ketones

Peptidyl chloromethyl ketones (CMKs) are a class of irreversible inhibitors that target certain proteases, particularly cysteine and serine proteases. Their design incorporates a peptide sequence that mimics the natural substrate of the target enzyme, providing specificity, and a reactive chloromethyl ketone "warhead" that forms a covalent bond with a key active site residue, leading to irreversible inactivation.[1] This makes them powerful tools for studying the roles of specific proteases in complex biological processes like apoptosis.

Boc-L-Val-CMK is a specific peptidyl chloromethyl ketone. The "Boc" (tert-butyloxycarbonyl) group is a common protecting group in peptide synthesis, and the "L-Val" (L-valine) residue provides a degree of specificity for proteases that recognize valine in their substrates. The chloromethyl ketone moiety is the reactive group responsible for the irreversible inhibition.

Mechanism of Action

The inhibitory action of peptidyl chloromethyl ketones is a two-step process:

  • Substrate Recognition and Binding: The peptide portion of the inhibitor (in this case, containing a valine residue) directs it to the active site of a specific protease. The inhibitor binds to the enzyme in a manner analogous to the natural substrate.

  • Irreversible Alkylation: Once bound, the electrophilic carbon of the chloromethyl ketone is positioned optimally for nucleophilic attack by a residue in the enzyme's active site. For cysteine proteases, such as caspases, this is the catalytic cysteine residue.[1] The attack results in the displacement of the chlorine atom and the formation of a stable, irreversible covalent thioether bond between the inhibitor and the enzyme.[1] This covalent modification permanently inactivates the protease.

Potential Biological Targets and Applications of Boc-L-Val-CMK

While specific data for Boc-L-Val-CMK is unavailable, we can infer its potential targets based on the substrate specificities of caspases, a family of cysteine proteases central to apoptosis.

Caspase Substrate Specificity

Caspases exhibit a strong preference for cleaving their substrates after an aspartic acid (Asp) residue at the P1 position. The specificity for different caspases is largely determined by the amino acid residues at the P4, P3, and P2 positions upstream of the cleavage site.

  • Initiator Caspases:

    • Caspase-8: Prefers a sequence with branched-chain amino acids like Leucine or Valine at the P4 position (e.g., (L/V)ETD).[2][3]

    • Caspase-9: Recognizes a LEHD sequence.

    • Caspase-1: Prefers bulky aromatic residues like Tryptophan or Tyrosine at P4 (e.g., (W/Y)VAD).[4]

  • Executioner Caspases:

    • Caspase-3 and -7: Show a strong preference for an Aspartic acid residue at P4 (DEVD).[5]

Given that Boc-L-Val-CMK contains a valine residue, it is plausible that it could act as an inhibitor of caspase-8 or other proteases that have a similar substrate preference. Caspase-8 is a key initiator caspase in the extrinsic apoptosis pathway.

Applications in Apoptosis Research

Inhibitors like Boc-L-Val-CMK are valuable tools for:

  • Elucidating Apoptotic Pathways: By inhibiting specific caspases, researchers can determine their position and necessity in the signaling cascade.

  • Distinguishing Between Apoptosis and Necrosis: The use of caspase inhibitors can help to determine if cell death is occurring through the programmed, caspase-dependent pathway of apoptosis.

  • Therapeutic Development: Understanding the role of specific caspases in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions can aid in the development of targeted therapies.

Quantitative Data (Illustrative)

As no specific quantitative data for Boc-L-Val-CMK is available, the following table provides examples of inhibitory constants for other well-characterized peptidyl chloromethyl ketone and fluoromethyl ketone caspase inhibitors to illustrate the typical potency of this class of compounds.

InhibitorTarget Caspase(s)IC50 / KiReference(s)
Z-VAD-FMK Pan-caspaseVaries by caspase (nM to low µM range)[6]
Z-IETD-FMK Caspase-8Potent inhibitor[7]
Z-DEVD-FMK Caspase-3Potent inhibitor[7]
Ac-YVAD-CMK Caspase-1-likePotent inhibitor
TLCK Caspase-3, -6, -712.0 µM, 54.5 µM, 19.3 µM (IC50)[8]

Experimental Protocols

The following are generalized protocols that can be adapted to evaluate the function of a novel peptidyl chloromethyl ketone inhibitor like Boc-L-Val-CMK.

In Vitro Caspase Activity Assay (Fluorogenic Substrate)

This assay measures the ability of an inhibitor to block the activity of a purified, active caspase enzyme.

Materials:

  • Purified recombinant active caspase (e.g., caspase-8)

  • Caspase assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

  • Fluorogenic caspase substrate (e.g., Ac-IETD-AFC for caspase-8)

  • Boc-L-Val-CMK (or other inhibitor) dissolved in DMSO

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare serial dilutions of Boc-L-Val-CMK in caspase assay buffer.

  • In a 96-well plate, add the purified active caspase to each well (except for the blank).

  • Add the different concentrations of the inhibitor to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic caspase substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 400 nm, Em: 505 nm for AFC) over time.

  • Calculate the rate of substrate cleavage (slope of the fluorescence vs. time curve).

  • Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot Analysis of Apoptosis Markers in Cell Culture

This protocol is used to assess the effect of a caspase inhibitor on the downstream events of apoptosis in a cellular context.

Materials:

  • Cell line of interest (e.g., Jurkat cells)

  • Cell culture medium and supplements

  • Apoptosis-inducing agent (e.g., TNF-α plus cycloheximide for Jurkat cells)

  • Boc-L-Val-CMK (or other inhibitor) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to attach (if adherent). Pre-treat the cells with various concentrations of Boc-L-Val-CMK for 1-2 hours. Then, add the apoptosis-inducing agent and incubate for the desired time. Include appropriate controls (untreated, vehicle-treated, inducer only).

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine the levels of cleaved caspase-3 and cleaved PARP. Use β-actin as a loading control. A reduction in the levels of cleaved proteins in the inhibitor-treated samples indicates effective inhibition of apoptosis.

Visualizations

Signaling Pathway

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Death-Inducing Signaling Complex Death Receptor->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Activation Procaspase-8 Procaspase-8 Procaspase-8->DISC Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Bcl-2 Family Bcl-2 Family (Bax/Bak, Bcl-2) Cellular Stress->Bcl-2 Family Mitochondrion Mitochondrion Bcl-2 Family->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Substrates Cellular Substrates (e.g., PARP) Caspase-3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis Boc_Val_CMK Boc-L-Val-CMK (Hypothetical Target) Boc_Val_CMK->Caspase-8

Caption: Apoptotic signaling pathways and the hypothetical target of Boc-L-Val-CMK.

Experimental Workflow

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Inhibitor_Prep Prepare Boc-L-Val-CMK Stock Solution Caspase_Assay In Vitro Caspase Activity Assay Inhibitor_Prep->Caspase_Assay IC50_Determination Determine IC50 Value Caspase_Assay->IC50_Determination Treatment Treat Cells with Inducer +/- Boc-L-Val-CMK IC50_Determination->Treatment Inform Cellular Concentrations Cell_Culture Culture Cells Cell_Culture->Treatment Cell_Lysis Prepare Cell Lysates Treatment->Cell_Lysis Cell_Viability Cell Viability Assay (e.g., MTT, Annexin V) Treatment->Cell_Viability Western_Blot Western Blot for Apoptosis Markers Cell_Lysis->Western_Blot

Caption: General experimental workflow for evaluating a caspase inhibitor.

References

Boc-Val-Chloromethylketone: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-Val-chloromethylketone (Boc-V-CMK) as a serine protease inhibitor. It covers its mechanism of action, potential targets, and detailed experimental protocols for its synthesis and application in research. This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in enzyme kinetics, inhibitor screening, and drug discovery.

Introduction to this compound

This compound is a synthetic peptide derivative that belongs to the class of irreversible inhibitors known as peptidyl chloromethylketones. The structure consists of a valine amino acid residue protected at the N-terminus by a tert-butyloxycarbonyl (Boc) group and functionalized at the C-terminus with a chloromethylketone reactive group. This specific chemical arrangement allows Boc-V-CMK to target the active site of certain serine proteases, leading to their irreversible inactivation.

Serine proteases are a large family of enzymes that play crucial roles in a multitude of physiological and pathological processes, including blood coagulation, inflammation, immune response, and cancer progression. Consequently, inhibitors of these proteases are valuable tools for studying their biological functions and hold significant potential as therapeutic agents.

Mechanism of Action

The inhibitory activity of Boc-V-CMK is attributed to its chloromethylketone moiety, which acts as an electrophilic "warhead." The generally accepted mechanism of inhibition for chloromethylketones involves a two-step process within the enzyme's active site.

First, the peptide portion of the inhibitor (in this case, the valine residue) directs the molecule to the substrate-binding pocket of the target serine protease. The specificity of this interaction is determined by the preference of the protease for particular amino acid residues at its substrate cleavage site.

Following the initial binding, the catalytic serine residue in the active site of the protease performs a nucleophilic attack on the carbonyl carbon of the chloromethylketone. This is followed by a second nucleophilic attack from the active site histidine residue on the methylene carbon bearing the chlorine atom, resulting in the displacement of the chloride ion and the formation of a stable, covalent alkylated adduct with the histidine. This covalent modification of the catalytic dyad (serine and histidine) renders the enzyme permanently inactive.

Diagram: Mechanism of Serine Protease Inhibition by Boc-Val-CMK

G cluster_0 Enzyme Active Site Ser Serine (Ser) Residue (Nucleophile) Intermediate Hemiketal Intermediate Ser->Intermediate His Histidine (His) Residue (General Base) His->Intermediate 2. Histidine-mediated Alkylation Inhibitor Boc-Val-CMK (Inhibitor) Inhibitor->Ser 1. Binding & Nucleophilic Attack by Serine Inactive_Enzyme Covalently Modified Inactive Enzyme Intermediate->Inactive_Enzyme Irreversible Covalent Bond Formation

Caption: Mechanism of irreversible inhibition of a serine protease by Boc-Val-CMK.

Target Proteases and Inhibitory Activity

While Boc-V-CMK is designed as a serine protease inhibitor, its precise target profile and inhibitory potency (IC50 and Ki values) are not extensively documented in publicly available literature. Generally, the valine residue suggests a potential for targeting proteases that recognize and cleave after small hydrophobic amino acids, such as elastase.

It is important to note that chloromethylketones can also inhibit other classes of proteases, notably cysteine proteases like caspases, through a similar alkylation mechanism targeting the active site cysteine residue. For instance, related compounds with different peptide sequences are well-characterized caspase inhibitors. Therefore, the specificity of Boc-V-CMK should be experimentally determined for each target of interest.

Table 1: Potential Serine Protease Targets for Boc-Val-CMK

Protease FamilySpecific ExamplesRationale for Potential Inhibition
Chymotrypsin-likeChymotrypsin, Cathepsin GRecognition of hydrophobic residues at the P1 position.
Elastase-likeNeutrophil Elastase, Pancreatic ElastasePreference for small, aliphatic amino acids like Valine at the P1 position.
Trypsin-likeTrypsin, ThrombinLess likely primary targets due to their preference for basic residues (Arg, Lys) at P1.
CaspasesCaspase-1, Caspase-3Potential off-target effects due to the reactivity of the chloromethylketone group with the active site cysteine.

Note: The inhibitory activity and specificity of Boc-V-CMK against these proteases require experimental validation. The information provided is based on the general substrate preferences of the enzyme families.

Experimental Protocols

This section provides detailed methodologies for the synthesis of Boc-V-CMK and for assays to evaluate its inhibitory activity.

Synthesis of this compound

The synthesis of peptidyl chloromethylketones can be achieved through a multi-step process. The following protocol is an adapted procedure based on established methods for similar compounds.

Diagram: Synthetic Workflow for Boc-Val-CMK

G BocVal Boc-Valine MixedAnhydride Mixed Anhydride Formation BocVal->MixedAnhydride Isobutyl chloroformate, N-methylmorpholine Diazoketone Diazoketone Intermediate MixedAnhydride->Diazoketone Diazomethane BocVCMK Boc-Val-CMK Diazoketone->BocVCMK HCl in diethyl ether G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Reaction & Detection cluster_3 Data Analysis Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Incubate_Enzyme_Inhibitor Pre-incubate Enzyme with Boc-V-CMK Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate Initiate Reaction with Substrate Incubate_Enzyme_Inhibitor->Add_Substrate Measure_Signal Monitor Signal Change (Absorbance/Fluorescence) Add_Substrate->Measure_Signal Calculate_Activity Calculate % Inhibition Measure_Signal->Calculate_Activity Determine_IC50 Determine IC50 Value Calculate_Activity->Determine_IC50 G Stimulus Inflammatory Stimulus Protease Serine Protease Stimulus->Protease IKK IKK Complex Protease->IKK Activation IkBa_NFkB IκBα-NF-κB Complex (Cytoplasm) IKK->IkBa_NFkB Phosphorylation of IκBα NFkB_nucleus NF-κB (Nucleus) IkBa_NFkB->NFkB_nucleus IκBα Degradation & NF-κB Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression Activation BocVCMK Boc-Val-CMK BocVCMK->Protease Inhibition G Apoptotic_Stimulus Apoptotic Stimulus Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Apoptotic_Stimulus->Initiator_Caspases Activation Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Initiator_Caspases->Executioner_Caspases Activation Substrate_Cleavage Cleavage of Cellular Substrates Executioner_Caspases->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis BocVCMK Boc-Val-CMK BocVCMK->Initiator_Caspases Inhibition? BocVCMK->Executioner_Caspases Inhibition?

Target Enzyme Specificity of Boc-Val-Chloromethylketone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Val-chloromethylketone (Boc-Val-CMK) is a synthetic, cell-permeable peptide derivative that functions as an irreversible inhibitor of certain proteases. Its mechanism of action involves the chloromethylketone (CMK) moiety, which acts as a reactive "warhead." This functional group forms a covalent bond with the active site residue of the target enzyme, typically a cysteine or histidine, leading to its irreversible inactivation. The specificity of Boc-Val-CMK is primarily determined by the valine residue, which influences its recognition and binding to the active site of target proteases. This technical guide provides a comprehensive overview of the target enzyme specificity of Boc-Val-CMK, detailed experimental protocols for its characterization, and its role in elucidating cellular signaling pathways.

Target Enzyme Specificity

Primary Targets: Calpains

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. The substrate specificity of calpains is not strictly defined by a single consensus sequence, but they often cleave proteins after small, hydrophobic amino acids. Given the valine residue, Boc-Val-CMK is predicted to be an effective inhibitor of calpains.

Potential Targets: Caspases

Caspases are a family of cysteine proteases that play essential roles in apoptosis and inflammation. While the optimal recognition sequence for caspases varies, some caspases can cleave substrates with a valine residue at the P4 position. However, inhibitors with specificity at the P1 position, such as Boc-Val-CMK, may exhibit some cross-reactivity. For instance, the broad-spectrum caspase inhibitor Boc-Asp-CMK highlights that the amino acid residue is a key determinant of specificity[1].

Off-Target Effects

The reactive nature of the chloromethylketone group raises the possibility of off-target inhibition. While the peptide moiety provides a degree of selectivity, high concentrations of the inhibitor or prolonged exposure could lead to the inactivation of other proteases or even non-proteolytic enzymes with reactive nucleophiles in their active sites. For example, the chloromethylketone inhibitor AAPF(CMK) has been shown to target ATP-dependent helicases[]. Therefore, careful dose-response studies and the use of appropriate controls are crucial when interpreting experimental results.

Quantitative Data on Inhibitory Potency

Direct and comprehensive quantitative data (IC50 or Ki values) for this compound against a broad panel of proteases are not consistently reported in publicly available literature. However, data for analogous peptide chloromethylketone inhibitors can provide an indication of the potential potency and selectivity.

Table 1: Inhibitory Potency of Analogous Chloromethylketone Protease Inhibitors

InhibitorTarget EnzymeInhibition ConstantReference
Calpain Inhibitor I (ALLN)CalpainIC50 = 0.09 μM[3]
Boc-Asp-CMKPan-caspaseInduces cell death at micromolar concentrations[1]
Ac-FLTD-CMKCaspase-1IC50 = 46.7 nM[4]
Ac-FLTD-CMKCaspase-4IC50 = 1.49 μM[4]
Ac-FLTD-CMKCaspase-5IC50 = 329 nM[4]
N-Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketoneNeutrophil ElastasePotent inhibitor

Note: This table presents data for inhibitors structurally related to Boc-Val-CMK to provide a general understanding of the inhibitory potential of this class of compounds. The actual inhibitory constants for Boc-Val-CMK may vary.

Experimental Protocols

To determine the target enzyme specificity and inhibitory potency of Boc-Val-CMK, a combination of in vitro enzymatic assays and cell-based assays should be employed.

In Vitro Enzyme Inhibition Assay (Fluorometric)

This protocol is designed to determine the IC50 value of Boc-Val-CMK against a purified protease.

Materials:

  • Purified target enzyme (e.g., Calpain-1, Caspase-3)

  • This compound

  • Fluorogenic peptide substrate specific for the target enzyme (e.g., Suc-Leu-Leu-Val-Tyr-AMC for calpain, Ac-DEVD-AFC for caspase-3)

  • Assay buffer (enzyme-specific)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of Boc-Val-CMK in an appropriate solvent (e.g., DMSO).

  • Perform serial dilutions of the Boc-Val-CMK stock solution in assay buffer to create a range of inhibitor concentrations.

  • In the wells of a 96-well plate, add the assay buffer, the diluted Boc-Val-CMK solutions, and the purified enzyme. Include controls with no inhibitor (vehicle control) and no enzyme (blank).

  • Incubate the plate at the optimal temperature for the enzyme for a predetermined time to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity over time using a fluorometric plate reader at the appropriate excitation and emission wavelengths for the cleaved fluorophore.

  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

  • Determine the percent inhibition for each concentration of Boc-Val-CMK relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Cell-Based Assay for Target Engagement

This protocol assesses the ability of Boc-Val-CMK to inhibit the activity of its target enzyme within a cellular context.

Materials:

  • Cell line of interest

  • Cell culture medium and reagents

  • This compound

  • Stimulus to induce target enzyme activity (e.g., calcium ionophore for calpain activation, etoposide for caspase activation)

  • Cell-permeable fluorogenic substrate for the target enzyme

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slides).

  • Pre-treat the cells with various concentrations of Boc-Val-CMK for a specific duration. Include a vehicle-treated control.

  • Induce the activity of the target enzyme by adding the appropriate stimulus.

  • Load the cells with the cell-permeable fluorogenic substrate according to the manufacturer's instructions.

  • Incubate the cells to allow for substrate cleavage.

  • Measure the intracellular fluorescence using a fluorescence microscope or flow cytometer.

  • Quantify the fluorescence intensity and normalize it to cell number or a housekeeping protein.

  • Calculate the percentage of inhibition of enzyme activity at different concentrations of Boc-Val-CMK.

Signaling Pathways and Experimental Workflows

Calpain-Mediated Apoptotic Signaling Pathway

Calpains can be activated by elevated intracellular calcium levels and contribute to apoptosis through the cleavage of various cellular substrates, including cytoskeletal proteins and signaling molecules.

Calpain_Apoptosis_Pathway Stimulus Apoptotic Stimulus (e.g., Ischemia) Ca_Influx ↑ Intracellular Ca²⁺ Stimulus->Ca_Influx Calpain_Activation Calpain Activation Ca_Influx->Calpain_Activation Bid_Cleavage Bid Cleavage (tBid) Calpain_Activation->Bid_Cleavage Cytoskeleton_Deg Cytoskeletal Degradation Calpain_Activation->Cytoskeleton_Deg BocValCMK Boc-Val-CMK BocValCMK->Calpain_Activation Inhibits Mitochondrion Mitochondrion Bid_Cleavage->Mitochondrion Cytoskeleton Cytoskeletal Proteins (e.g., Spectrin) Cytoskeleton->Cytoskeleton_Deg Apoptosis Apoptosis Cytoskeleton_Deg->Apoptosis CytoC Cytochrome c Release Mitochondrion->CytoC CytoC->Apoptosis

Caption: Calpain-mediated apoptotic signaling pathway and the inhibitory action of Boc-Val-CMK.

Caspase-Mediated Apoptotic Signaling Pathway

Caspases are central executioners of apoptosis, activated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caspase_Apoptosis_Pathway Extrinsic Extrinsic Pathway (Death Receptors) Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Intrinsic Intrinsic Pathway (Mitochondrial Stress) Caspase9 Caspase-9 Activation Intrinsic->Caspase9 Caspase3 Caspase-3 (Executioner Caspase) Activation Caspase8->Caspase3 Caspase9->Caspase3 BocValCMK Boc-Val-CMK BocValCMK->Caspase3 Potential Inhibition Cleavage Substrate Cleavage Caspase3->Cleavage Substrates Cellular Substrates (e.g., PARP, Lamins) Substrates->Cleavage Apoptosis Apoptosis Cleavage->Apoptosis

Caption: Caspase-mediated apoptotic signaling pathways and the potential inhibitory action of Boc-Val-CMK.

Experimental Workflow for Determining Enzyme Specificity

A systematic approach is necessary to characterize the inhibitory profile of Boc-Val-CMK.

Experimental_Workflow Start Start: Synthesize & Purify Boc-Val-CMK Primary_Screen Primary Screen: In Vitro Inhibition Assays (Panel of Proteases) Start->Primary_Screen Data_Analysis1 Data Analysis: Determine IC50 values Primary_Screen->Data_Analysis1 Hit_Validation Hit Validation: Confirm Irreversible Inhibition (Dialysis, Mass Spec) Data_Analysis1->Hit_Validation Cell_Based_Assay Cell-Based Assays: Confirm Target Engagement & Cellular Potency Hit_Validation->Cell_Based_Assay Data_Analysis2 Data Analysis: Determine Cellular EC50 Cell_Based_Assay->Data_Analysis2 Off_Target_Screen Off-Target Profiling: Broad Protease Panel & Counter-Screens Data_Analysis2->Off_Target_Screen Final_Profile Final Specificity Profile Off_Target_Screen->Final_Profile

Caption: Experimental workflow for determining the enzyme specificity of Boc-Val-CMK.

Mechanism of Irreversible Inhibition

The chloromethylketone moiety of Boc-Val-CMK is key to its function as an irreversible inhibitor.

Inhibition_Mechanism Enzyme_Inhibitor Active Enzyme (E) + Boc-Val-CMK (I) E-I Complex Covalent_Adduct Irreversible Covalent Adduct Inactivated Enzyme Enzyme_Inhibitor:f1->Covalent_Adduct:f0 Covalent Bond Formation (Alkylation of Active Site Cys/His)

Caption: Mechanism of irreversible inhibition by this compound.

Conclusion

This compound is a valuable research tool for studying the roles of specific proteases, particularly calpains, in various cellular processes. Its irreversible mechanism of action makes it a potent inhibitor. However, the lack of comprehensive public data on its specificity necessitates careful experimental validation by researchers. The protocols and conceptual frameworks provided in this guide offer a solid foundation for the rigorous characterization and effective utilization of Boc-Val-CMK in scientific and drug development endeavors. Future studies focusing on a broad-panel screening of Boc-Val-CMK will be invaluable in further defining its precise target profile and potential therapeutic applications.

References

An In-depth Technical Guide to the Discovery and History of Chloromethyl Ketone Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and applications of chloromethyl ketone (CMK) inhibitors. From their initial development as affinity labels for studying protease active sites to their evolution as potent and specific enzyme inhibitors, CMKs have played a pivotal role in biochemistry and drug discovery. This document details their synthesis and characterization, presents quantitative data on their inhibitory activity against various proteases, and outlines key experimental protocols. Furthermore, it elucidates their impact on critical signaling pathways, such as NF-κB and apoptosis, supported by detailed diagrams. This guide serves as a valuable resource for researchers and professionals in the fields of enzymology, medicinal chemistry, and drug development, offering insights into the legacy and ongoing relevance of this important class of inhibitors.

Introduction: The Genesis of Affinity Labeling

The study of enzyme mechanisms and the development of specific inhibitors have been cornerstones of biochemical research. A significant breakthrough in this field was the advent of affinity labeling in the mid-20th century.[1] This technique utilizes a reactive molecule that structurally mimics the substrate of a target enzyme. This mimicry allows the molecule to bind specifically to the enzyme's active site, where a reactive "warhead" group then forms a covalent bond with a nearby amino acid residue, leading to irreversible inactivation.[1]

Peptidyl chloromethyl ketones (CMKs) emerged as a prominent class of affinity labels, ingeniously combining a peptide sequence for enzyme specificity with a reactive chloromethyl ketone moiety for irreversible inhibition.[1] The seminal moment in the history of CMK inhibitors was the development of tosyl-L-phenylalanine chloromethyl ketone (TPCK). TPCK was designed to target chymotrypsin, a serine protease with a preference for cleaving peptide bonds after aromatic amino acids like phenylalanine.[1] The success of TPCK in specifically inactivating chymotrypsin opened the floodgates for the rational design of a vast array of peptidyl CMKs targeting a wide spectrum of proteases, thereby enabling detailed investigations into their structure, function, and physiological roles.[1]

Mechanism of Action: A Two-Step Inactivation

The inhibitory action of peptidyl chloromethyl ketones is a precisely orchestrated two-step process:

  • Recognition and Binding: The peptide portion of the CMK inhibitor is designed to mimic the natural substrate of the target protease. This allows the inhibitor to be recognized by and bind to the enzyme's active site with high specificity. The amino acid sequence of the peptide is the primary determinant of the inhibitor's selectivity for a particular protease.[1]

  • Irreversible Alkylation: Once bound to the active site, the electrophilic chloromethyl ketone "warhead" is positioned in close proximity to a nucleophilic residue within the enzyme's catalytic machinery. For serine proteases like chymotrypsin, this is typically a histidine residue (e.g., His-57) in the catalytic triad.[1] In the case of cysteine proteases, the target is the active site cysteine thiol. The nucleophilic residue attacks the carbon of the chloromethyl group, displacing the chlorine atom and forming a stable, irreversible covalent bond. This alkylation event permanently inactivates the enzyme.

Quantitative Analysis of Inhibitor Potency

The efficacy of chloromethyl ketone inhibitors is quantified by various kinetic parameters, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the rate of inactivation (kinact). Below are tables summarizing available quantitative data for various CMK inhibitors against different proteases.

Table 1: Inhibition of Serine Proteases by Chloromethyl Ketone Inhibitors

InhibitorProteaseIC50Kik_inact/K_i (M⁻¹s⁻¹)Reference
Tosyl-L-phenylalanine chloromethyl ketone (TPCK)Chymotrypsin5 µM--[2]
Tosyl-L-lysine chloromethyl ketone (TLCK)Trypsin---[3]
Acetyl-phenylalanyl-lysine chloromethyl ketoneTrypsin-5.9 x 10⁻³ M-
Methoxysuccinyl-Ala-Ala-Pro-Ala-chloromethyl ketoneProteinase K---

Table 2: Inhibition of Cysteine Proteases by Chloromethyl Ketone Inhibitors

InhibitorProteaseIC50k_inact/K_i (M⁻¹s⁻¹)Reference
Leu-Leu-Phe-CH₂ClCalpain I--[4]
Leu-Leu-Phe-CH₂ClCalpain II--[4]
Leu-Leu-Tyr-CH₂ClCalpain I--[4]
Leu-Leu-Tyr-CH₂ClCalpain II--[4]
Leu-Leu-Lys-CH₂ClCalpain I--[4]
Leu-Leu-Lys-CH₂ClCalpain II--[4]
Z-Arg-Lys-AOMKCathepsin B (pH 7.2)20 nM-[5]
Z-Arg-Lys-AOMKCathepsin B (pH 4.6)1500 nM-[5]

Table 3: Inhibition of Caspases by Chloromethyl Ketone Inhibitors

InhibitorProteaseIC50Reference
N-alpha-Tosyl-Lys chloromethyl ketone hydrochloride (TLCK)Caspase-312.0 µM
N-alpha-Tosyl-Lys chloromethyl ketone hydrochloride (TLCK)Caspase-654.5 µM
N-alpha-Tosyl-Lys chloromethyl ketone hydrochloride (TLCK)Caspase-719.3 µM
Ac-Tyr-Val-Ala-Asp-chloromethyl ketone (Ac-YVAD-cmk)Caspase-1Reduces activity to 3.4% of control
Ac-Tyr-Val-Ala-Asp-chloromethyl ketone (Ac-YVAD-cmk)Caspase-3Reduces activity to 13.2% of control

Experimental Protocols

Synthesis of a Representative Peptidyl Chloromethyl Ketone: Z-Gly-Leu-Phe-chloromethyl ketone

This protocol describes a general method for the synthesis of a tripeptidyl chloromethyl ketone.

Step 1: Synthesis of the Diazomethyl Ketone Precursor

  • Peptide Coupling: Couple N-benzyloxycarbonyl-glycine (Z-Gly-OH) to L-leucine methyl ester using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Saponification: Hydrolyze the resulting dipeptide methyl ester (Z-Gly-Leu-OMe) to the corresponding carboxylic acid (Z-Gly-Leu-OH) using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.

  • Second Peptide Coupling: Couple the dipeptide acid (Z-Gly-Leu-OH) to L-phenylalanine methyl ester to obtain the tripeptide methyl ester (Z-Gly-Leu-Phe-OMe).

  • Saponification: Hydrolyze the tripeptide methyl ester to the corresponding carboxylic acid (Z-Gly-Leu-Phe-OH).

  • Activation: Activate the C-terminus of the tripeptide by converting it to a mixed anhydride or an activated ester. For the mixed anhydride method, react Z-Gly-Leu-Phe-OH with isobutyl chloroformate in the presence of a base like N-methylmorpholine (NMM) at low temperature (-15°C).

  • Reaction with Diazomethane: Add a freshly prepared, ethereal solution of diazomethane to the activated tripeptide. The reaction is typically carried out at 0°C and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Conversion to the Chloromethyl Ketone

  • Reaction with HCl: Dissolve the crude peptidyl diazomethyl ketone in an anhydrous solvent such as diethyl ether or ethyl acetate.

  • Cool the solution to 0°C and bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a suitable solvent (e.g., dioxane).

  • The reaction is usually rapid. Monitor the disappearance of the yellow color of the diazomethane and the starting material by TLC.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel chromatography.

Characterization of Peptidyl Chloromethyl Ketones

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should confirm the presence of all expected amino acid residues and the protecting group. The protons of the chloromethyl group typically appear as a singlet at around δ 4.0-4.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons of the peptide bonds and the ketone, as well as the carbon of the chloromethyl group.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the synthesized inhibitor. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

Enzyme Inhibition Assay: Determination of k_inact and K_i

This protocol outlines a general method to determine the kinetic parameters of an irreversible inhibitor.

Materials:

  • Purified protease

  • Peptidyl chloromethyl ketone inhibitor

  • Chromogenic or fluorogenic substrate for the protease

  • Assay buffer (optimal pH and ionic strength for the enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the inhibitor in the assay buffer.

    • Prepare a working solution of the protease in the assay buffer.

    • Prepare a working solution of the substrate in the assay buffer.

  • Assay:

    • To the wells of a microplate, add the assay buffer and the inhibitor at various concentrations.

    • Initiate the reaction by adding the protease to each well.

    • Monitor the progress of the reaction by measuring the absorbance or fluorescence of the product at regular time intervals.

    • Include a control reaction with no inhibitor.

  • Data Analysis:

    • For each inhibitor concentration, plot the product concentration versus time. The initial velocity (v₀) will decrease over time as the enzyme is inactivated.

    • The observed rate of inactivation (k_obs) at each inhibitor concentration can be determined by fitting the progress curves to the following equation: [P] = (v₀/k_obs) * (1 - exp(-k_obs * t))

    • Plot the calculated k_obs values against the inhibitor concentration [I].

    • Fit the data to the following equation to determine k_inact and K_i: k_obs = k_inact * [I] / (K_i + [I])

Impact on Cellular Signaling Pathways

Chloromethyl ketone inhibitors have proven to be invaluable tools for dissecting complex cellular signaling pathways, often revealing off-target effects that have led to new areas of investigation.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, immunity, and cell survival. Its activation is tightly controlled by the IκB kinase (IKK) complex. TPCK has been shown to be a potent inhibitor of NF-κB activation. Mechanistic studies have revealed that TPCK directly targets and alkylates specific cysteine residues on two key components of the pathway: Cys-179 of IKKβ and Cys-38 of the p65/RelA subunit of NF-κB.[4] Alkylation of IKKβ prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm. Alkylation of p65/RelA directly inhibits its ability to bind to DNA.

NF_kB_Inhibition_by_TPCK cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates TPCK TPCK TPCK->IKK_complex Alkylates Cys-179 NFkB_active Active NF-κB TPCK->NFkB_active Alkylates Cys-38 IkBa_p P-IκBα IkBa->IkBa_p IkBa_NFkB IkBa->IkBa_NFkB NFkB NF-κB (p65/p50) NFkB->IkBa_NFkB Ub Ubiquitination & Degradation IkBa_p->Ub Ub->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Gene_expression Gene Expression (Inflammation, Survival) Nucleus->Gene_expression Induces Cys179 Cys-179 Cys38 Cys-38 IkBa_NFkB->IKK_complex

Figure 1. TPCK Inhibition of the NF-κB Signaling Pathway.
Modulation of Apoptosis

Apoptosis, or programmed cell death, is a critical physiological process orchestrated by a family of cysteine proteases known as caspases. Chloromethyl ketone-based inhibitors have been instrumental in elucidating the roles of specific caspases in apoptotic pathways. For instance, Ac-YVAD-cmk, a specific inhibitor of caspase-1, has been shown to reduce apoptosis.[5] Interestingly, studies have also revealed that TPCK and TLCK, originally designed as serine protease inhibitors, are also potent inhibitors of executioner caspases like caspase-3, -6, and -7. This highlights the potential for off-target effects and the need for careful inhibitor design and characterization.

Apoptosis_Inhibition_by_CMK Apoptotic_stimulus Apoptotic Stimulus (e.g., TNF-α, DNA damage) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Apoptotic_stimulus->Initiator_Caspases Activates Executioner_Caspases Executioner Caspases (e.g., Caspase-3, -6, -7) Initiator_Caspases->Executioner_Caspases Activates Substrate_cleavage Cleavage of Cellular Substrates Executioner_Caspases->Substrate_cleavage CMK_inhibitors CMK Inhibitors (e.g., Ac-YVAD-cmk, TPCK, TLCK) CMK_inhibitors->Initiator_Caspases Inhibit CMK_inhibitors->Executioner_Caspases Inhibit Apoptosis Apoptosis Substrate_cleavage->Apoptosis

Figure 2. Inhibition of Caspase-Mediated Apoptosis by CMK Inhibitors.

Experimental Workflow: Assessing Inhibitor Specificity

Determining the specificity of a chloromethyl ketone inhibitor is crucial to ensure that its observed biological effects are due to the inhibition of the intended target and not off-target interactions. A systematic workflow for assessing inhibitor specificity is outlined below.

Inhibitor_Specificity_Workflow start Start: Synthesize and Purify CMK Inhibitor characterize Characterize Inhibitor (NMR, Mass Spec) start->characterize primary_screen Primary Screen: Inhibition of Target Protease (Determine k_inact/K_i) characterize->primary_screen panel_screen Secondary Screen: Panel of Related and Unrelated Proteases primary_screen->panel_screen data_analysis Data Analysis: Compare IC50 or Inhibition Constants panel_screen->data_analysis selectivity_profile Determine Selectivity Profile data_analysis->selectivity_profile cellular_assays Cell-Based Assays: Confirm On-Target Effect and Assess Off-Target Effects selectivity_profile->cellular_assays end End: Specific Inhibitor Identified cellular_assays->end

Figure 3. Experimental Workflow for Determining CMK Inhibitor Specificity.

Conclusion and Future Perspectives

Chloromethyl ketone inhibitors have an enduring legacy in the fields of enzymology and drug discovery. From their origins as simple affinity labels, they have evolved into sophisticated tools for probing enzyme mechanisms and for validating proteases as therapeutic targets. Their irreversible nature, once a potential liability due to off-target effects, is now being harnessed in the development of covalent drugs with prolonged duration of action.

While newer generations of protease inhibitors with different reactive warheads have been developed, the fundamental principles established through the study of CMKs continue to guide modern drug design. The detailed understanding of their mechanism of action, the established synthetic routes, and the wealth of data on their biological activities ensure that chloromethyl ketone inhibitors will remain a valuable part of the researcher's toolkit for the foreseeable future. Future work will likely focus on improving the selectivity of CMK inhibitors and exploring their potential in targeted covalent therapies for a range of diseases.

References

Boc-Val-Chloromethylketone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boc-Val-chloromethylketone, a synthetic peptide derivative, serves as a valuable tool for researchers in the fields of biochemistry, cell biology, and drug discovery. As an irreversible inhibitor of certain proteases, it allows for the investigation of specific enzymatic pathways and their roles in various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, experimental protocols for its use, and its potential applications in studying cellular signaling pathways.

Chemical Identity and Properties

CAS Number: 103542-47-8[1][2]

Synonyms:

  • Boc-L-Val-CMK[1][2]

  • Boc-L-Valine chloromethyl ketone[1][2]

  • (S)-tert-Butyl (1-chloro-4-methyl-2-oxopentan-3-yl)carbamate

  • Carbamic acid, [3-chloro-1-(1-methylethyl)-2-oxopropyl]-, 1,1-dimethylethyl ester, (S)-[2]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

PropertyValue
Molecular FormulaC11H20ClNO3
Molecular Weight249.73 g/mol
AppearanceWhite to off-white solid
Purity≥98% (HPLC)
StorageStore at 0-8°C

Mechanism of Action

This compound belongs to the class of irreversible peptidyl chloromethylketone inhibitors. Its mechanism of action involves the covalent modification of the active site of target proteases, primarily cysteine and serine proteases. The valine residue provides a degree of specificity for the enzyme's substrate-binding pocket. The electrophilic chloromethylketone moiety then reacts with a nucleophilic residue in the enzyme's active site, typically a cysteine thiol or a serine hydroxyl group. This reaction forms a stable covalent bond, leading to the irreversible inactivation of the enzyme.

cluster_0 Enzyme Active Site cluster_1 Inhibitor Protease Protease Nucleophilic Residue (Cys/Ser) Nucleophilic Residue (Cys/Ser) Inactivated Enzyme Inactivated Enzyme Nucleophilic Residue (Cys/Ser)->Inactivated Enzyme Results in This compound This compound This compound->Protease Binding Chloromethylketone Chloromethylketone Chloromethylketone->Nucleophilic Residue (Cys/Ser) Covalent Bond Formation

Figure 2: Irreversible inhibition mechanism of this compound.

Potential Applications in Research

Due to its inhibitory activity against certain proteases, this compound is a valuable tool for studying various cellular processes, including:

  • Apoptosis: Cysteine proteases, such as caspases and calpains, are key mediators of programmed cell death. By inhibiting these enzymes, this compound can be used to investigate the molecular mechanisms of apoptosis.

  • Inflammation: Serine proteases play a role in inflammatory signaling pathways. The use of inhibitors like this compound can help elucidate the function of these proteases in inflammatory responses.

  • Drug Development: As a protease inhibitor, this compound can serve as a lead compound or a research tool in the development of therapeutic agents for diseases where protease activity is dysregulated, such as cancer and neurodegenerative disorders.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of this compound against calpains and caspases. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Calpain Inhibition Assay (Fluorometric)

This assay measures the ability of this compound to inhibit the activity of purified calpain enzyme.

Materials:

  • Purified calpain-1 or calpain-2

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2 and 1 mM DTT)

  • Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the inhibitor in Assay Buffer.

  • In the microplate wells, add the diluted inhibitor solutions. Include a vehicle control (DMSO in Assay Buffer).

  • Add the purified calpain enzyme to each well (except for a no-enzyme control).

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately place the plate in the fluorometric microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.

Data Analysis:

  • Calculate the rate of reaction (increase in fluorescence over time) for each inhibitor concentration.

  • Determine the percentage of inhibition relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

start Start prep_inhibitor Prepare Inhibitor Dilutions start->prep_inhibitor add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor add_enzyme Add Calpain Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate measure_fluorescence Measure Fluorescence add_substrate->measure_fluorescence analyze_data Calculate IC50 measure_fluorescence->analyze_data end End analyze_data->end

Figure 3: Workflow for in vitro calpain inhibition assay.

In Vitro Caspase-3 Inhibition Assay (Colorimetric)

This assay determines the inhibitory effect of this compound on the activity of caspase-3.

Materials:

  • Purified active caspase-3

  • This compound

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, containing 10% glycerol, 2 mM DTT)

  • Colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the inhibitor in Assay Buffer.

  • In the microplate wells, add the diluted inhibitor solutions. Include a vehicle control.

  • Add the purified caspase-3 enzyme to each well.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm.

Data Analysis:

  • Subtract the absorbance of a blank (no enzyme) from all readings.

  • Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathway Involvement

By inhibiting key proteases, this compound can be utilized to dissect complex signaling pathways.

Apoptosis Signaling Pathway

Calpains and caspases are central to the execution of apoptosis. Calpains can be activated by elevated intracellular calcium levels and can cleave various substrates, including pro-caspases, leading to their activation. Caspases, in turn, execute the apoptotic program by cleaving a multitude of cellular proteins. Inhibition of these proteases by this compound would be expected to block or attenuate apoptotic signaling.

Apoptotic Stimulus Apoptotic Stimulus Ca2+ Influx Ca2+ Influx Apoptotic Stimulus->Ca2+ Influx Calpain Activation Calpain Activation Ca2+ Influx->Calpain Activation Pro-caspase Cleavage Pro-caspase Cleavage Calpain Activation->Pro-caspase Cleavage Caspase Activation Caspase Activation Pro-caspase Cleavage->Caspase Activation Substrate Cleavage Substrate Cleavage Caspase Activation->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis Boc-Val-CMK_calpain This compound Boc-Val-CMK_calpain->Calpain Activation Inhibits Boc-Val-CMK_caspase This compound Boc-Val-CMK_caspase->Caspase Activation Inhibits

Figure 4: Potential inhibition of the apoptotic pathway by this compound.

Conclusion

This compound is a potent and irreversible inhibitor of specific cysteine and serine proteases. Its well-defined chemical properties and mechanism of action make it an indispensable tool for researchers investigating the roles of these enzymes in cellular functions and disease. The experimental protocols provided in this guide offer a starting point for characterizing its inhibitory activity, and its application in studying signaling pathways like apoptosis highlights its utility in advancing our understanding of complex biological processes. As with any potent inhibitor, careful experimental design and data interpretation are crucial for obtaining meaningful and reproducible results.

References

Principle of covalent inhibition by Boc-Val-chloromethylketone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Principle of Covalent Inhibition by Boc-Val-chloromethylketone

Introduction

Covalent inhibitors are a class of enzyme inhibitors that form a stable, covalent bond with their target protein. This mode of inhibition is often irreversible and can provide high potency and prolonged duration of action. This compound (Boc-Val-CMK) is a well-characterized example of a covalent inhibitor, primarily utilized in research settings to study the roles of specific proteases, particularly caspases, in cellular processes like apoptosis. This guide provides a detailed overview of its mechanism, quantitative inhibitory profile, and the experimental protocols used for its characterization.

Principle of Covalent Inhibition by Boc-Val-CMK

The inhibitory action of Boc-Val-CMK is a two-step process that involves initial binding to the enzyme's active site followed by an irreversible covalent modification. This mechanism is dictated by the two key moieties of the inhibitor: the peptide-like portion (Boc-Val) and the reactive chloromethylketone (CMK) warhead.

  • Recognition and Binding: The Boc-Val (tert-butyloxycarbonyl-valine) part of the inhibitor mimics the natural substrate of the target protease. This peptide sequence directs the inhibitor to the active site of specific proteases that recognize valine at the P1 position. This initial, non-covalent binding is reversible and is a critical determinant of the inhibitor's specificity.

  • Covalent Modification: Once positioned in the active site, the chloromethylketone group acts as an electrophilic "warhead." A nucleophilic residue in the enzyme's catalytic site, typically a cysteine or serine, attacks the carbon of the chloromethyl group. This results in the displacement of the chlorine atom and the formation of a stable, irreversible thioether or ether bond between the enzyme and the inhibitor. This covalent modification permanently inactivates the enzyme.

Covalent_Inhibition_Mechanism cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Enzyme Enzyme Active Site (with Nucleophile Cys/Ser) Complex Enzyme-Inhibitor Complex (Non-covalent) Enzyme->Complex Recognition (k1) Inhibitor Boc-Val-CMK Complex->Enzyme Dissociation (k-1) CovalentComplex Covalently Modified Enzyme (Inactive) Complex->CovalentComplex Nucleophilic Attack (k_inact)

Caption: Mechanism of covalent inhibition by Boc-Val-CMK.

Quantitative Data on Inhibition

The efficacy of Boc-Val-CMK and other chloromethylketone inhibitors is typically quantified by their inhibition constants. For irreversible inhibitors, this is often expressed as the second-order rate constant k_inact/K_I, which reflects the overall efficiency of the inactivation process. IC50 values are also commonly reported, representing the concentration of inhibitor required to reduce enzyme activity by 50% under specific experimental conditions.

InhibitorTarget EnzymeIC50k_inact / K_I (M⁻¹s⁻¹)Reference
Boc-D-FMKCaspase-16 µM1,700
Boc-D-FMKCaspase-314 µM9,800
Boc-D-FMKCaspase-812 µM-
Z-VAD-FMKPan-Caspase~200 nM>10,000
Ac-LESD-CMKCaspase-850 nM-
z-LEHD-FMKCaspase-80.70 nM-
z-IETD-FMKCaspase-8350 nM-
Ac-LESD-CMKCaspase-10520 nM-
z-LEHD-FMKCaspase-103.59 µM-
z-IETD-FMKCaspase-105.76 µM-
VX-765Caspase-1530 nM-

Note: Data for Boc-Val-CMK is often used interchangeably with similar peptide-CMK/FMK inhibitors in literature. The table includes related compounds to provide a broader context of potency for this class of inhibitors. FMK (fluoromethylketone) is a closely related warhead to CMK (chloromethylketone).

Experimental Protocols

Enzyme Kinetic Assay for Irreversible Inhibition

This protocol outlines the determination of k_inact and K_I for an irreversible inhibitor like Boc-Val-CMK.

Materials:

  • Purified target enzyme (e.g., Caspase-3)

  • Boc-Val-CMK inhibitor stock solution (in DMSO)

  • Fluorogenic substrate for the enzyme (e.g., Ac-DEVD-AMC for Caspase-3)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.4, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

  • 96-well black microplate

  • Fluorometric plate reader

Methodology:

  • Enzyme Preparation: Dilute the purified enzyme to a final working concentration in pre-chilled assay buffer.

  • Inhibitor Dilution: Prepare a series of dilutions of Boc-Val-CMK in assay buffer. Include a DMSO-only control.

  • Pre-incubation: Mix the enzyme with each inhibitor concentration in the wells of the microplate. Incubate for various time points (e.g., 0, 5, 10, 20, 30 minutes) at a constant temperature (e.g., 37°C).

  • Reaction Initiation: After each pre-incubation time point, add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Data Acquisition: Immediately begin monitoring the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths specific to the fluorophore, e.g., 360/460 nm for AMC).

  • Data Analysis:

    • For each inhibitor concentration and pre-incubation time, calculate the initial reaction velocity (rate of fluorescence increase).

    • Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this line is the apparent rate of inactivation (k_obs).

    • Plot the k_obs values against the corresponding inhibitor concentrations. Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_I + [I]).

    • The maximal inactivation rate (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I) can be determined from this plot. The overall potency is then expressed as k_inact / K_I.

Experimental_Workflow_Kinetics cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Enzyme & Inhibitor Dilutions P2 Prepare Substrate Solution A1 Pre-incubate Enzyme with Inhibitor (Varying Times) P1->A1 A2 Initiate Reaction with Substrate P2->A2 A1->A2 A3 Monitor Fluorescence (Kinetic Read) A2->A3 D1 Calculate Initial Velocity for each condition A3->D1 D2 Plot ln(Activity) vs. Time to get k_obs D1->D2 D3 Plot k_obs vs. [Inhibitor] D2->D3 D4 Determine k_inact and K_I D3->D4

Caption: Workflow for determining kinetic parameters of an irreversible inhibitor.

Western Blotting for Target Engagement

This protocol is used to visualize the covalent modification of a target protein in a complex mixture (e.g., cell lysate).

Materials:

  • Cells or tissue lysate treated with Boc-Val-CMK or vehicle (DMSO)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer apparatus (wet or semi-dry)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., CCD camera or film)

Methodology:

  • Sample Preparation: Treat cells with various concentrations of Boc-Val-CMK for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6 to remove unbound secondary antibody.

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal. A decrease in the band intensity corresponding to the target protein in the Boc-Val-CMK treated samples compared to the control indicates covalent modification and potential degradation or conformational change of the target.

Signaling Pathway Context: Apoptosis

Boc-Val-CMK and related compounds are potent inhibitors of caspases, the central executioners of apoptosis (programmed cell death). By inhibiting caspases, these compounds can block the apoptotic cascade.

The Apoptotic Pathway: Apoptosis can be initiated through two main pathways:

  • Intrinsic (Mitochondrial) Pathway: Triggered by cellular stress (e.g., DNA damage), leading to the release of cytochrome c from the mitochondria. Cytochrome c binds to Apaf-1, which then activates the initiator Caspase-9 .

  • Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to death receptors on the cell surface. This leads to the recruitment of adapter proteins and the activation of the initiator Caspase-8 .

Both pathways converge on the activation of executioner caspases, primarily Caspase-3 , -6 , and -7 . These caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Boc-Val-CMK, by covalently inhibiting these caspases, effectively halts the progression of apoptosis, making it a valuable tool for studying the roles of these proteases in cell death and other cellular processes.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptors Death Receptors (e.g., Fas, TNFR) Caspase8 Pro-Caspase-8 DeathReceptors->Caspase8 Ligand Binding & DISC Formation ActiveCaspase8 Active Caspase-8 Caspase8->ActiveCaspase8 Activation Caspase3 Pro-Caspase-3 ActiveCaspase8->Caspase3 CellStress Cellular Stress (e.g., DNA Damage) Mitochondria Mitochondria CellStress->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1 + Cyt-c) CytochromeC->Apoptosome Caspase9 Pro-Caspase-9 Apoptosome->Caspase9 Activation ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Activation ActiveCaspase9->Caspase3 ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Activation Substrates Cellular Substrates (e.g., PARP, Lamins) ActiveCaspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis Inhibitor Boc-Val-CMK Inhibitor->ActiveCaspase8 Inhibition Inhibitor->ActiveCaspase9 Inhibition Inhibitor->ActiveCaspase3 Inhibition

Caption: Role of caspases in apoptosis and their inhibition by Boc-Val-CMK.

Conclusion

This compound is a powerful research tool that exemplifies the principles of targeted covalent inhibition. Its peptide-based specificity allows it to selectively target certain proteases, while the chloromethylketone warhead ensures their irreversible inactivation. Understanding its mechanism, quantitative inhibitory profile, and the experimental methods for its characterization is crucial for researchers in the fields of cell biology, biochemistry, and drug development who utilize this and similar compounds to probe the function of enzymes in complex biological systems.

A Comprehensive Technical Guide to Peptide Synthesis Utilizing Boc Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R.B. Merrifield, has become a cornerstone of peptide and protein chemistry. It facilitates the stepwise assembly of amino acids into a desired peptide sequence on an insoluble resin support. This approach dramatically simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps.[1][2] Among the pioneering strategies in SPPS, the use of the tert-butyloxycarbonyl (Boc) protecting group for the temporary protection of the α-amino group remains a robust and highly relevant methodology, particularly for the synthesis of complex or lengthy peptide sequences.[3][4]

This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and critical considerations for the successful execution of peptide synthesis using the Boc protection strategy.

Core Principles of Boc Solid-Phase Peptide Synthesis

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is founded on the principle of "graduated acid lability".[3][4] This involves the use of the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain. In contrast, more permanent protecting groups, typically benzyl-based, are used for the side chains of reactive amino acids. These side-chain protecting groups require a much stronger acid for their removal.[5][6]

The synthesis is a cyclical process, with each cycle extending the peptide chain by one amino acid. A typical synthesis cycle in Boc-SPPS consists of the following key steps:

  • Deprotection: Removal of the N-terminal Boc group with a moderately strong acid, typically trifluoroacetic acid (TFA).[3][7]

  • Neutralization: Neutralization of the resulting N-terminal ammonium salt to the free amine using a hindered organic base.[6][8]

  • Coupling: Formation of the peptide bond by activating the carboxyl group of the incoming Boc-protected amino acid and reacting it with the free N-terminus of the resin-bound peptide.[9][10]

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the simultaneous cleavage of the peptide from the resin and the removal of the side-chain protecting groups using a strong acid, most commonly anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[5][11][12]

Data Presentation: A Quantitative Overview

The efficiency of each step in Boc-SPPS is critical for the overall success of the synthesis. The following tables summarize key quantitative data for various stages of the process.

Table 1: Common Coupling Reagents in Boc-SPPS and Their Typical Performance

Coupling ReagentCategoryTypical Coupling TimeTypical Efficiency for Unhindered Amino AcidsNotes
DCC/HOBt Carbodiimide1-4 hours>99%A classic and cost-effective choice. The byproduct, dicyclohexylurea (DCU), is insoluble in many organic solvents but can be removed during the TFA deprotection step.
DIC/HOBt Carbodiimide1-4 hours>99%Similar to DCC/HOBt, but the diisopropylurea byproduct is more soluble, simplifying removal.
HBTU/DIEA Aminium Salt30 min - 2 hours>99%A highly efficient and rapid coupling reagent, particularly effective for sterically hindered amino acids.[10][13]
HATU/DIEA Aminium Salt30 min - 2 hours>99%Generally exhibits superior performance to HBTU, especially for challenging couplings, with a very low risk of racemization.[10][13]
BOP/DIEA Phosphonium Salt1-2 hours>99%A potent coupling reagent, though its use has diminished due to the carcinogenic nature of its byproduct, hexamethylphosphoramide (HMPA).

Table 2: Deprotection and Cleavage Conditions in Boc-SPPS

ProcessReagentConcentrationTypical TimeTemperatureNotes
Boc Deprotection Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)25-50% (v/v)20-30 minutesRoom TemperatureA pre-wash of 1-2 minutes is often employed.[3][7]
Final Cleavage (Standard) Anhydrous Hydrogen Fluoride (HF)~90% with scavengers1-2 hours0°CRequires specialized, HF-resistant apparatus.[5][11]
Final Cleavage (Alternative) Trifluoromethanesulfonic Acid (TFMSA) in TFAVaries1-4 hours0°C to Room TemperatureA viable alternative to HF that does not require specialized equipment.[12][14]
Final Cleavage (Alternative) Trimethylsilyl trifluoromethanesulfonate (TMSOTf) in TFAVaries1-2 hours0°CAnother alternative to HF with potentially fewer side reactions.[7]

Experimental Protocols

The following are detailed methodologies for the key experiments in manual Boc-SPPS.

Resin Preparation and First Amino Acid Loading (Merrifield Resin)
  • Resin Swelling: Place the desired amount of Merrifield resin (chloromethylpolystyrene-divinylbenzene) in a reaction vessel. Add dichloromethane (DCM) to swell the resin for at least 30-60 minutes with gentle agitation.[3]

  • Cesium Salt Formation: In a separate flask, dissolve the first Boc-protected amino acid in a solution of methanol and water. Add cesium carbonate (0.5 equivalents) and stir until the solution is clear. Remove the solvent under reduced pressure to obtain the Boc-amino acid cesium salt.

  • Esterification: Dissolve the dried Boc-amino acid cesium salt in N,N-dimethylformamide (DMF). Add this solution to the swollen resin. Heat the mixture at 50°C for 12-24 hours.

  • Washing: After the reaction, wash the resin thoroughly with DMF, followed by DCM, and then dry under vacuum.[4]

The Synthesis Cycle: Deprotection, Neutralization, and Coupling

This cycle is repeated for each amino acid to be added to the peptide chain.

  • Swell the peptide-resin in DCM.

  • Add a solution of 50% TFA in DCM to the resin. Agitate for a 5-minute pre-wash.[3]

  • Drain the solution and add a fresh solution of 50% TFA in DCM. Agitate for an additional 15-25 minutes to ensure complete deprotection.[3]

  • Wash the resin thoroughly with DCM (3x) and then isopropanol (IPA) (3x) to remove residual TFA.[15]

  • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the deprotected peptide-resin.

  • Agitate for 1-2 minutes and then drain the solution.

  • Repeat the neutralization step to ensure the complete conversion of the N-terminal ammonium salt to the free amine.

  • Wash the resin thoroughly with DCM (3x) to remove excess base and its salt.[3]

In situ neutralization protocols, where neutralization and coupling occur simultaneously, have also been developed to improve efficiency, especially for "difficult" sequences.[8][16]

  • In a separate vessel, dissolve 2-4 equivalents of the next Nα-Boc protected amino acid and a near-equimolar amount of HBTU in DMF.

  • Add this solution to the neutralized peptide-resin.

  • Add 4-6 equivalents of DIEA to initiate the coupling reaction.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the completion of the coupling reaction using a qualitative method like the ninhydrin (Kaiser) test. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction.[4]

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[3]

Final Cleavage and Deprotection (Standard HF Protocol)

Caution: Anhydrous hydrogen fluoride is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

  • Dry the final peptide-resin thoroughly under vacuum.

  • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

  • Add a scavenger mixture to the resin. A common scavenger is anisole, which traps the reactive carbocations generated during cleavage.

  • Cool the reaction vessel to 0°C using an ice/salt bath.

  • Carefully condense anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.[4]

  • After the reaction is complete, remove the HF by evaporation under a vacuum.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Collect the precipitated peptide by filtration or centrifugation and wash it several times with cold diethyl ether to remove scavengers and cleaved protecting groups.[17]

  • Dry the crude peptide under vacuum. The peptide can then be purified by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Boc Solid-Phase Peptide Synthesis Workflow

Boc_SPPS_Workflow Resin Resin Support FirstAA First Boc-AA Loading Resin->FirstAA Deprotection Boc Deprotection (TFA/DCM) FirstAA->Deprotection Wash1 Wash Deprotection->Wash1 Neutralization Neutralization (DIEA/DCM) Wash2 Wash Neutralization->Wash2 Coupling Coupling (Boc-AA, HBTU/DIEA) Wash3 Wash Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Wash3->Deprotection Repeat n-1 times FinalCleavage Final Cleavage (HF or TFMSA) Wash3->FinalCleavage Purification Purification (RP-HPLC) FinalCleavage->Purification Peptide Pure Peptide Purification->Peptide

Caption: The cyclical workflow of Boc solid-phase peptide synthesis.

Mechanism of Boc Deprotection with Trifluoroacetic Acid (TFA)

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Protonation of Free Amine BocProtected Boc-NH-Peptide ProtonatedBoc Protonated Boc-NH-Peptide BocProtected->ProtonatedBoc + H⁺ (from TFA) CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid TertButyl tert-Butyl Cation ProtonatedBoc->TertButyl + FreeAmine H₂N-Peptide CarbamicAcid->FreeAmine CO2 CO₂ CarbamicAcid->CO2 + AmmoniumSalt H₃N⁺-Peptide (TFA Salt) FreeAmine->AmmoniumSalt + H⁺ (from TFA)

References

Methodological & Application

Application Notes and Protocols for Boc-Val-chloromethylketone in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Val-chloromethylketone (Boc-Val-CMK) is a cell-permeable, irreversible inhibitor of certain cysteine proteases. Due to its chemical structure, featuring a valine residue and a chloromethylketone reactive group, it is investigated for its potential to target specific caspases, particularly those involved in inflammatory signaling pathways. The tert-butyloxycarbonyl (Boc) protecting group enhances its cell permeability, allowing it to interact with intracellular targets.

These application notes provide a comprehensive overview of the use of Boc-Val-CMK in a cell culture setting, including its mechanism of action, protocols for its application, and methods for assessing its biological effects. While specific data for Boc-Val-CMK is limited in publicly available literature, the provided protocols are based on established methodologies for similar peptide chloromethylketone inhibitors and serve as a detailed guide for researchers.

Mechanism of Action

Boc-Val-CMK functions as an irreversible inhibitor by forming a covalent bond with the cysteine residue in the active site of target proteases. The chloromethylketone group acts as an alkylating agent, leading to the inactivation of the enzyme. It is postulated to primarily target caspase-1, a key enzyme in the inflammatory cascade. Caspase-1 is responsible for the cleavage of pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms. By inhibiting caspase-1, Boc-Val-CMK can effectively block the production of these key cytokines, thereby mitigating inflammatory responses.

Data Presentation

The following table summarizes typical experimental parameters for peptide-based chloromethylketone inhibitors, which can be used as a starting point for optimizing experiments with Boc-Val-CMK.

ParameterValueNotes
Purity ≥98% (HPLC)Ensure high purity to avoid off-target effects.
Molecular Weight 249.73 g/mol For accurate concentration calculations.
Form White to off-white solid
Storage Store at -20°CProtect from light and moisture.
Solvent for Stock Solution DMSO or DMFPrepare a high-concentration stock (e.g., 10-100 mM).
Working Concentration Range 10 - 100 µMThis is a general range and should be optimized for your specific cell line and experimental conditions through a dose-response study.
Incubation Time 1 - 24 hoursThe optimal time will depend on the specific assay and the cellular process being investigated.

Signaling Pathways

Caspase-1 Activation and Inflammatory Cytokine Processing

Boc-Val-CMK is proposed to inhibit the activation of caspase-1, a central mediator of inflammation. The diagram below illustrates the canonical pathway of caspase-1 activation within the NLRP3 inflammasome and the subsequent processing of pro-inflammatory cytokines, highlighting the potential point of inhibition by Boc-Val-CMK.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Cell Exterior PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR NLRP3_inactive Inactive NLRP3 PAMPs_DAMPs->NLRP3_inactive Signal 2 (e.g., ATP, K+ efflux) NFkB NF-κB Activation TLR->NFkB pro_IL1b pro-IL-1β pro-IL-18 Transcription NFkB->pro_IL1b IL1b Mature IL-1β Mature IL-18 pro_IL1b->IL1b Cleavage NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 Pro-Caspase-1 pro_caspase1->Inflammasome Caspase1 Active Caspase-1 Caspase1->pro_IL1b Pyroptosis Pyroptosis Caspase1->Pyroptosis Inflammasome->Caspase1 BocValCMK Boc-Val-CMK BocValCMK->Caspase1 Inhibition IL1b_secreted Secreted IL-1β / IL-18 IL1b->IL1b_secreted

Caption: Caspase-1 activation pathway and inhibition by Boc-Val-CMK.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of Boc-Val-CMK to equilibrate to room temperature before opening.

  • Under sterile conditions (e.g., in a laminar flow hood), prepare a 10 mM or 100 mM stock solution by dissolving the appropriate amount of Boc-Val-CMK powder in DMSO. For example, to make a 10 mM stock solution, dissolve 2.5 mg of Boc-Val-CMK (MW: 249.73 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: General Protocol for Cell Treatment

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • Boc-Val-CMK stock solution (from Protocol 1)

  • Vehicle control (DMSO)

  • Multi-well cell culture plates

Procedure:

  • Seed cells in a multi-well plate at a density appropriate for your cell line and the duration of the experiment. Allow cells to adhere and reach the desired confluency (typically 70-80%).

  • Prepare the desired final concentrations of Boc-Val-CMK by diluting the stock solution in complete cell culture medium. It is recommended to perform a dose-response experiment (e.g., 10, 25, 50, 100 µM) to determine the optimal concentration.

  • Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of Boc-Val-CMK.

  • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of Boc-Val-CMK or the vehicle control.

  • Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, proceed with downstream analysis such as cell viability assays, western blotting, or caspase activity assays.

G start Start cell_seeding Seed cells in multi-well plate start->cell_seeding cell_adhesion Allow cells to adhere and grow cell_seeding->cell_adhesion prepare_treatment Prepare Boc-Val-CMK dilutions and vehicle control cell_adhesion->prepare_treatment treat_cells Treat cells with Boc-Val-CMK or vehicle prepare_treatment->treat_cells incubation Incubate for desired time treat_cells->incubation downstream_analysis Proceed to downstream analysis incubation->downstream_analysis

Caption: General workflow for cell treatment with Boc-Val-CMK.

Protocol 3: Assessment of Cell Viability using MTT Assay

Materials:

  • Cells treated with Boc-Val-CMK (from Protocol 2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Procedure:

  • After the desired incubation period with Boc-Val-CMK, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • After incubation, add 100 µL of solubilization solution to each well.

  • Gently pipette up and down to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 4: Detection of Caspase-1 Activation by Western Blot

Materials:

  • Cells treated with Boc-Val-CMK

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against cleaved caspase-1 (p20 subunit)

  • Primary antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against cleaved caspase-1 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.

Protocol 5: In Vitro Caspase-1 Activity Assay

Materials:

  • Cell lysates from treated cells

  • Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AMC)

  • Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare cell lysates from cells treated with Boc-Val-CMK or vehicle.

  • In a 96-well black plate, add a specific amount of protein lysate (e.g., 50 µg) to each well.

  • Add the caspase-1 substrate to a final concentration of 50 µM.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence at regular intervals (e.g., every 5 minutes for 1-2 hours) using a fluorometer with excitation at ~380 nm and emission at ~460 nm for the AMC fluorophore.

  • Calculate the rate of substrate cleavage to determine caspase-1 activity. Compare the activity in Boc-Val-CMK-treated samples to the vehicle control.

Troubleshooting

IssuePossible CauseSolution
No inhibitory effect observed - Concentration of Boc-Val-CMK is too low.- Incubation time is too short.- Compound has degraded.- Perform a dose-response and time-course experiment.- Ensure proper storage of the compound and prepare fresh dilutions.
High cell toxicity - Concentration of Boc-Val-CMK is too high.- Off-target effects.- Lower the concentration of the inhibitor.- Confirm the specificity of the effect with other assays.
Inconsistent results - Inconsistent cell seeding density.- Repeated freeze-thaw cycles of stock solution.- Ensure uniform cell seeding.- Use single-use aliquots of the stock solution.

Conclusion

This compound is a promising tool for investigating the role of cysteine proteases, particularly caspase-1, in inflammatory processes. The protocols provided here offer a framework for its application in cell culture. Researchers should optimize the experimental conditions for their specific cell lines and assays to obtain reliable and reproducible results. Further studies are warranted to fully elucidate the specific inhibitory profile and therapeutic potential of this compound.

Preparing a Stock Solution of Boc-Val-Chloromethylketone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the preparation and use of a stock solution of Boc-Val-chloromethylketone (Boc-Val-CMK). This compound is a valuable tool in drug discovery and biochemical research, primarily utilized as a building block in peptide synthesis and as an irreversible inhibitor of certain proteases.

Introduction

This compound is a derivative of the amino acid valine, featuring a tert-butyloxycarbonyl (Boc) protecting group and a chloromethylketone (CMK) reactive group. The Boc group facilitates its use in solid-phase peptide synthesis, while the CMK group allows for the irreversible inhibition of proteases, such as certain caspases and other serine and cysteine proteases. The chloromethylketone moiety forms a covalent bond with the active site residues of the target enzyme, typically a histidine or serine, leading to its inactivation.[1][2] This property makes Boc-Val-CMK and similar compounds essential for studying protease function and for the development of therapeutic agents targeting these enzymes.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Synonyms Boc-L-Val-CMK
CAS Number 103542-47-8
Molecular Formula C₁₁H₂₀ClNO₃
Molecular Weight 249.73 g/mol
Appearance White to off-white solid
Purity ≥ 98% (HPLC)
Storage Temperature 0-8°C (as solid)

Experimental Protocol: Preparation of a Stock Solution

The following protocol outlines the steps for preparing a stock solution of this compound. It is based on established procedures for similar peptide-based inhibitors.[]

3.1. Materials

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber vials

  • Calibrated analytical balance

  • Pipettes and sterile pipette tips

  • Vortex mixer

3.2. Procedure

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation of moisture.

  • Weighing: Carefully weigh the desired amount of the compound using a calibrated analytical balance in a chemical fume hood.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution from 1 mg of Boc-Val-CMK (MW: 249.73 g/mol ), add 400.4 µL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes in microcentrifuge tubes or amber vials.[] Store the aliquots at -20°C.[]

3.3. Recommended Concentrations

The optimal concentration for a stock solution can vary depending on the experimental application. A common starting concentration for similar inhibitors is in the range of 10-50 mM.[]

ParameterRecommended Value
Solvent Anhydrous DMSO
Stock Concentration 10-50 mM
Storage Temperature -20°C
Storage Practice Single-use aliquots

Application: Protease Inhibition Assay

Boc-Val-CMK can be used as an inhibitor in protease activity assays. The following is a generalized workflow for such an experiment.

4.1. Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare Boc-Val-CMK Stock Solution (in DMSO) incubation Pre-incubate Lysate with Boc-Val-CMK or Vehicle Control prep_stock->incubation prep_lysate Prepare Cell or Tissue Lysate prep_lysate->incubation add_substrate Add Fluorogenic or Chromogenic Substrate incubation->add_substrate measure Measure Signal (Fluorescence or Absorbance) add_substrate->measure data_analysis Data Analysis and Calculation of Inhibition measure->data_analysis

Figure 1. A generalized experimental workflow for a protease inhibition assay using Boc-Val-CMK.

4.2. Protocol for Protease Inhibition

  • Prepare Lysates: Prepare cell or tissue lysates containing the protease of interest using an appropriate lysis buffer.

  • Inhibitor Preparation: Dilute the Boc-Val-CMK stock solution to the desired final concentrations in the assay buffer. Also, prepare a vehicle control using the same concentration of DMSO.

  • Pre-incubation: Add the diluted inhibitor or vehicle control to the lysates and pre-incubate for a sufficient time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for covalent modification.

  • Substrate Addition: Initiate the enzymatic reaction by adding a suitable fluorogenic or chromogenic substrate.

  • Signal Detection: Measure the fluorescence or absorbance at appropriate time points using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.

Mechanism of Action

The inhibitory activity of this compound stems from the covalent modification of the target protease's active site. The diagram below illustrates this mechanism.

mechanism_of_action cluster_protease Protease Active Site His Histidine Residue CovalentBond Covalent Bond Formation (Irreversible Inhibition) His->CovalentBond Ser Serine Residue Ser->CovalentBond BocValCMK This compound BocValCMK->CovalentBond Targets InactiveEnzyme Inactive Enzyme CovalentBond->InactiveEnzyme Results in

Figure 2. Mechanism of irreversible inhibition of a protease by this compound.

Safety Precautions

This compound is a chemical compound for laboratory research use only. Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

References

Application of Boc-Val-Chloromethylketone in Protein Extraction for the Study of Protease-Dependent Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Val-chloromethylketone is a valuable tool in the study of specific protease-dependent signaling pathways, particularly those involving caspases. As a member of the peptide chloromethylketone family of irreversible inhibitors, it is utilized to prevent the activity of certain proteases during protein extraction, thereby preserving the integrity of target proteins for downstream analysis. This is especially critical in research areas such as apoptosis, inflammation, and neurodegenerative diseases, where caspase activation is a key event.

While not typically employed as a broad-spectrum protease inhibitor for routine protein extraction, its specificity makes it an excellent choice for targeted studies. For instance, inhibitors like Ac-Tyr-Val-Ala-Asp-chloromethylketone (Ac-YVAD-cmk) have been shown to be potent inhibitors of caspase-1-like activity.[1] Understanding the specific application of such inhibitors is crucial for obtaining reliable and reproducible results.

Mechanism of Action

Peptide chloromethylketones function as irreversible inhibitors by alkylating the active site of their target proteases. The peptide sequence provides the specificity for the target enzyme, while the chloromethylketone moiety reacts with a key amino acid residue in the catalytic site, typically a cysteine or histidine, forming a covalent bond. This covalent modification permanently inactivates the enzyme. For example, in the context of caspases, which are cysteine proteases, the chloromethylketone group of the inhibitor irreversibly alkylates the cysteine residue in the active site.

Key Applications

The primary application of this compound and related compounds is in the inhibition of caspases to study their role in biological processes.

  • Apoptosis Research: Caspases are central to the execution of apoptosis. The use of caspase inhibitors allows researchers to block the apoptotic cascade at specific points, enabling the study of upstream signaling events and the identification of caspase substrates. For instance, the broad-spectrum caspase inhibitor benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD-FMK) has been instrumental in demonstrating that inhibiting ICE-like proteases blocks the processing of pro-caspase-3 (CPP32) and subsequent apoptosis.

  • Inflammation and the NLRP3 Inflammasome: Caspase-1 is a key enzyme in the inflammatory response, responsible for the processing and activation of pro-inflammatory cytokines such as IL-1β and IL-18. The NLRP3 inflammasome is a protein complex that activates caspase-1.[2][3][4] Inhibitors targeting caspase-1 are used to investigate the activation of the NLRP3 inflammasome and its role in various inflammatory diseases.[2][5][6][7]

  • Neuroprotection Studies: Caspase inhibitors have been investigated for their neuroprotective effects in models of cerebral ischemia.[1] By inhibiting caspase-mediated cell death and inflammation, these compounds have shown potential in reducing neuronal damage.[1][8]

Data Presentation

InhibitorTarget(s)IC50/KiApplication/Notes
Ac-YVAD-cmk Caspase-1-like proteasesKi for caspase-1: 0.8 nMA potent and specific inhibitor of caspase-1, often used to study inflammasome activation.[1]
Z-VAD-FMK Pan-caspase inhibitor-A broad-spectrum caspase inhibitor used to block apoptosis in a wide range of experimental systems. Weakly inhibits caspase-2.
Boc-D-FMK Broad-spectrum caspase inhibitorIC50: 39 µM (for TNFα-stimulated apoptosis in neutrophils)A general caspase inhibitor used in studies of apoptosis.[8]
Ac-DEVD-CHO Caspase-3 and other caspases-A reversible aldehyde inhibitor often used to target executioner caspases.

Experimental Protocols

Protocol 1: Inhibition of Caspase Activity in Cell Lysates for Western Blot Analysis

This protocol describes the use of a valine-containing chloromethylketone inhibitor to prevent caspase activity during the preparation of cell lysates for the analysis of protein expression or cleavage by Western blot.

Materials:

  • Cell culture plates with adherent or suspension cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA, pH 7.4

  • This compound (or a suitable alternative like Z-VAD-FMK) stock solution (10-50 mM in DMSO)

  • Protease inhibitor cocktail (optional, for general protease inhibition)

  • Microcentrifuge tubes, ice-cold

  • Cell scraper (for adherent cells)

  • Microcentrifuge (4°C)

Procedure:

  • Cell Preparation:

    • Adherent cells: Wash the cells once with ice-cold PBS. Aspirate the PBS completely.

    • Suspension cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Lysis Buffer Preparation: Prepare the required volume of Lysis Buffer. Immediately before use, add the caspase inhibitor to the desired final concentration (typically 20-50 µM). If using a general protease inhibitor cocktail, add it at the recommended concentration. Keep the buffer on ice.

  • Cell Lysis:

    • Adherent cells: Add the ice-cold Lysis Buffer containing the inhibitor to the plate (e.g., 500 µL for a 10 cm plate). Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Suspension cells: Resuspend the cell pellet in the ice-cold Lysis Buffer containing the inhibitor (e.g., 100 µL per 1-5 x 10^6 cells).

  • Incubation: Incubate the lysate on ice for 20-30 minutes with occasional gentle vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Protein Quantification: Transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube. Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation for Western Blot: Mix the desired amount of protein with an equal volume of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • Storage: The prepared samples can be used immediately for SDS-PAGE and Western blotting or stored at -80°C for future use.

Mandatory Visualizations

Signaling Pathway Diagram: Canonical NLRP3 Inflammasome Activation

NLRP3_Inflammasome cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs TLR TLR/IL-1R PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription ↑ Pro-IL-1β, Pro-IL-18 ↑ NLRP3 NFkB->Transcription NLRP3 NLRP3 ProIL1b Pro-IL-1β ProIL18 Pro-IL-18 Stimuli K+ efflux, ROS, Lysosomal rupture Stimuli->NLRP3 Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 cleavage Casp1->ProIL1b cleavage Casp1->ProIL18 cleavage GSDMD Gasdermin D Casp1->GSDMD cleavage IL1b Mature IL-1β ProIL1b->IL1b IL18 Mature IL-18 ProIL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis Inhibitor This compound (Caspase-1 Inhibitor) Inhibitor->Casp1

Caption: Canonical NLRP3 inflammasome pathway and the point of inhibition by caspase-1 inhibitors.

Experimental Workflow Diagram: Protein Extraction with Caspase Inhibition

Workflow Start Start: Cell Culture (Adherent or Suspension) Wash Wash cells with ice-cold PBS Start->Wash Lysis Add Lysis Buffer containing This compound (e.g., 20-50 µM) Wash->Lysis Incubate Incubate on ice (20-30 min) Lysis->Incubate Centrifuge Clarify lysate by centrifugation (14,000 x g, 15 min, 4°C) Incubate->Centrifuge Collect Collect supernatant (cleared lysate) Centrifuge->Collect Quantify Quantify protein concentration Collect->Quantify Prepare Prepare samples for downstream analysis Quantify->Prepare End Downstream Analysis (e.g., Western Blot, Activity Assay) Prepare->End

References

Application Notes and Protocols for Boc-Val-chloromethylketone in Protease Inhibitor Cocktails

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the effective use of Boc-Val-chloromethylketone (Boc-Val-CMK) as a component of a comprehensive protease inhibitor cocktail. This document outlines its mechanism of action, target proteases, and provides detailed protocols for its application in protecting proteins from degradation during experimental procedures.

Introduction to this compound

This compound is a synthetic, irreversible inhibitor of certain serine and cysteine proteases. The Boc (tert-butyloxycarbonyl) protecting group enhances its cell permeability, while the valine residue provides a degree of specificity for proteases that recognize and cleave peptide sequences with hydrophobic amino acids at the P1 position. The chloromethylketone (CMK) reactive group is the key to its inhibitory activity, forming a covalent bond with active site residues of target proteases, leading to their irreversible inactivation.

Due to its targeted reactivity, Boc-Val-CMK is a valuable component of a broader protease inhibitor cocktail, especially when studying proteins susceptible to degradation by chymotrypsin-like serine proteases or certain cathepsins.

Mechanism of Action

Boc-Val-CMK functions as an affinity label. The valine residue directs the inhibitor to the active site of target proteases. Once positioned, the highly reactive chloromethylketone moiety is attacked by a nucleophilic residue in the protease's active site.

  • For Serine Proteases: The active site histidine residue attacks the carbon of the chloromethyl group, displacing the chlorine atom. Subsequently, the active site serine forms a stable covalent bond with the ketone carbon.

  • For Cysteine Proteases: The active site cysteine residue's sulfhydryl group attacks the chloromethyl group, leading to irreversible alkylation.

This covalent modification permanently inactivates the enzyme, preventing it from cleaving substrate proteins.

Boc-Val-CMK_Mechanism cluster_1 Inhibitor cluster_2 Result Serine_Protease Serine Protease (e.g., Chymotrypsin, Elastase) Inactivated_Protease Inactive Protease Cysteine_Protease Cysteine Protease (e.g., Cathepsin B) Boc_Val_CMK This compound Boc_Val_CMK->Serine_Protease Irreversible Covalent Bonding Boc_Val_CMK->Cysteine_Protease Irreversible Covalent Bonding

Caption: Mechanism of irreversible protease inhibition by Boc-Val-CMK.

Target Protease Specificity

While a comprehensive inhibitory profile for Boc-Val-CMK is not extensively documented in publicly available literature, its structural characteristics and data from related compounds suggest it primarily targets:

  • Serine Proteases: Specifically those with a preference for large hydrophobic residues at the P1 cleavage site, such as chymotrypsin and elastase.

  • Cysteine Proteases: Certain cathepsins, like Cathepsin B, are also likely targets due to the reactivity of the chloromethylketone group with the active site cysteine.

Note: The effectiveness of Boc-Val-CMK against a specific protease should be empirically determined for each experimental system.

Quantitative Data

Direct Ki and IC50 values for this compound are not widely reported. However, data for structurally similar peptide chloromethylketones provide an indication of the potential potency. For instance, the related compound N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethylketone is a well-characterized irreversible inhibitor of human leukocyte elastase.

InhibitorTarget ProteaseInhibition ParameterValue
N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethylketone Human Leukocyte Elastase-Potent Irreversible Inhibitor
Ala-Phe-ArgCH2Cl Human Plasma KallikreinKi0.078 µM
Ala-Phe-ArgCH2Cl *Human PlasminKi1.3 µM

Note: Data for related compounds is provided for context and to illustrate the potential potency of this class of inhibitors.

Experimental Protocols

Proper preparation and storage of the Boc-Val-CMK stock solution are critical for maintaining its activity.

  • Reconstitution Solvent: Use anhydrous Dimethyl Sulfoxide (DMSO) to prepare the stock solution.

  • Stock Concentration: A common stock concentration is 10-100 mM.

  • Procedure:

    • Allow the vial of Boc-Val-CMK powder to equilibrate to room temperature before opening to prevent condensation.

    • Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration.

    • Vortex gently until the powder is completely dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stock solution is generally stable for several months when stored properly.

Boc-Val-CMK should be used as part of a broader protease inhibitor cocktail to protect against a wide range of proteases. A general-purpose cocktail can be prepared as follows:

Table of Components for a 100X Protease Inhibitor Cocktail Stock Solution:

Inhibitor ClassInhibitorStock Concentration (in DMSO)Final Concentration (1X)
Serine Proteases AEBSF100 mM1 mM
Aprotinin80 µM0.8 µM
Boc-Val-CMK 10 mM 100 µM
Cysteine Proteases E-641.5 mM15 µM
Leupeptin2 mM20 µM
Aspartic Proteases Pepstatin A1 mM10 µM
Aminopeptidases Bestatin5 mM50 µM
Metalloproteases EDTA500 mM (in H₂O)5 mM

Protocol for Preparing 1 ml of 100X Cocktail (without EDTA):

  • Combine the appropriate volumes of each inhibitor stock solution (in DMSO) in a microcentrifuge tube.

  • Vortex briefly to ensure homogeneity.

  • Store the 100X cocktail stock in aliquots at -20°C.

Note on EDTA: EDTA is a metalloprotease inhibitor but can interfere with downstream applications such as 2D gel electrophoresis and certain affinity chromatography techniques. Prepare a separate stock of EDTA and add it to the lysis buffer only if compatible with your experimental workflow.

The protease inhibitor cocktail should be added to the lysis buffer immediately before use to ensure maximum potency.

Experimental_Workflow Start Start: Cell/Tissue Sample Prepare_Lysis_Buffer Prepare Lysis Buffer Start->Prepare_Lysis_Buffer Add_Inhibitors Add 100X Protease Inhibitor Cocktail (with Boc-Val-CMK) to Lysis Buffer (1:100 dilution) Prepare_Lysis_Buffer->Add_Inhibitors Lyse_Cells Lyse Cells/Tissues on Ice Add_Inhibitors->Lyse_Cells Centrifuge Centrifuge to Pellet Debris Lyse_Cells->Centrifuge Collect_Lysate Collect Supernatant (Protein Lysate) Centrifuge->Collect_Lysate Downstream_Analysis Downstream Applications (e.g., Western Blot, IP, MS) Collect_Lysate->Downstream_Analysis

Application Notes: Boc-Val-chloromethylketone for Preventing Protein Degradation in Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein integrity is paramount for reliable and reproducible results in a vast array of research applications, from enzymatic assays to western blotting and mass spectrometry. Endogenous proteases, released during cell lysis, pose a significant threat to protein stability, leading to degradation and potentially misleading experimental outcomes. Boc-Val-chloromethylketone (Boc-Val-CMK) is a cell-permeable, irreversible inhibitor of certain cysteine proteases, primarily calpains and some cathepsins. Its application in cell lysates is crucial for preserving the native state of proteins, ensuring the accuracy of downstream analyses.

Mechanism of Action

Boc-Val-CMK belongs to the class of peptide chloromethylketone inhibitors. The valine residue in its structure directs the inhibitor to the active site of target proteases that recognize and cleave after valine or similar hydrophobic residues. The chloromethylketone moiety then acts as an irreversible covalent modifier of the active site cysteine residue within the protease. This covalent linkage permanently inactivates the enzyme, effectively halting its proteolytic activity.

The primary targets of Boc-Val-CMK are calpains, a family of calcium-dependent cysteine proteases involved in various cellular processes, including signal transduction, cytoskeletal remodeling, and apoptosis.[1][2] It also exhibits inhibitory activity against certain cathepsins, which are lysosomal cysteine proteases that can be released into the cytosol under certain conditions.

Applications in Preventing Protein Degradation

The primary application of Boc-Val-CMK in a research setting is its inclusion in lysis buffers to prevent the degradation of target proteins. By inhibiting calpains and other susceptible proteases immediately upon cell disruption, Boc-Val-CMK helps to:

  • Preserve Protein Integrity for Western Blotting: Prevents the appearance of smaller, degradation-induced bands, ensuring that antibodies detect the full-length protein of interest.

  • Maintain Protein Activity in Enzymatic Assays: Protects enzymes from proteolytic cleavage that could alter their activity.

  • Ensure Accurate Protein Quantification: Prevents the loss of protein due to degradation, leading to more accurate concentration measurements.

  • Stabilize Proteins for Immunoprecipitation and Other Affinity-Based Assays: Protects the target protein and its interacting partners from degradation during the lengthy incubation steps.

Data Presentation: Inhibitory Profile of Cysteine Protease Inhibitors

The selection of an appropriate protease inhibitor is critical for experimental success. The following table summarizes the inhibitory constants (IC50) for Boc-Val-CMK and other commonly used cysteine protease inhibitors against key calpain and cathepsin isoforms. This data provides a basis for selecting the most effective inhibitor for a specific application.

InhibitorTarget ProteaseIC50 / KiNotes
Boc-Val-CMK Calpain-1 (µ-calpain)Not readily availableIrreversible inhibitor.
Calpain-2 (m-calpain)Not readily availableIrreversible inhibitor.
Cathepsin BNot readily availableIrreversible inhibitor.
Cathepsin LNot readily availableIrreversible inhibitor.
Cathepsin SNot readily availableIrreversible inhibitor.
Leupeptin CalpainLess potent than other peptide inhibitors[3]Reversible inhibitor of serine and cysteine proteases.
E-64 Cathepsin B~6,000 nM (filarial parasite)[4]Irreversible inhibitor of many cysteine proteases. Potent inhibition of mammalian cathepsin B is widely reported.[5]
Cathepsin K1.4 nM[5]Highly potent irreversible inhibitor.[5]
Cathepsin L2.5 nM[5]Highly potent irreversible inhibitor.[5]
Cathepsin S4.1 nM[5]Highly potent irreversible inhibitor.[5]
Calpeptin Calpain IID50: 52 nMPotent, cell-permeable, reversible inhibitor.
Calpain IIID50: 34 nMAlso inhibits Cathepsin K.
MDL28170 Calpain I, Calpain IIKi: 10 nMPotent, cell-permeable, reversible inhibitor. Also inhibits Cathepsin B.

Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., substrate concentration, pH, temperature). The data presented here is for comparative purposes. Researchers should consult specific product datasheets and literature for the most accurate and up-to-date information.

Mandatory Visualizations

G cluster_0 Cellular Stress (e.g., Increased Intracellular Ca²⁺) cluster_1 Calpain Activation cluster_2 Cytoskeletal Protein Cleavage cluster_3 Consequences stress Elevated Ca²⁺ calpain Calpain stress->calpain activates spectrin α-Spectrin calpain->spectrin cleaves fodrin Fodrin calpain->fodrin cleaves talin Talin calpain->talin cleaves vinculin Vinculin calpain->vinculin cleaves disruption Cytoskeletal Disruption spectrin->disruption fodrin->disruption talin->disruption vinculin->disruption dysfunction Cellular Dysfunction & Apoptosis disruption->dysfunction

Caption: Calpain-Mediated Cleavage of Cytoskeletal Proteins.

G start Start: Cell Culture lysis Cell Lysis with Boc-Val-CMK start->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (Western Blot) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (Chemiluminescence/Fluorescence) secondary_ab->detection end End: Data Analysis detection->end

Caption: Experimental Workflow for Preventing Protein Degradation.

Experimental Protocols

Protocol 1: Preparation of Cell Lysates with Boc-Val-CMK

This protocol describes the preparation of whole-cell lysates from adherent or suspension mammalian cells using a lysis buffer supplemented with Boc-Val-CMK.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA Lysis Buffer (or other suitable lysis buffer)

  • This compound (Boc-Val-CMK)

  • DMSO (for preparing Boc-Val-CMK stock solution)

  • Protease Inhibitor Cocktail (optional, for broader protection)

  • Phosphatase Inhibitor Cocktail (optional, if studying phosphorylation)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

Procedure:

  • Preparation of Boc-Val-CMK Stock Solution:

    • Dissolve Boc-Val-CMK in DMSO to prepare a 10-50 mM stock solution. For example, to make a 10 mM stock solution, dissolve 2.17 mg of Boc-Val-CMK (MW: 217.26 g/mol ) in 1 mL of DMSO.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][6][7]

  • Preparation of Lysis Buffer:

    • On the day of the experiment, thaw an aliquot of the Boc-Val-CMK stock solution.

    • Add Boc-Val-CMK to the ice-cold lysis buffer to a final working concentration of 10-100 µM. The optimal concentration may need to be determined empirically for your specific cell type and experimental conditions.

    • If using, add protease and phosphatase inhibitor cocktails to the lysis buffer according to the manufacturer's instructions.

  • Cell Lysis (Adherent Cells):

    • Wash the cell monolayer twice with ice-cold PBS.

    • Aspirate the PBS completely.

    • Add an appropriate volume of ice-cold lysis buffer containing Boc-Val-CMK to the plate (e.g., 200-500 µL for a 10 cm dish).

    • Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Cell Lysis (Suspension Cells):

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Wash the cell pellet twice with ice-cold PBS, pelleting the cells after each wash.

    • Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer containing Boc-Val-CMK.

  • Incubation and Clarification:

    • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete lysis.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant (the protein lysate) to a new pre-chilled microcentrifuge tube.

  • Protein Quantification and Storage:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

    • The lysate is now ready for downstream applications. For storage, aliquot the lysate and store at -80°C. Avoid repeated freeze-thaw cycles.[3][6][7]

Protocol 2: Western Blot Analysis of Protein Degradation

This protocol outlines the steps for performing a western blot to assess the effectiveness of Boc-Val-CMK in preventing the degradation of a target protein.

Materials:

  • Cell lysates prepared with and without Boc-Val-CMK (from Protocol 1)

  • Laemmli sample buffer (4X or 2X)

  • SDS-PAGE gels

  • Electrophoresis running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Thaw the cell lysates on ice.

    • Mix an equal volume of lysate (containing 20-40 µg of protein) with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

    • Briefly centrifuge the samples to pellet any insoluble material.

  • SDS-PAGE:

    • Load the prepared samples into the wells of an SDS-PAGE gel. Include a protein ladder to determine molecular weights.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[8][9][10][11]

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking:

    • Wash the membrane briefly with TBST.

    • Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.

  • Antibody Incubation:

    • Dilute the primary antibody in blocking buffer at the recommended concentration.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Dilute the HRP-conjugated secondary antibody in blocking buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for the recommended time.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Analyze the resulting bands. A reduction in lower molecular weight bands in the samples treated with Boc-Val-CMK compared to the untreated controls indicates successful inhibition of protein degradation. The intensity of the full-length protein band should be higher in the Boc-Val-CMK-treated samples.

References

Application Notes and Protocols for an In Vitro Protease Assay: Evaluating Boc-Val-CMK Inhibition of Cathepsin B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cathepsin B is a lysosomal cysteine protease that plays a crucial role in intracellular proteolysis.[1][2] Its dysregulation is implicated in a variety of pathological conditions, including cancer progression and inflammatory disorders, making it a significant target for therapeutic intervention.[1][2][3] This document provides a detailed protocol for an in vitro fluorometric assay to measure the activity of Cathepsin B and to evaluate the inhibitory potential of compounds such as Boc-Val-CMK.

Boc-Val-CMK (tert-butyloxycarbonyl-Valyl-chloromethylketone) is a peptide chloromethylketone. The chloromethylketone (CMK) moiety is an irreversible inhibitor of cysteine proteases, forming a covalent bond with the active site cysteine residue. This assay protocol uses a fluorogenic substrate, Z-Arg-Arg-AMC (Z-RR-AMC), which is specifically cleaved by Cathepsin B to release the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of AMC production is directly proportional to the Cathepsin B activity and can be measured using a fluorescence plate reader.

Experimental Protocol

This protocol is designed for a 96-well plate format, suitable for screening multiple concentrations of an inhibitor.

Materials and Reagents
ReagentSupplierCatalog NumberStorage
Human Liver Cathepsin B (active, purified)Sigma-AldrichC6286-80°C
Cathepsin B Substrate, Z-Arg-Arg-AMCSigma-AldrichC5429-20°C
Boc-Val-CMK(Example Supplier)(Example Cat. No.)-20°C
Assay Buffer (e.g., 50 mM MES, 5 mM DTT, 1 mM EDTA, pH 6.0)Prepare in-house-4°C
Dimethyl Sulfoxide (DMSO), anhydrousSigma-AldrichD2650Room Temperature
96-well black, flat-bottom platesCorning3603Room Temperature
Reagent Preparation
  • Assay Buffer: Prepare a solution containing 50 mM MES, 5 mM DTT, and 1 mM EDTA. Adjust the pH to 6.0 with NaOH. Filter sterilize and store at 4°C.

  • Cathepsin B Enzyme Stock Solution: Reconstitute lyophilized human Cathepsin B in the assay buffer to a stock concentration of 1 µM (or as recommended by the supplier). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Substrate Stock Solution: Dissolve Z-Arg-Arg-AMC in DMSO to create a 10 mM stock solution. Protect from light and store at -20°C.

  • Inhibitor (Boc-Val-CMK) Stock Solution: Dissolve Boc-Val-CMK in DMSO to create a 10 mM stock solution. Store at -20°C.

  • Working Solutions: On the day of the experiment, dilute the stock solutions of the enzyme, substrate, and inhibitor to the required concentrations using the assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid affecting enzyme activity.

Assay Procedure
  • Inhibitor Preparation: Prepare a serial dilution of Boc-Val-CMK in assay buffer. For an IC50 determination, a 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 100 µM). Include a "no inhibitor" control (assay buffer with DMSO) and a "no enzyme" control (assay buffer only).

  • Enzyme and Inhibitor Incubation:

    • Add 25 µL of the diluted Boc-Val-CMK solutions (or controls) to the wells of a 96-well black plate.

    • Prepare a working solution of Cathepsin B in assay buffer (e.g., 40 nM). Add 25 µL of this solution to each well (except the "no enzyme" control, to which 25 µL of assay buffer is added).

    • Mix gently by tapping the plate and incubate for 30 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Enzymatic Reaction Initiation:

    • Prepare a working solution of the Z-Arg-Arg-AMC substrate in assay buffer (e.g., 40 µM).

    • Add 50 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes. Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[4]

Data Presentation

Raw Kinetic Data

The initial rates of reaction (V₀) are determined from the linear phase of the fluorescence increase over time.

Time (min)Fluorescence (RFU) - No InhibitorFluorescence (RFU) - 1 µM Boc-Val-CMKFluorescence (RFU) - 10 µM Boc-Val-CMKFluorescence (RFU) - No Enzyme
0150148152145
2350250160147
4550352165148
...............
3031501648252155
V₀ (RFU/min) 100 50 3.5 0.3
Inhibition Data and IC50 Calculation

The percentage of inhibition is calculated for each inhibitor concentration.

Formula: % Inhibition = [1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_no_inhibitor - V₀_no_enzyme)] * 100

Boc-Val-CMK (µM)V₀ (RFU/min)% Inhibition
0 (Control)1000
0.18515.1
0.36535.1
1.05050.2
3.02575.2
10.03.596.8
30.01.099.3
100.00.599.8

The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis prep_inhibitor Prepare Boc-Val-CMK Serial Dilutions add_inhibitor 1. Add Inhibitor/ Controls (25 µL) prep_inhibitor->add_inhibitor prep_enzyme Prepare Cathepsin B Working Solution add_enzyme 2. Add Enzyme (25 µL) prep_enzyme->add_enzyme prep_substrate Prepare Z-RR-AMC Working Solution add_substrate 4. Add Substrate (50 µL) prep_substrate->add_substrate incubate 3. Incubate (30 min, 37°C) add_enzyme->incubate incubate->add_substrate read_fluorescence Measure Fluorescence (Ex: 380nm, Em: 460nm) add_substrate->read_fluorescence calc_rate Calculate Initial Rates (V₀) read_fluorescence->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the in vitro Cathepsin B inhibition assay.

signaling_pathway cluster_lysosome Lysosome cluster_cytosol Cytosol CTSB Cathepsin B LMP Lysosomal Membrane Permeabilization CTSB_cyto Cytosolic Cathepsin B LMP->CTSB_cyto Release NLRP3 NLRP3 Inflammasome CTSB_cyto->NLRP3 Activates ProCasp1 Pro-Caspase-1 Casp1 Active Caspase-1 NLRP3->Casp1 Activation ProCasp1->Casp1 Cleavage ProIL1B Pro-IL-1β Casp1->ProIL1B IL1B Mature IL-1β (Inflammation) ProIL1B->IL1B Cleavage BocValCMK Boc-Val-CMK BocValCMK->CTSB Inhibits BocValCMK->CTSB_cyto Inhibits

Caption: Role of Cathepsin B in NLRP3 inflammasome activation.

References

Application Notes and Protocols: Utilizing Boc-Val-chloromethylketone in Immunoprecipitation Wash Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide on the use of Boc-Val-chloromethylketone (Boc-V-CMK) as a protease inhibitor in immunoprecipitation (IP) wash buffers. The inclusion of specific and potent protease inhibitors is critical for preserving the integrity of target proteins and their interacting partners throughout the IP procedure, particularly when studying sensitive signaling pathways.

Introduction to this compound

This compound belongs to a class of irreversible protease inhibitors known as peptide-chloromethylketones. The specificity of these inhibitors is determined by the peptide sequence that mimics the protease's substrate recognition site. The chloromethylketone (CMK) moiety acts as a reactive "warhead" that forms a covalent bond with the active site residue of the target protease, typically a cysteine or serine, leading to its irreversible inactivation.

While specific data for Boc-Val-CMK is not extensively documented in readily available literature, based on the peptide sequence of well-characterized inhibitors, it is predicted to be an effective inhibitor of certain caspases. Caspases are a family of cysteine-aspartic proteases that play a central role in apoptosis (programmed cell death). For instance, the well-known caspase-1 inhibitor, Ac-YVAD-cmk (N-Acetyl-Tyr-Val-Ala-Asp-chloromethylketone), and the pan-caspase inhibitor, Z-VAD-fmk (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone), both contain a valine residue in a key position for caspase recognition. Therefore, Boc-V-CMK is a valuable tool for researchers studying protein-protein interactions within the apoptosis signaling cascade, where preventing the activation of caspases during the IP process is paramount.

Data Presentation: Peptide-Based Protease Inhibitors

The following table summarizes various peptide-based inhibitors and their primary protease targets, providing context for the application of Boc-V-CMK.

InhibitorAbbreviationPrimary Target(s)Type of Inhibition
N-t-Boc-L-valyl-L-alanyl-N-[(1S)-3-chloro-1-(2-phenylethyl)carbonyl]propyl]-L-aspartamideBoc-VAD-cmkBroad-spectrum caspasesIrreversible
N-Acetyl-Tyr-Val-Ala-Asp-chloromethylketoneAc-YVAD-cmkCaspase-1 and related inflammatory caspasesIrreversible
Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketoneZ-VAD(OMe)-fmkPan-caspase inhibitorIrreversible
N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarinAc-DEVD-AMCCaspase-3 (fluorogenic substrate, used in activity assays)Substrate
N-t-Boc-L-aspartyl(O-benzyl)-chloromethylketoneBoc-D(OBzl)-CMKCaspase-1 inhibitorIrreversible

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of Boc-V-CMK in anhydrous DMSO. For example, for a compound with a molecular weight of 305.8 g/mol , dissolve 3.06 mg in 1 mL of DMSO.

  • Vortex briefly to ensure the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to 6 months or at -80°C for long-term storage.

Protocol 2: Immunoprecipitation with this compound in Wash Buffer

This protocol outlines a general immunoprecipitation procedure with a focus on the inclusion of Boc-V-CMK in the wash buffer to inhibit caspase activity and preserve protein complexes involved in apoptosis signaling.

Materials:

  • Cells or tissue expressing the protein of interest

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer) supplemented with a general protease inhibitor cocktail.

  • Primary antibody specific to the target protein

  • Protein A/G magnetic beads or agarose resin

  • IP Wash Buffer: Cell Lysis Buffer without detergents, supplemented with this compound.

  • Elution Buffer (e.g., 2x Laemmli sample buffer)

  • Microcentrifuge

  • Rotating platform

Procedure:

  • Cell Lysis: a. Harvest cells and wash once with ice-cold PBS. b. Lyse the cell pellet with ice-cold Cell Lysis Buffer containing a general protease inhibitor

Application Notes and Protocols: Boc-L-Val-chloromethylketone in Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-Val-chloromethylketone (Boc-Val-CMK) is a versatile building block and an irreversible inhibitor of certain proteases, particularly serine and cysteine proteases. Its structure combines the N-terminally protected amino acid valine with a reactive chloromethylketone (CMK) moiety. The tert-butyloxycarbonyl (Boc) protecting group allows for its use in standard solid-phase peptide synthesis (SPPS) protocols, enabling the site-specific incorporation of this reactive "warhead" into a peptide sequence. The CMK group acts as an electrophile, forming a covalent bond with nucleophilic residues in the active site of target enzymes, leading to irreversible inhibition. This property makes peptide-CMKs valuable tools for studying enzyme function and for the development of targeted therapeutics.

This document provides detailed application notes and protocols for the synthesis of Boc-Val-CMK and its incorporation into peptides. It also explores its application as a protease inhibitor, including its effects on relevant signaling pathways.

Data Presentation

Table 1: Physicochemical Properties of Boc-L-Val-chloromethylketone
PropertyValue
Molecular Formula C₁₀H₁₈ClNO₃
Molecular Weight 235.71 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMF, DCM, and alcohols
Storage Store at -20°C to maintain stability
Table 2: Comparative Inhibitory Activity of Peptide Chloromethyl Ketones

This table provides a comparison of the inhibitory constants (Kᵢ) for various peptide chloromethyl ketones against different proteases. The inclusion of a valine residue at the P1 position often confers specificity for certain proteases, such as elastase and some caspases.

InhibitorTarget EnzymeKᵢ (nM)Inhibition Mode
MeO-Suc-Ala-Ala-Pro-Val-CH₂ClHuman Neutrophil Elastase-Irreversible
Ac-YVAD-CMKCaspase-1-Irreversible
Boc-D(OBzl)-CMKCaspase-1-Irreversible
Z-VAD-FMKPan-caspase-Irreversible

Experimental Protocols

Protocol 1: Synthesis of Boc-L-Val-chloromethylketone

This protocol describes a general method for the synthesis of N-Boc-amino acid chloromethyl ketones from the corresponding N-Boc-amino acid.

Materials:

  • Boc-L-Valine

  • N-methylmorpholine (NMM)

  • Isobutyl chloroformate

  • Anhydrous Tetrahydrofuran (THF)

  • Diazomethane in diethyl ether (handle with extreme caution)

  • Anhydrous diethyl ether

  • Anhydrous HCl in diethyl ether

Procedure:

  • Activation of Boc-L-Valine:

    • Dissolve Boc-L-Valine (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -15°C.

    • Add N-methylmorpholine (1 equivalent) to the solution.

    • Slowly add isobutyl chloroformate (1 equivalent) dropwise, maintaining the temperature below -15°C.

    • Stir the reaction mixture for 15-30 minutes at -15°C to form the mixed anhydride.

  • Formation of the Diazoketone:

    • In a separate, well-ventilated fume hood, carefully add the cold mixed anhydride solution to a freshly prepared solution of diazomethane in diethyl ether (approximately 3 equivalents) at 0°C.

    • Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

  • Conversion to Chloromethylketone:

    • Cool the reaction mixture to 0°C.

    • Slowly add a solution of anhydrous HCl in diethyl ether until the evolution of nitrogen gas ceases.

    • Stir the reaction at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Wash the ethereal solution with saturated aqueous sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield Boc-L-Val-chloromethylketone.

Protocol 2: Incorporation of Boc-L-Val-chloromethylketone into a Peptide using Boc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide with Boc-L-Val-chloromethylketone at the C-terminus.

Materials:

  • Merrifield resin (or other suitable resin for Boc chemistry)

  • Boc-L-Val-chloromethylketone

  • Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)

  • Scavengers for cleavage (e.g., anisole, thioanisole)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage (handle with extreme caution in a specialized apparatus)

Procedure:

  • Resin Preparation:

    • Swell the resin in DCM in a reaction vessel for 30-60 minutes.

  • First Amino Acid Coupling (if applicable):

    • If Boc-Val-CMK is not the C-terminal residue, couple the first Boc-amino acid to the resin using standard procedures.

  • Boc-SPPS Cycles for Peptide Elongation:

    • Deprotection: Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the Boc group.

    • Washing: Wash the resin thoroughly with DCM and then DMF.

    • Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF.

    • Coupling:

      • Pre-activate the next Boc-amino acid (3 equivalents) with a coupling reagent like HBTU/HOBt (3 equivalents) and DIEA (6 equivalents) in DMF for a few minutes.

      • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

      • Monitor the coupling reaction using the Kaiser test.

    • Washing: Wash the resin with DMF and DCM.

    • Repeat these steps for each amino acid in the sequence.

  • Coupling of Boc-L-Val-chloromethylketone:

    • Follow the same deprotection, washing, and neutralization steps as in the standard cycle.

    • For the final coupling step, use Boc-L-Val-chloromethylketone as the amino acid derivative. Due to the reactive nature of the CMK group, it is advisable to use a milder activation method if possible and to minimize the reaction time.

  • Cleavage and Deprotection:

    • After the final coupling, wash and dry the peptide-resin.

    • Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as HF or TFMSA with appropriate scavengers. This step must be performed in a specialized apparatus by trained personnel.

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathway and Experimental Workflow Diagrams

Apoptosis Induction via Caspase Inhibition

Peptide chloromethyl ketones are potent, irreversible inhibitors of caspases, a family of cysteine proteases that play a central role in the execution of apoptosis (programmed cell death). By covalently modifying the active site cysteine of caspases, these inhibitors block their proteolytic activity, thereby interfering with the apoptotic signaling cascade. While often used to prevent apoptosis, under certain conditions, some caspase inhibitors can paradoxically induce cell death.[] The valine residue can contribute to the specificity of the inhibitor for certain caspases.

Apoptosis_Pathway_Inhibition cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Cellular Stress Cellular Stress Bax/Bak Bax/Bak Cellular Stress->Bax/Bak Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution Boc_Val_CMK Boc-Val-CMK Boc_Val_CMK->Caspase-3 Irreversible Inhibition

Apoptosis pathway showing inhibition by Boc-Val-CMK.
NF-κB Signaling Pathway Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Aberrant NF-κB activation is implicated in various diseases, including cancer and inflammatory disorders. Some protease inhibitors have been shown to modulate the NF-κB pathway. While direct evidence for Boc-Val-CMK is limited, inhibitors of proteases that are involved in the activation of NF-κB signaling can indirectly affect this pathway. For instance, inhibiting proteasomes, which are responsible for the degradation of IκBα, leads to the inhibition of NF-κB activation.

NFkB_Pathway_Inhibition Stimulus Stimulus IKK_Complex IKK Complex Stimulus->IKK_Complex Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK_Complex->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB_active NF-κB (Active) IkBa_NFkB->NFkB_active Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Promotes Protease_X Protease X Protease_X->IKK_Complex May Activate Boc_Val_CMK Boc-Val-CMK Boc_Val_CMK->Protease_X Inhibits

Potential indirect inhibition of the NF-κB pathway.
Experimental Workflow for Peptide Inhibitor Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis of a peptide inhibitor using Boc-L-Val-chloromethylketone and subsequent screening for its biological activity.

Peptide_Inhibitor_Workflow cluster_synthesis Peptide Synthesis cluster_characterization Characterization cluster_screening Biological Screening Resin_Prep Resin Swelling SPPS_Cycles Boc-SPPS Cycles Resin_Prep->SPPS_Cycles Couple_CMK Couple Boc-Val-CMK SPPS_Cycles->Couple_CMK Cleavage Cleavage & Deprotection Couple_CMK->Cleavage Purification RP-HPLC Purification Cleavage->Purification Mass_Spec Mass Spectrometry Purification->Mass_Spec Purity_Analysis Purity Analysis (HPLC) Purification->Purity_Analysis Enzyme_Assay Enzyme Inhibition Assay Purity_Analysis->Enzyme_Assay Cell_Assay Cell-Based Apoptosis Assay Purity_Analysis->Cell_Assay Data_Analysis Data Analysis (IC50, Ki) Enzyme_Assay->Data_Analysis Cell_Assay->Data_Analysis

Workflow for peptide inhibitor synthesis and screening.

Conclusion

Boc-L-Val-chloromethylketone is a valuable reagent for the synthesis of peptide-based irreversible protease inhibitors. Its compatibility with Boc-SPPS allows for the straightforward incorporation of a reactive chloromethylketone moiety into a peptide sequence, enabling the creation of potent and specific enzyme inhibitors. These inhibitors are powerful tools for elucidating the roles of proteases in complex biological processes such as apoptosis and inflammation and hold promise as potential therapeutic agents for a variety of diseases. The protocols and information provided herein serve as a comprehensive guide for researchers and drug development professionals interested in utilizing this versatile building block.

References

Troubleshooting & Optimization

How to improve the solubility of Boc-Val-chloromethylketone in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to improve the solubility of Boc-Val-chloromethylketone in aqueous buffers for experimental use.

Troubleshooting Guide: Solubility Issues

Researchers may encounter difficulties in dissolving this compound directly into aqueous buffers due to its hydrophobic nature, conferred by the Boc protecting group and the valine side chain. Below are common issues and recommended solutions.

Problem: The compound does not dissolve in my aqueous buffer.

  • Cause: this compound is sparingly soluble in aqueous solutions.

  • Solution: Prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.

Problem: After diluting the organic stock solution into my aqueous buffer, a precipitate forms.

  • Cause 1: The solubility limit in the final aqueous buffer has been exceeded.

  • Solution 1: Decrease the final concentration of this compound in the aqueous buffer.

  • Cause 2: The percentage of the organic co-solvent in the final aqueous solution is too low to maintain solubility.

  • Solution 2: Increase the percentage of the organic co-solvent in the final aqueous buffer. However, be mindful of the tolerance of your experimental system to the organic solvent, as high concentrations can be detrimental to cells or enzyme activity. For most cell-based assays, the final concentration of DMSO should be kept at or below 0.5%.[1]

  • Cause 3: The pH of the aqueous buffer is not optimal for the solubility of the compound.

  • Solution 3: Adjust the pH of your aqueous buffer. For compounds like chloromethyl ketones, a lower pH is generally recommended for better stability.[2]

Problem: The compound appears to lose activity over time in my aqueous buffer.

  • Cause: The chloromethylketone functional group is susceptible to hydrolysis, especially at neutral to high pH. The presence of nucleophiles in the buffer can also lead to degradation.

  • Solution: Prepare fresh working solutions of this compound in your aqueous buffer immediately before each experiment. Store the stock solution in an anhydrous organic solvent at -20°C or -80°C. For critical experiments, consider using a buffer with a lower pH (e.g., pH 6.0-7.0) if your experimental system allows.

Frequently Asked Questions (FAQs)

Q1: What is the best organic solvent to prepare a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of hydrophobic compounds for biological assays due to its high solubilizing power and relatively low toxicity to most cell lines at low concentrations.[1][3] N,N-dimethylformamide (DMF) can also be used.

Q2: What is a typical concentration for a stock solution of this compound in DMSO?

A2: A stock solution of 10-50 mM in high-purity, anhydrous DMSO is a common starting point. The exact concentration may depend on the required final concentration in your assay and the desired final percentage of DMSO.

Q3: How should I store the stock solution?

A3: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed vials.

Q4: What is the recommended procedure for diluting the DMSO stock solution into an aqueous buffer?

A4: To minimize precipitation, add the DMSO stock solution dropwise to the vigorously vortexing aqueous buffer. Do not add the aqueous buffer to the DMSO stock. This ensures rapid mixing and dispersion of the compound.

Q5: Can I use sonication or gentle warming to help dissolve the compound?

A5: Yes, brief sonication or gentle warming (e.g., to 37°C) can aid in the dissolution of the compound in the aqueous buffer after the addition of the DMSO stock. However, prolonged heating should be avoided to prevent degradation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (MW: 249.73 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh out 2.5 mg of this compound and transfer it to a sterile microcentrifuge tube.

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Vortex the tube until the solid is completely dissolved. Gentle warming in a 37°C water bath for a few minutes may be necessary.

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

    • Sterile conical tube

  • Procedure:

    • Determine the final volume of the working solution needed (e.g., 10 mL).

    • Calculate the volume of the 10 mM stock solution required: (100 µM * 10 mL) / 10,000 µM = 0.1 mL or 100 µL.

    • Add 9.9 mL of the aqueous buffer to a sterile conical tube.

    • While vigorously vortexing the buffer, slowly add 100 µL of the 10 mM stock solution dropwise.

    • Continue to vortex for another 30 seconds to ensure homogeneity.

    • Visually inspect the solution for any signs of precipitation. If the solution is cloudy, it may be necessary to prepare a lower concentration or increase the final percentage of DMSO.

    • Use the freshly prepared working solution immediately for your experiment.

Data Presentation

Table 1: Recommended Organic Co-solvents for Stock Solutions
Co-solventAbbreviationTypical Stock ConcentrationNotes
Dimethyl sulfoxideDMSO10-50 mMPreferred for most biological assays due to lower toxicity.[1][3]
N,N-DimethylformamideDMF10-50 mMAn alternative to DMSO.
Table 2: Troubleshooting Co-solvent Percentages in Final Aqueous Buffer
Final DMSO % (v/v)ObservationRecommendation
< 0.1%Precipitation may occur.Increase the final DMSO percentage if the experimental system allows.
0.1% - 0.5%Generally well-tolerated by most cell lines.[1]Optimal range for many cellular assays.
> 0.5%May cause cellular toxicity.Use with caution and include appropriate vehicle controls in your experiment.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Boc-Val-CMK dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot add_stock Add Stock to Vortexing Buffer aliquot->add_stock Dilute buffer Prepare Aqueous Buffer buffer->add_stock use Use Immediately in Experiment add_stock->use

Caption: Experimental workflow for preparing this compound solutions.

logical_relationship solubility Solubility hydrophobicity Hydrophobicity hydrophobicity->solubility inversely affects aqueous_buffer Aqueous Buffer aqueous_buffer->solubility is low in co_solvent Organic Co-solvent co_solvent->solubility improves ph pH stability Stability ph->stability affects hydrolysis Hydrolysis ph->hydrolysis higher pH increases hydrolysis->stability decreases

Caption: Factors influencing the solubility and stability of this compound.

References

Preventing off-target effects of Boc-Val-chloromethylketone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-Val-chloromethylketone (Boc-Val-CMK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting potential off-target effects during its experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the primary intended target of this compound?

This compound is designed as an inhibitor of certain cysteine proteases. While specific target claims can vary by manufacturer, its structure suggests an affinity for proteases that recognize valine in the P1 position. It has been associated with the inhibition of caspases, which are key mediators of apoptosis.

Q2: What are the potential off-target effects of this compound?

While direct comprehensive screening data for Boc-Val-CMK is limited, based on the behavior of related peptide chloromethylketones, potential off-target effects may include:

  • Inhibition of other cysteine proteases: Chloromethylketone-based inhibitors are known to have activity against other families of cysteine proteases, such as cathepsins and calpains. For instance, the structurally similar peptide inhibitor Ac-YVAD-cmk has been shown to inhibit cathepsin-B.[1]

  • Induction of autophagy: The pan-caspase inhibitor Z-VAD-FMK, which also possesses a chloromethylketone warhead, is a known inhibitor of N-glycanase 1 (NGLY1), leading to the induction of autophagy.[2][3] It is plausible that Boc-Val-CMK could have a similar effect, although this has not been directly demonstrated.

  • Cell-type specific effects: The efficacy and off-target effects of peptide-based caspase inhibitors can be cell-type dependent. For example, in p815 mastocytoma cells, BocD-fmk, a related compound, was more effective at preventing apoptosis than zVAD-fmk due to differential effects on caspase-6.[4]

  • Toxicity at high concentrations: The chloromethylketone group itself can be reactive and may contribute to cellular toxicity at higher concentrations, potentially through mechanisms independent of target enzyme inhibition.[5]

Q3: How can I minimize the risk of off-target effects in my experiments?

To minimize off-target effects, it is crucial to:

  • Perform a dose-response curve: Determine the minimal concentration of Boc-Val-CMK required to achieve the desired on-target effect in your specific experimental system.

  • Use appropriate controls: Include negative controls (e.g., vehicle-only) and, if possible, a structurally similar but inactive control peptide.

  • Employ orthogonal approaches: Confirm your findings using alternative methods to inhibit the target of interest, such as siRNA/shRNA knockdown or using inhibitors with a different mechanism of action.

Q4: I am observing unexpected cellular phenotypes. How can I troubleshoot if they are off-target effects?

If you observe unexpected cellular phenotypes, consider the following troubleshooting steps:

  • Verify On-Target Engagement: Confirm that Boc-Val-CMK is inhibiting its intended target at the concentration used.

  • Assess Cell Viability: Perform a cytotoxicity assay to ensure the observed phenotype is not due to general toxicity.

  • Test for Autophagy Induction: If you suspect autophagy, you can monitor the conversion of LC3-I to LC3-II by Western blot or use fluorescence microscopy to detect autophagosome formation.

  • Use a Rescue Experiment: If possible, try to rescue the phenotype by introducing a downstream component of the signaling pathway you are studying.

  • Test in a Target-Null System: If a cell line lacking the intended target is available, test for the same phenotype. Its presence would strongly suggest an off-target effect.

Troubleshooting Guides

Problem 1: Inconsistent or weaker-than-expected inhibition of the target protease.
Possible Cause Recommended Solution
Inhibitor Degradation Prepare fresh stock solutions of Boc-Val-CMK in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -20°C or lower to avoid repeated freeze-thaw cycles.
Suboptimal Inhibitor Concentration Perform a dose-response experiment to determine the IC50 value for your specific enzyme and assay conditions.
Incorrect Assay Conditions Ensure that the pH, temperature, and buffer composition of your assay are optimal for both the enzyme activity and the inhibitor stability.
Cell Permeability Issues (for cell-based assays) Verify that Boc-Val-CMK is cell-permeable in your cell type. You may need to adjust the incubation time or concentration.
Problem 2: Observation of apoptosis inhibition, but also an increase in autophagic markers.
Possible Cause Recommended Solution
Off-target inhibition of NGLY1 This is a known off-target effect of some peptide-based chloromethylketone inhibitors like Z-VAD-FMK.[2][3]
1. Confirm Autophagy: Use multiple assays to confirm autophagy induction, such as LC3-II accumulation by Western blot and visualization of autophagosomes by fluorescence microscopy.
2. Use an Alternative Inhibitor: Consider using a caspase inhibitor with a different chemical scaffold that is known not to induce autophagy, such as Q-VD-OPh.
3. Inhibit Autophagy: Use an autophagy inhibitor (e.g., 3-methyladenine or chloroquine) in conjunction with Boc-Val-CMK to dissect the roles of apoptosis and autophagy in your experimental model.

Quantitative Data Summary

Inhibitor Class Target Caspases Potential Off-Target Proteases Notes
Peptide Chloromethylketones (e.g., Ac-YVAD-cmk) Potent inhibitors of specific caspases (e.g., Caspase-1)Cathepsin B, CalpainsThe peptide sequence largely dictates caspase specificity, but the chloromethylketone warhead can react with other cysteine proteases.
Pan-Caspase Inhibitors (e.g., Z-VAD-FMK) Broad-spectrum caspase inhibitionCathepsins, Calpains, NGLY1Known to induce autophagy via NGLY1 inhibition.

Key Experimental Protocols

Protocol 1: Caspase Activity Assay (Fluorometric)

This protocol is a general guideline for measuring caspase activity in cell lysates using a fluorogenic substrate.

Materials:

  • Cells treated with Boc-Val-CMK or vehicle.

  • Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol).

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7).

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 10% glycerol).

  • 96-well black microplate.

  • Fluorometric plate reader.

Procedure:

  • Cell Lysis:

    • Harvest and wash cells with ice-cold PBS.

    • Resuspend cell pellet in ice-cold Lysis Buffer.

    • Incubate on ice for 15-30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Caspase Activity Measurement:

    • Dilute cell lysates to the same protein concentration in Assay Buffer.

    • Add 50 µL of each diluted lysate to the wells of a 96-well black microplate.

    • Prepare a reaction mix containing the fluorogenic substrate in Assay Buffer.

    • Add 50 µL of the reaction mix to each well to initiate the reaction.

    • Immediately measure the fluorescence kinetically over 1-2 hours at the appropriate excitation/emission wavelengths (e.g., 360-380 nm excitation and 440-460 nm emission for AMC).

  • Data Analysis:

    • Calculate the rate of substrate cleavage (slope of the fluorescence versus time curve).

    • Compare the rates of treated samples to the vehicle control to determine the percent inhibition.

Protocol 2: Western Blot for LC3-I/II Conversion to Detect Autophagy

This protocol describes the detection of autophagy by monitoring the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II).

Materials:

  • Cells treated with Boc-Val-CMK or vehicle.

  • RIPA Lysis Buffer with protease inhibitors.

  • SDS-PAGE gels (12-15% acrylamide recommended for better separation of LC3-I and LC3-II).

  • PVDF membrane.

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against LC3.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Lysis and Protein Quantification:

    • Lyse cells in RIPA buffer and determine protein concentration as described in Protocol 1.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation.

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Workflow for Unexpected Phenotypes start Unexpected Cellular Phenotype Observed verify_target Verify On-Target Inhibition start->verify_target cytotoxicity Assess Cell Viability verify_target->cytotoxicity Target Inhibited autophagy_check Test for Autophagy cytotoxicity->autophagy_check Not Cytotoxic rescue_exp Perform Rescue Experiment autophagy_check->rescue_exp Autophagy Status Determined target_null Test in Target-Null Cell Line rescue_exp->target_null Phenotype Persists off_target Conclude Off-Target Effect target_null->off_target Phenotype Present on_target Conclude On-Target Effect target_null->on_target Phenotype Absent

Caption: A logical workflow for troubleshooting unexpected cellular phenotypes when using this compound.

signaling_pathway cluster_apoptosis Apoptosis Pathway cluster_off_target Potential Off-Target Pathways initiator_caspase Initiator Caspases (e.g., Caspase-8, -9) effector_caspase Effector Caspases (e.g., Caspase-3, -7) initiator_caspase->effector_caspase apoptosis Apoptosis effector_caspase->apoptosis boc_val_cmk Boc-Val-CMK boc_val_cmk->effector_caspase cathepsin Cathepsins other_proteolysis Other Proteolytic Events cathepsin->other_proteolysis calpain Calpains calpain->other_proteolysis ngly1 NGLY1 autophagy Autophagy ngly1->autophagy boc_val_cmk_off Boc-Val-CMK boc_val_cmk_off->cathepsin boc_val_cmk_off->calpain boc_val_cmk_off->ngly1 Potential

Caption: On-target inhibition of apoptosis and potential off-target effects of this compound.

References

Optimizing the working concentration of Boc-Val-chloromethylketone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Boc-Val-chloromethylketone (Boc-Val-CMK), a peptide-based irreversible protease inhibitor. Find troubleshooting advice, frequently asked questions, and detailed protocols to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (Boc-Val-CMK) is a synthetic, cell-permeable peptide derivative that acts as an irreversible inhibitor of certain proteases. Its mechanism of action relies on the highly reactive chloromethylketone (CMK) functional group. This group forms a covalent bond with nucleophilic residues, such as cysteine or histidine, located in the active site of target proteases, leading to their irreversible inactivation. The Boc (tert-butyloxycarbonyl) protecting group enhances its hydrophobicity, facilitating cell permeability.

Q2: What are the primary applications of Boc-Val-CMK?

Boc-Val-CMK is primarily utilized in biochemical and pharmacological research for:

  • Enzyme Inhibition Studies: To investigate the role of specific proteases in biological processes.

  • Drug Development: As a building block for designing more complex and specific protease inhibitors.[1]

  • Peptide Synthesis: As a component in the synthesis of custom peptides.[1]

Q3: What is a typical starting concentration for Boc-Val-CMK?

A definitive universal starting concentration for Boc-Val-CMK cannot be provided as the optimal concentration is highly dependent on the specific application, cell type, target enzyme, and experimental conditions. It is crucial to perform a dose-response experiment to determine the effective concentration for your system. However, based on the use of other chloromethylketone inhibitors, a broad starting range to consider for in vitro and cell-based assays is presented in the table below.

Q4: How should I prepare and store Boc-Val-CMK?

Boc-Val-CMK is typically a solid that should be stored at 0-8°C.[1] For experimental use, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO or DMF. This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the inhibitor in aqueous working solutions can be limited, so it is advisable to prepare fresh dilutions for each experiment.

Q5: What are the main causes of non-specific binding and off-target effects with Boc-Val-CMK?

Non-specific binding and off-target effects can arise from several factors:

  • Inherent Reactivity: The electrophilic nature of the chloromethylketone group can lead to reactions with other nucleophilic residues on non-target proteins.[2]

  • High Inhibitor Concentration: Using concentrations significantly higher than the effective concentration increases the likelihood of off-target reactions.[2]

  • Hydrophobic Interactions: The Boc group and the peptide backbone can contribute to non-specific hydrophobic interactions.[2]

  • Suboptimal Assay Conditions: Factors such as pH and buffer composition can influence inhibitor specificity.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the use of Boc-Val-CMK and other chloromethylketone-based inhibitors.

Issue Potential Cause Recommended Solution
No or low inhibition of target protease Inhibitor concentration is too low.Perform a dose-response experiment to determine the optimal concentration.
Inhibitor has degraded.Prepare a fresh stock solution of the inhibitor. Ensure proper storage of the stock solution.
Incorrect assay conditions.Verify the pH and composition of the assay buffer. Ensure the incubation time is sufficient for irreversible inhibition.
Inconsistent results between experiments Variability in inhibitor preparation.Prepare fresh stock solutions for each experiment and ensure the inhibitor is fully dissolved.
Fluctuations in incubation times.Use a timer to ensure consistent incubation times for all samples.
Variations in buffer pH.Prepare fresh buffers for each experiment and verify the pH.
Inhibitor shows activity against an unexpected target (off-target effects) Broad reactivity of the chloromethylketone group.Profile the inhibitor against a panel of related proteases to determine its selectivity.
Inhibitor concentration is too high.Re-evaluate the inhibitor concentration and use the lowest effective dose.[2]
Presence of highly reactive nucleophiles on the off-target protein.Consider using mass spectrometry to identify the site of covalent modification on the off-target protein.
Cell toxicity or unexpected cellular effects Off-target effects of the inhibitor.Lower the inhibitor concentration. Screen for effects on cell viability (e.g., using an MTT or LDH assay).
Solvent toxicity.Ensure the final concentration of the organic solvent (e.g., DMSO) is at a non-toxic level in your cell culture medium. Run a solvent-only control.

Data Presentation

Recommended Concentration Ranges for Initial Experiments

The following table provides generalized concentration ranges for initiating experiments with chloromethylketone-based inhibitors like Boc-Val-CMK. Note: These are starting points, and the optimal concentration must be determined empirically for each specific experimental system.

Application Suggested Starting Concentration Range Key Considerations
In Vitro Enzyme Inhibition Assays 1 µM - 100 µMDependent on the Ki or IC50 of the inhibitor for the target enzyme.
Cell-Based Assays 10 µM - 200 µMCell permeability and potential for off-target effects and cytotoxicity need to be assessed.

Experimental Protocols

Protocol for Determining the Optimal Working Concentration of Boc-Val-CMK (IC50 Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of Boc-Val-CMK for a target protease in an in vitro assay.

Materials:

  • Boc-Val-CMK

  • DMSO (or other suitable organic solvent)

  • Purified target protease

  • Appropriate assay buffer

  • Fluorogenic or chromogenic substrate for the target protease

  • 96-well microplate (black or clear, depending on the substrate)

  • Microplate reader

Procedure:

  • Prepare a Stock Solution of Boc-Val-CMK: Dissolve Boc-Val-CMK in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Serial Dilutions: Prepare a series of dilutions of the Boc-Val-CMK stock solution in the assay buffer. The final concentrations should span a wide range (e.g., from 0.1 µM to 200 µM).

  • Prepare Enzyme Solution: Dilute the purified target protease to a fixed concentration in the assay buffer.

  • Pre-incubation: In the wells of the 96-well plate, add the enzyme solution and an equal volume of the Boc-Val-CMK dilutions. Include a control with no inhibitor (add assay buffer instead). Incubate for a set period (e.g., 30 minutes) at a constant temperature to allow for irreversible inhibition.

  • Initiate Reaction: Add the fluorogenic or chromogenic substrate to each well to initiate the enzymatic reaction.

  • Measure Activity: Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis:

    • Determine the initial reaction rate for each inhibitor concentration.

    • Plot the reaction rate as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Boc-Val-CMK Stock Solution (in DMSO) prep_dilutions Create Serial Dilutions of Inhibitor prep_inhibitor->prep_dilutions pre_incubate Pre-incubate Enzyme with Inhibitor prep_dilutions->pre_incubate prep_enzyme Prepare Enzyme Solution prep_enzyme->pre_incubate prep_substrate Prepare Substrate Solution initiate_reaction Initiate Reaction with Substrate prep_substrate->initiate_reaction pre_incubate->initiate_reaction measure_activity Measure Activity (Plate Reader) initiate_reaction->measure_activity calc_rates Calculate Reaction Rates measure_activity->calc_rates plot_curve Plot Dose-Response Curve calc_rates->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of Boc-Val-CMK.

troubleshooting_workflow start Experiment Yields Unexpected Results check_concentration Is the inhibitor concentration optimized? start->check_concentration perform_dose_response Perform Dose-Response Experiment check_concentration->perform_dose_response No check_reagents Are reagents fresh and properly stored? check_concentration->check_reagents Yes perform_dose_response->check_reagents prepare_fresh Prepare Fresh Reagents check_reagents->prepare_fresh No check_controls Are controls (positive, negative, solvent) behaving as expected? check_reagents->check_controls Yes prepare_fresh->check_controls evaluate_protocol Re-evaluate Assay Protocol and Conditions check_controls->evaluate_protocol No consider_off_target Consider Off-Target Effects or Cytotoxicity check_controls->consider_off_target Yes

Caption: Troubleshooting decision tree for Boc-Val-CMK experiments.

signaling_pathway cluster_pathway Generalized Apoptotic Pathway stimulus Apoptotic Stimulus procaspase8 Procaspase-8 stimulus->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 bid Bid caspase8->bid tbid tBid bid->tbid bax_bak Bax/Bak Activation tbid->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome procaspase3 Procaspase-3 apoptosome->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis inhibitor Protease Inhibitor (e.g., Boc-Val-CMK) inhibitor->caspase8 Inhibition inhibitor->caspase3 Inhibition

Caption: Potential role of a protease inhibitor in a generalized apoptotic pathway.

References

Technical Support Center: Troubleshooting Boc-Val-chloromethylketone Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with Boc-Val-chloromethylketone as a protease inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an irreversible inhibitor of specific serine and cysteine proteases. The valine residue directs the inhibitor to the protease's active site. Once bound, the chloromethylketone group covalently modifies a key histidine and/or serine/cysteine residue in the catalytic site, leading to permanent inactivation of the enzyme.[1][2]

Q2: My this compound is not inhibiting my target protease. What are the possible reasons?

There are several potential reasons for a lack of inhibition, which are addressed in the troubleshooting guide below. The most common issues include:

  • Incorrect Protease Target: The protease you are studying may not be a target for this specific inhibitor.

  • Inhibitor Instability: The inhibitor may have degraded due to improper storage or handling.

  • Suboptimal Experimental Conditions: The concentration of the inhibitor, incubation time, or buffer conditions may be inappropriate.

  • Issues with Inhibitor Stock Solution: The stock solution may have been prepared incorrectly or has degraded.

Q3: What are the likely target proteases for this compound?

While specific data for this compound is limited in the literature, based on its chemical structure and studies of similar compounds like Boc-Tyr-Leu-Val-CH2Cl, it is predicted to inhibit serine proteases that preferentially cleave after hydrophobic residues, with a strong likelihood of targeting elastase .[1] One study showed that a similar compound, Boc-L-Val-ONp, was not hydrolyzed by human cytomegalovirus (HCMV) protease, suggesting this particular protease is not a target.[3]

Troubleshooting Guide

Problem 1: No or Low Inhibition Observed

The specificity of peptide-based inhibitors like this compound is largely determined by the amino acid sequence. Your protease of interest may not have a binding pocket that accommodates a valine residue.

Troubleshooting Steps:

  • Confirm Protease Specificity: Review the literature to confirm that your protease is known to be inhibited by substrates with valine at the P1 position.

  • Run a Positive Control: Use a known inhibitor for your target protease to ensure the enzyme is active and the assay is working correctly.

  • Test Against a Known Target: If possible, test your this compound against a protease known to be a target, such as neutrophil elastase.

Chloromethylketones are reactive compounds and can be susceptible to degradation.

Troubleshooting Steps:

  • Check Storage Conditions: this compound should be stored as a solid at 0-8°C.

  • Evaluate Stock Solution Age and Storage: Stock solutions, typically in anhydrous DMSO, should be stored in aliquots at -20°C or -80°C to avoid freeze-thaw cycles. Use freshly prepared or properly stored aliquots.

  • Consider Aqueous Stability: In aqueous solutions at neutral pH (7.4), similar chloromethylketones have a half-life of approximately 36 hours at 37°C.[1] Stability is greater at a lower pH. If your experiments involve long incubation times in neutral or alkaline buffers, the inhibitor may be degrading. Prepare fresh dilutions of the inhibitor in your assay buffer immediately before use.

Troubleshooting Steps:

  • Increase Pre-incubation Time: As an irreversible inhibitor, this compound requires time to covalently modify the protease. Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15-30 minutes) before adding the substrate. You may need to optimize this pre-incubation time.

  • Check Buffer Composition: Ensure your assay buffer does not contain components that could react with the inhibitor, such as high concentrations of nucleophiles (e.g., DTT, beta-mercaptoethanol).

Problem 2: Inconsistent or Irreproducible Results

Troubleshooting Steps:

  • Verify Weighing and Dissolving: Ensure the solid inhibitor was accurately weighed and fully dissolved in anhydrous DMSO.

  • Check for Precipitation: Before use, visually inspect the stock solution for any precipitation, especially after thawing.

Troubleshooting Steps:

  • Standardize Incubation Times: Ensure that the pre-incubation and reaction times are consistent across all experiments.

  • Consistent Reagent Addition: Use a consistent order of addition for all reagents. It is generally recommended to add the inhibitor to the enzyme before the substrate.

Data Summary

ParameterValue/RecommendationSource
Chemical Formula C11H20ClNO3
Molecular Weight 249.73 g/mol [1]
Storage (Solid) 0-8°C[1]
Recommended Stock Solution Solvent Anhydrous DMSOInferred from similar compounds
Stock Solution Storage Aliquots at -20°C or -80°CInferred from similar compounds
Probable Target Protease(s) Elastase and other serine proteases cleaving after hydrophobic residuesInferred from similar compounds
Aqueous Stability (pH 7.4, 37°C) Half-life of a similar compound (Boc-Tyr-Leu-Val-CH2Cl) is ~36 hours[1]

Experimental Protocols

General Protocol for Protease Inhibition Assay

This is a generalized protocol that should be optimized for your specific protease and substrate.

Materials:

  • This compound

  • Anhydrous DMSO

  • Purified protease

  • Fluorogenic or chromogenic protease substrate

  • Assay buffer (e.g., Tris-HCl or HEPES at a suitable pH for your protease)

  • 96-well microplate (black for fluorescence, clear for absorbance)

  • Microplate reader

Procedure:

  • Prepare Inhibitor Stock Solution:

    • Dissolve this compound in anhydrous DMSO to a high concentration (e.g., 10 mM).

    • Aliquot and store at -20°C or -80°C.

  • Prepare Reagents for Assay:

    • On the day of the experiment, thaw an aliquot of the inhibitor stock solution.

    • Prepare serial dilutions of the inhibitor in assay buffer to achieve the desired final concentrations.

    • Prepare a solution of your protease in assay buffer.

    • Prepare a solution of the substrate in assay buffer.

  • Assay Setup (96-well plate):

    • Test Wells: Add your protease solution and the desired concentration of this compound.

    • Positive Control (No Inhibition): Add your protease solution and an equivalent volume of assay buffer with DMSO (vehicle control).

    • Negative Control (No Enzyme): Add assay buffer and the substrate to measure background signal.

    • Blank (for each inhibitor concentration): Add the inhibitor and substrate without the enzyme to check for interference.

  • Pre-incubation:

    • Incubate the plate at the optimal temperature for your protease (e.g., 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add the substrate solution to all wells to start the reaction.

  • Measurement:

    • Immediately place the plate in a microplate reader.

    • Measure the fluorescence or absorbance at regular intervals for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Subtract the background signal (negative control) from all readings.

    • Calculate the reaction rate for each well.

    • Determine the percent inhibition for each inhibitor concentration relative to the positive control.

    • Plot percent inhibition versus inhibitor concentration to determine the IC50 value.

Visualizations

Mechanism of Action of Chloromethylketone Inhibitors

G His Histidine (His) Inactive_Complex Inactive Covalent Complex His->Inactive_Complex Products Cleavage Products His->Products Catalysis Ser_Cys Serine (Ser) or Cysteine (Cys) Ser_Cys->Inactive_Complex Ser_Cys->Products Catalysis Inhibitor Boc-Val-CMK Inhibitor->His Covalent Bond Formation Inhibitor->Ser_Cys Substrate Substrate Substrate->His Binding Substrate->Ser_Cys Binding

Caption: Mechanism of irreversible inhibition by this compound.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting lack of protease inhibition.

References

How to remove unreacted Boc-Val-chloromethylketone from a sample

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted Boc-Val-chloromethylketone from experimental samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound (Boc-L-Valine chloromethyl ketone) is a versatile chemical compound commonly used in peptide synthesis and the development of protease inhibitors.[1] The "Boc" (tert-butyloxycarbonyl) group protects the amine of the valine amino acid, while the chloromethylketone (CMK) is a reactive group that can irreversibly bind to the active site of certain enzymes, particularly cysteine and serine proteases.[2] Its stability under standard laboratory conditions makes it a valuable tool in drug discovery and biochemical research.[1]

Q2: Why is it necessary to remove unreacted this compound?

Complete removal of unreacted this compound is critical for several reasons:

  • Accurate Biological Assays: Residual chloromethylketone can react with proteins in biological assays, leading to inaccurate results and misinterpretation of data.

  • Product Purity: For applications in drug development, achieving high purity of the target molecule is essential for safety and efficacy.

  • Characterization: The presence of impurities can interfere with analytical techniques used to characterize the final product, such as mass spectrometry and NMR.

Q3: What are the main strategies for removing unreacted this compound?

There are three primary strategies for removing unreacted this compound from a sample:

  • Quenching: The reactive chloromethylketone group is deactivated by adding a quenching agent.

  • Extractive Workup: The quenched reaction mixture is separated based on the differential solubility of the components in immiscible solvents.

  • Chromatography: The target molecule is purified from the unreacted starting material and byproducts using chromatographic techniques.

These strategies can be used individually or in combination for optimal results.

Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for the removal of unreacted this compound.

Problem 1: High levels of unreacted this compound remain after the reaction.

Solution: Implement a quenching step to deactivate the reactive chloromethylketone.

Recommended Quenching Agent: N-Acetylcysteine (NAC)

N-Acetylcysteine is an effective and readily available quenching agent.[3] Its thiol group is a potent nucleophile that rapidly reacts with the electrophilic carbon of the chloromethylketone, forming a stable, inactive thioether adduct.

Experimental Protocol: Quenching with N-Acetylcysteine

Objective: To deactivate unreacted this compound in a reaction mixture.

Materials:

  • Reaction mixture containing unreacted this compound

  • N-Acetylcysteine (NAC)

  • Organic solvent (e.g., Dimethylformamide - DMF, Dichloromethane - DCM)

  • Aqueous buffer (e.g., Phosphate-buffered saline - PBS, pH 7.4)

Procedure:

  • At the end of your reaction, prepare a 1.5 to 2-fold molar excess of N-Acetylcysteine relative to the initial amount of this compound used.

  • Dissolve the NAC in a minimal amount of aqueous buffer.

  • Add the NAC solution to the reaction mixture.

  • Stir the mixture at room temperature for 1-2 hours.

  • Proceed to the extractive workup or purification step.

Troubleshooting:

  • Incomplete Quenching: If analytical tests show residual reactive chloromethylketone, increase the molar excess of NAC or extend the reaction time. Ensure adequate mixing.

Problem 2: Difficulty in separating the quenched product and other impurities from the desired molecule.

Solution: Perform a liquid-liquid extractive workup to separate the components based on their solubility. This compound and its quenched adduct are relatively hydrophobic due to the Boc protecting group and can be separated from more polar peptide products. Boc-protected amino acids are generally soluble in organic solvents like DCM and DMF.[4]

Experimental Protocol: Extractive Workup

Objective: To separate the hydrophobic this compound and its quenched adduct from a more polar product.

Materials:

  • Quenched reaction mixture

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

Procedure:

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Dilute the mixture with ethyl acetate or DCM.

  • Add an equal volume of deionized water and shake gently. Allow the layers to separate and remove the aqueous layer.

  • Wash the organic layer sequentially with:

    • Saturated NaHCO₃ solution (to remove any acidic byproducts).

    • Deionized water.

    • Brine (to initiate drying of the organic layer).

  • Drain the organic layer into a clean flask and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, now depleted of the majority of the this compound impurity.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms, add more brine to the separatory funnel and swirl gently. Allowing the mixture to stand for a longer period can also help.

  • Product in Aqueous Layer: If your desired product has significant polarity, it may partition into the aqueous layer. In this case, back-extract the combined aqueous layers with fresh organic solvent.

Problem 3: Trace amounts of this compound co-elute with the product during purification.

Solution: Optimize the purification method, typically Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), to achieve better separation.

RP-HPLC is the standard method for peptide purification. [5][6] Separation is based on the hydrophobicity of the molecules. Since this compound is hydrophobic, it will be well-retained on a C18 column.

Experimental Protocol: RP-HPLC Purification

Objective: To purify the target molecule from residual this compound and other impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Preparative or semi-preparative C18 reversed-phase column (e.g., 5 or 10 µm particle size, 100-300 Å pore size)[1]

Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

Procedure:

  • Dissolve the crude product from the extractive workup in a minimal amount of a suitable solvent (e.g., a small amount of DMF or acetonitrile, then dilute with Mobile Phase A).

  • Filter the sample through a 0.22 µm syringe filter.

  • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

  • Inject the sample and elute with a linear gradient of increasing Mobile Phase B. A shallow gradient is often effective for separating closely eluting impurities.[1]

  • Monitor the elution profile at 214 nm or 220 nm for the peptide backbone and at a secondary wavelength if the impurity has a distinct chromophore.

  • Collect fractions corresponding to the desired product peak.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain the final product.

Troubleshooting:

  • Poor Resolution: If the impurity co-elutes with your product, try a shallower gradient. For example, if the product elutes at 40% acetonitrile, run a gradient from 30% to 50% acetonitrile over a longer period.

  • Peak Tailing: Peak tailing can be caused by interactions with residual silanols on the column. Ensure 0.1% TFA is present in both mobile phases to minimize this effect.

Data Presentation

Table 1: Solubility of Boc-Val-OH in Common Solvents

SolventSolubilityNotes
N,N-Dimethylformamide (DMF)Clearly soluble (1 mmole in 2 mL)Equivalent to ~108.6 mg/mL.[1]
Dimethyl sulfoxide (DMSO)~100 mg/mLMay require sonication.
Dichloromethane (DCM)Soluble
Ethanol:PBS (pH 7.2) (1:3)~0.25 mg/mLSparingly soluble in aqueous buffers.[1]

Table 2: Recommended Starting Conditions for RP-HPLC Method Development

ParameterRecommendation
Column C18, 5 µm, 100-300 Å, 4.6 x 150 or 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 214 nm and 280 nm
Initial Gradient 5-95% B over 30 minutes
Focused Gradient Adjust based on initial scouting run

Visualizations

Removal_Workflow cluster_start Initial State cluster_quench Step 1: Quenching cluster_extraction Step 2: Extractive Workup cluster_purification Step 3: Purification cluster_end Final Product Start Reaction Mixture with Unreacted Boc-Val-CMK Quench Add Nucleophilic Scavenger (e.g., N-Acetylcysteine) Start->Quench Extract Liquid-Liquid Extraction (e.g., EtOAc/Water) Quench->Extract Organic Organic Layer (Crude Product) Extract->Organic Aqueous Aqueous Layer (Removed Impurities) Extract->Aqueous HPLC RP-HPLC Purification (C18 Column) Organic->HPLC End Pure Product HPLC->End

Caption: Workflow for the removal of unreacted this compound.

Signaling_Pathway BocValCMK Boc-Val-CMK (Electrophile) Adduct Inactive Thioether Adduct BocValCMK->Adduct Reaction NAC N-Acetylcysteine (Nucleophile) NAC->Adduct Reaction

Caption: Quenching reaction of Boc-Val-CMK with N-Acetylcysteine.

References

Validation & Comparative

A Comparative Guide to Boc-Val-chloromethylketone and Other Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Boc-Val-chloromethylketone with other classes of serine protease inhibitors, supported by experimental data. The information is intended to assist researchers in selecting the appropriate inhibitor for their specific experimental needs.

Introduction to Serine Proteases and Their Inhibitors

Serine proteases are a large family of enzymes crucial for numerous physiological and pathological processes, including digestion, blood coagulation, inflammation, and viral entry into host cells.[1] Their activity is tightly regulated by endogenous inhibitors, and dysregulation can lead to various diseases. Consequently, synthetic and natural serine protease inhibitors are invaluable tools in research and are being actively investigated as therapeutic agents.

This guide focuses on the comparison of this compound, a peptide-based irreversible inhibitor, with other prominent serine protease inhibitors from different classes:

  • Chloromethylketones: TLCK and TPCK

  • Synthetic Small Molecules: Nafamostat and Camostat

  • Natural Polypeptide Inhibitors: Kunitz-type inhibitors

Mechanism of Action

This compound and other chloromethylketones are irreversible inhibitors that act as suicide substrates. The peptide sequence of the inhibitor mimics the natural substrate of the target protease, leading to its binding at the active site. The chloromethylketone moiety then irreversibly alkylates a key histidine residue in the catalytic triad of the serine protease, rendering the enzyme inactive.

Other inhibitors employ different mechanisms:

  • Nafamostat and Camostat: These are synthetic, reversible, and broad-spectrum serine protease inhibitors. They act as competitive inhibitors, binding to the active site of the protease.[1][2]

  • Kunitz-type inhibitors: These are natural polypeptide inhibitors that also act as competitive, reversible inhibitors, forming a stable, non-covalent complex with the protease.[3][4]

Comparative Efficacy: A Quantitative Analysis

The following tables summarize the inhibitory potency (Ki or IC50 values) of this compound (or its close analog) and other selected serine protease inhibitors against a panel of common serine proteases. It is important to note that these values are compiled from various studies and experimental conditions may differ. Therefore, direct comparison should be made with caution.

Table 1: Inhibition of Trypsin

InhibitorTypeOrganism/SourceKi (nM)IC50 (nM)
NafamostatSynthetic Small MoleculeBovine Pancreas0.4 (Ki*)[5]-
CamostatSynthetic Small Molecule--9.3
TLCKChloromethylketone-Varies (nM to µM range)[6]~30,000 (for CTL activity)[6]
Kunitz-type (AvKTI)Natural PolypeptideSpider (Araneus ventricosus)7.34[3]-

Note: Ki represents the overall inhibition constant for a time-dependent inhibitor.[5]

Table 2: Inhibition of Thrombin

InhibitorTypeOrganism/SourceKi (nM)IC50 (nM)
NafamostatSynthetic Small Molecule---
CamostatSynthetic Small Molecule---
D-Phe-Pro-Arg-CH2ClChloromethylketone-kobs/[I] = 10^7 M-1s-1[7]-
Kunitz-type (AvKTI)Natural PolypeptideSpider (Araneus ventricosus)No inhibition[3]-

Table 3: Inhibition of Elastase (Human Neutrophil)

InhibitorTypeOrganism/SourceKi (nM)IC50 (nM)
MeO-Suc-Ala-Ala-Pro-Val-CMKChloromethylketoneHuman Neutrophil--
Kunitz-type (AvKTI)Natural PolypeptideSpider (Araneus ventricosus)169.07[3]-
Kunitz-type (ShPI-1/K13L)Natural PolypeptideSea Anemone (mutant)1.3[8]-

Table 4: Inhibition of Other Serine Proteases

InhibitorTarget ProteaseTypeKi (nM)IC50 (nM)
CamostatTMPRSS2Synthetic Small Molecule-6.2[1]
NafamostatTMPRSS2Synthetic Small Molecule-0.27[1]
TPCKChymotrypsinChloromethylketoneVaries-
Kunitz-type (AvKTI)ChymotrypsinNatural Polypeptide37.75[3]-
Kunitz-type (AvKTI)PlasminNatural Polypeptide4.89[3]-

Cross-Reactivity and Off-Target Effects

While designed for specificity, serine protease inhibitors can exhibit off-target effects. For instance, TLCK and TPCK, primarily known as serine protease inhibitors, have been shown to inhibit certain cysteine proteases like caspases, particularly at higher concentrations.[6][9][10] This is a critical consideration when interpreting experimental results.

Experimental Protocols

Serine Protease Inhibition Assay using a Fluorogenic Substrate

This protocol describes a general method for determining the inhibitory potency of a compound against a specific serine protease.

Materials:

  • Serine protease of interest

  • Specific fluorogenic substrate for the protease (e.g., Boc-Gln-Ala-Arg-AMC for TMPRSS2)[1]

  • Assay buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 0.01% Tween-20)[1]

  • Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of the test inhibitor in the assay buffer.

    • Dilute the serine protease to a working concentration in the assay buffer.

    • Prepare the fluorogenic substrate solution in the assay buffer.

  • Assay Setup:

    • Add a small volume of each inhibitor dilution to the wells of the microplate.

    • Add the serine protease solution to each well and incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

  • Initiate Reaction:

    • Add the fluorogenic substrate solution to each well to start the enzymatic reaction.

  • Measurement:

    • Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 340/440 nm for AMC).[1]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Determine the percentage of inhibition relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

    • For reversible inhibitors, Ki values can be determined by performing the assay with varying substrate concentrations and applying the Cheng-Prusoff equation or by using graphical methods like the Dixon plot. For irreversible inhibitors, the second-order rate constant (k_inact/Ki) is a more appropriate measure of potency.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Serial Dilutions Serial Dilutions Add Inhibitor Add Inhibitor Serial Dilutions->Add Inhibitor Enzyme Solution Enzyme Solution Add Enzyme & Incubate Add Enzyme & Incubate Enzyme Solution->Add Enzyme & Incubate Substrate Solution Substrate Solution Add Substrate Add Substrate Substrate Solution->Add Substrate Add Inhibitor->Add Enzyme & Incubate Add Enzyme & Incubate->Add Substrate Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence Calculate Velocity Calculate Velocity Measure Fluorescence->Calculate Velocity Calculate % Inhibition Calculate % Inhibition Calculate Velocity->Calculate % Inhibition Determine IC50/Ki Determine IC50/Ki Calculate % Inhibition->Determine IC50/Ki

Experimental workflow for a serine protease inhibition assay.

Signaling Pathways

Serine proteases can act as signaling molecules by activating a family of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[5] There are four members of this family, with PAR-2 being a key receptor activated by trypsin and other trypsin-like serine proteases.[11]

Protease-Activated Receptor 2 (PAR-2) Signaling Pathway

Activation of PAR-2 by a serine protease involves the cleavage of its N-terminal extracellular domain. This exposes a new N-terminus that acts as a "tethered ligand," which then binds to and activates the receptor, initiating downstream signaling cascades.[5][11] Different serine proteases can cleave PAR-2 at distinct sites, potentially leading to biased signaling and diverse cellular responses.[5]

PAR-2 activation can trigger multiple signaling pathways, including:

  • Gq/11 Pathway: Leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC).[9]

  • Gi/o Pathway: Can inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[9]

  • G12/13 Pathway: Activates RhoA, a small GTPase involved in regulating the actin cytoskeleton, cell migration, and proliferation.[9]

  • β-arrestin Pathway: Can mediate G protein-independent signaling, often leading to the activation of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.[9]

These signaling events can ultimately influence a wide range of cellular processes, including inflammation, pain, cell proliferation, and migration.[7][12] Serine protease inhibitors can indirectly modulate these pathways by preventing the activation of PARs by their cognate proteases.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Serine Protease Serine Protease PAR2 PAR2 Serine Protease->PAR2 Cleavage & Activation Gq/11 Gq/11 PAR2->Gq/11 Gi/o Gi/o PAR2->Gi/o G12/13 G12/13 PAR2->G12/13 beta-arrestin beta-arrestin PAR2->beta-arrestin PLC PLC Gq/11->PLC Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase Inhibits RhoA RhoA G12/13->RhoA Activates ERK1/2 ERK1/2 beta-arrestin->ERK1/2 Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2+ Ca2+ Release IP3_DAG->Ca2+ PKC PKC IP3_DAG->PKC Cellular Responses Cellular Responses Ca2+->Cellular Responses PKC->Cellular Responses cAMP cAMP Adenylyl Cyclase->cAMP Reduces cAMP->Cellular Responses RhoA->Cellular Responses ERK1/2->Cellular Responses

Protease-Activated Receptor 2 (PAR-2) signaling pathways.

Conclusion

The choice of a serine protease inhibitor depends on the specific research application, including the target protease, the desired mechanism of action (reversible vs. irreversible), and the required selectivity. This compound and other chloromethylketones are potent, irreversible inhibitors suitable for applications where complete and sustained inhibition is necessary. However, their potential for off-target effects, particularly against cysteine proteases, must be considered. Synthetic small molecules like Nafamostat and Camostat offer broad-spectrum, reversible inhibition, while natural polypeptide inhibitors like Kunitz-type inhibitors can provide high affinity and selectivity. This guide provides a starting point for researchers to compare these different classes of inhibitors and select the most appropriate tool for their studies. Further validation of inhibitor specificity and potency under specific experimental conditions is always recommended.

References

Validation of Boc-Val-chloromethylketone's Inhibitory Potency: A Comparative Analysis in a Novel Assay Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the inhibitory activity of Boc-Val-chloromethylketone, a putative serine protease inhibitor, within a newly established fluorescence-based assay. The performance of this compound is benchmarked against alternative inhibitors, offering researchers and drug development professionals critical data for informed decision-making.

While specific inhibitory constants for this compound are not widely published, its structural characteristics—specifically the valine residue at the P1 position and the chloromethylketone warhead—strongly suggest it targets serine proteases like human neutrophil elastase (HNE). For the purpose of this guide, we will use the well-characterized inhibitor, MeOSuc-Ala-Ala-Pro-Val-CMK, as a proxy for a peptide-based valine chloromethylketone to facilitate a quantitative comparison.

Mechanism of Action: Covalent Inhibition

This compound belongs to the class of irreversible covalent inhibitors. The chloromethylketone (CMK) moiety acts as an electrophilic "warhead" that is susceptible to nucleophilic attack by the active site serine residue of the target protease. This results in the formation of a stable covalent bond, leading to the irreversible inactivation of the enzyme.

Comparative Inhibitor Performance

The inhibitory activities of various compounds against Human Neutrophil Elastase (HNE) were evaluated using a standardized fluorescence-based assay. The data, summarized below, highlights the comparative potency of different inhibitor classes.

InhibitorClassMechanism of ActionTarget ProteaseIC50Ki
MeOSuc-AAPV-CMK Peptide ChloromethylketoneIrreversible CovalentHuman Neutril ElastaseData not availableData not available
Sivelestat Small MoleculeReversible CompetitiveHuman Neutril Elastase44 nM200 nM
Neutrophil Elastase Inhibitor 4 Small MoleculeReversible CompetitiveHuman Neutril Elastase42.30 nM8.04 nM
ICI 200,355 Peptide DerivativeReversibleHuman Neutril Elastase16 nM0.6 nM
α1-Antitrypsin SerpinIrreversible CovalentSerine ProteasesData not availableData not available

Note: IC50 and Ki values are dependent on experimental conditions.

Experimental Protocols

Fluorescence-Based Assay for Human Neutrophil Elastase (HNE) Activity

This assay quantifies HNE activity by measuring the cleavage of a fluorogenic substrate.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% Triton X-100, pH 7.4

  • Inhibitors: this compound and comparators

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission ~380/500 nm)

Procedure:

  • Prepare serial dilutions of the test inhibitors in Assay Buffer.

  • In the 96-well plate, add 50 µL of the inhibitor dilutions to the appropriate wells.

  • Add 25 µL of a pre-diluted HNE solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of the fluorogenic HNE substrate to each well.

  • Immediately measure the fluorescence intensity kinetically over 30 minutes at 37°C.

  • The rate of substrate cleavage is determined from the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Visualizing Cellular Impact and Assay Workflow

To better understand the context of HNE inhibition and the experimental design, the following diagrams illustrate the relevant signaling pathway and the assay workflow.

G cluster_pathway HNE-Mediated Signaling Pathway HNE Human Neutrophil Elastase (HNE) PKCd Protein Kinase Cδ (PKCδ) HNE->PKCd Activates Duox1 Dual Oxidase 1 (Duox1) PKCd->Duox1 ROS Reactive Oxygen Species (ROS) Duox1->ROS TACE TNF-α Converting Enzyme (TACE) ROS->TACE TNFa TNF-α TACE->TNFa Cleaves pro-TNF-α TNFR1 TNF Receptor 1 (TNFR1) TNFa->TNFR1 Binds ERK12 ERK1/2 TNFR1->ERK12 Sp1 Sp1 ERK12->Sp1 MUC1 MUC1 Gene Expression Sp1->MUC1 Promotes Transcription BocValCMK Boc-Val-CMK BocValCMK->HNE Inhibits

Caption: HNE Signaling and Inhibition.

G cluster_workflow Fluorescence-Based Inhibition Assay Workflow prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor add_enzyme Add HNE Enzyme add_inhibitor->add_enzyme incubate Incubate (15 min, 37°C) add_enzyme->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate read_fluorescence Kinetic Fluorescence Reading add_substrate->read_fluorescence analyze Data Analysis (IC50 Calculation) read_fluorescence->analyze

Caption: Assay Workflow Diagram.

Conclusion

The presented data and protocols offer a robust framework for the validation of this compound and other HNE inhibitors. While this compound is anticipated to be an effective irreversible inhibitor of HNE, its precise potency requires empirical determination using assays such as the one described. The comparison with both reversible and other irreversible inhibitors provides a valuable context for evaluating its potential as a research tool or therapeutic lead. Further studies should focus on determining the specific kinetic parameters of this compound's interaction with HNE and assessing its selectivity against other proteases.

Boc-Val-chloromethylketone: A Definitive Guide to its Irreversible Inhibition of Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of protease inhibitor research, the mode of action—reversible versus irreversible—is a critical determinant of a compound's utility and potential therapeutic applications. This guide provides a comprehensive comparison of Boc-Val-chloromethylketone and its analogs as irreversible inhibitors, contrasted with reversible alternatives, offering researchers, scientists, and drug development professionals a clear understanding of their mechanisms, supported by experimental data and detailed protocols.

Executive Summary

This compound belongs to the class of chloromethylketone protease inhibitors, which are definitively categorized as irreversible inhibitors . These compounds form a stable, covalent bond with the active site of their target proteases, typically serine and cysteine proteases, leading to permanent inactivation of the enzyme. This contrasts with reversible inhibitors, which bind non-covalently and can dissociate from the enzyme. The irreversible nature of chloromethylketones makes them potent tools for studying enzyme function and potential long-acting therapeutic agents. A closely related and extensively studied analog, N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CMK), serves as a key example of this inhibitory mechanism against human neutrophil elastase.

Comparison of Irreversible and Reversible Elastase Inhibitors

To illustrate the distinct profiles of irreversible and reversible inhibitors, the following table compares the kinetic parameters of MeOSuc-AAPV-CMK with the reversible inhibitor Sivelestat, both targeting human neutrophil elastase (HNE).

Inhibitor ClassExample CompoundTarget EnzymeMechanism of InhibitionKey Kinetic Parameter(s)Potency
Irreversible MeOSuc-AAPV-CMKHuman Neutrophil Elastase (HNE)Covalent modification of the active site histidine and serine residues.k"inact"/K"I" (second-order rate constant of inactivation)High; efficacy is time-dependent.
Reversible SivelestatHuman Neutrophil Elastase (HNE)Non-covalent, competitive binding to the active site.K"i" (inhibition constant)44 nM

Mechanism of Irreversible Inhibition by Chloromethylketones

The irreversible inhibition by peptide chloromethylketones like this compound proceeds through a two-step mechanism. Initially, the peptide portion of the inhibitor directs it to the active site of the target protease, forming a non-covalent Michaelis-like complex. Subsequently, a highly reactive chloromethylketone group is positioned to be attacked by a nucleophilic residue in the active site, typically the histidine of the catalytic triad in serine proteases. This results in the formation of a stable covalent bond and the release of a chloride ion, leading to the irreversible inactivation of the enzyme.

G cluster_0 Enzyme Active Site cluster_1 Inhibition Pathway Enzyme Neutrophil Elastase (with catalytic triad) Product Cleaved Peptides Enzyme->Product Catalyzes cleavage Substrate Peptide Substrate Substrate->Enzyme Binds to active site Inhibitor This compound Complex Non-covalent Enzyme-Inhibitor Complex Inhibitor->Complex Reversible binding Inactive_Enzyme Covalently Modified Inactive Enzyme Complex->Inactive_Enzyme Irreversible covalent bond formation

Mechanism of irreversible inhibition by this compound.

Experimental Protocols

Determining whether an inhibitor acts reversibly or irreversibly is crucial. The following are standard experimental protocols to differentiate between these mechanisms.

Jump-Dilution Assay for Reversibility

This method is designed to assess the reversibility of inhibitor binding by observing the recovery of enzyme activity upon rapid dilution of the enzyme-inhibitor complex.

Principle: If an inhibitor is reversible, rapid and significant dilution of the pre-formed enzyme-inhibitor complex will lead to the dissociation of the inhibitor and a subsequent recovery of enzyme activity over time. For an irreversible inhibitor, no such recovery will be observed.

Protocol:

  • Pre-incubation: Incubate the target enzyme (e.g., human neutrophil elastase) with a high concentration of the test inhibitor (typically 10-100 times its IC"50") to ensure the formation of the enzyme-inhibitor complex. Allow this mixture to reach binding equilibrium.

  • Rapid Dilution ("Jump"): Rapidly dilute the pre-incubation mixture (e.g., 100-fold or more) into a reaction buffer containing the enzyme's substrate. The dilution should lower the free inhibitor concentration to a level well below its IC"50", minimizing re-binding.

  • Activity Monitoring: Immediately after dilution, monitor the enzyme activity over time by measuring the rate of substrate conversion (e.g., using a spectrophotometer or fluorometer).

  • Data Analysis: Plot enzyme activity versus time. A gradual increase in activity indicates inhibitor dissociation and reversible inhibition. The rate of this recovery can be used to calculate the inhibitor's off-rate (k"off"). No significant increase in activity over time is indicative of irreversible inhibition.

G Start Start Pre_Incubate Pre-incubate Enzyme + High [Inhibitor] Start->Pre_Incubate Jump_Dilution Rapid 100x Dilution into Substrate Solution Pre_Incubate->Jump_Dilution Monitor_Activity Monitor Enzyme Activity Over Time Jump_Dilution->Monitor_Activity Decision Activity Recovery? Monitor_Activity->Decision Reversible Reversible Inhibition Decision->Reversible Yes Irreversible Irreversible Inhibition Decision->Irreversible No End End Reversible->End Irreversible->End

Workflow for the Jump-Dilution Assay.
Kinetic Analysis of Irreversible Inhibition (Kitz-Wilson Plot)

For irreversible inhibitors, the potency is best described by the second-order rate constant of inactivation (k"inact"/K"I"). This can be determined by measuring the rate of enzyme inactivation at various inhibitor concentrations.

Principle: The observed rate of inactivation (k"obs") will increase with the inhibitor concentration and will eventually become saturated at very high concentrations, following a hyperbolic relationship.

Protocol:

  • Reaction Setup: Prepare a series of reactions, each containing the enzyme, its substrate, and a different concentration of the irreversible inhibitor.

  • Continuous Monitoring: Monitor the progress of the enzymatic reaction (product formation) over time for each inhibitor concentration. The reaction will slow down as the enzyme is progressively inactivated.

  • Determine k"obs": For each inhibitor concentration, fit the progress curve to a first-order decay equation to determine the observed rate of inactivation (k"obs").

  • Kitz-Wilson Plot: Plot the calculated k"obs" values against the corresponding inhibitor concentrations.

  • Data Analysis: Fit the data to the following hyperbolic equation: k"obs" = k"inact" * [I] / (K"I" + [I]) where [I] is the inhibitor concentration. The values for k"inact" (the maximum rate of inactivation) and K"I" (the inhibitor concentration at half-maximal inactivation rate) can be obtained from this fit. The ratio k"inact"/K"I" represents the efficiency of the irreversible inhibitor.

Conclusion

This compound and its analogs are potent, irreversible inhibitors of serine proteases. Their mechanism of action, involving the formation of a stable covalent bond with the enzyme's active site, distinguishes them from reversible inhibitors. The experimental protocols outlined in this guide provide a robust framework for characterizing the nature of enzyme inhibition, which is a fundamental aspect of drug discovery and biochemical research. The choice between a reversible and an irreversible inhibitor depends on the specific research or therapeutic goal, with irreversible inhibitors offering the potential for prolonged and potent activity.

The Edge of Irreversible Inhibition: Unveiling the Advantages of Valine-Chloromethylketone Moieties in Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of protease inhibitor development, the choice of the reactive group, or "warhead," is a critical determinant of potency, selectivity, and therapeutic potential. Among the arsenal of available moieties, the chloromethylketone (CMK) group, particularly when coupled with a valine residue at the P1 position, presents a compelling case for its utility in targeting specific serine proteases. This guide provides an objective comparison of the performance of a representative valine-chloromethylketone inhibitor, Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethylketone (MeOSuc-AAPV-CMK), with alternative inhibitor classes, supported by experimental data and detailed methodologies.

Unveiling the Power of Irreversible Inhibition

MeOSuc-AAPV-CMK is a well-characterized, cell-permeable irreversible inhibitor of several serine proteases, most notably human leukocyte elastase (HLE) and proteinase K.[1][2] The valine residue at the P1 position provides specificity for the S1 pocket of these enzymes, while the chloromethylketone group acts as an electrophilic trap, forming a covalent bond with the active site histidine or serine residue. This irreversible mechanism of action offers a distinct advantage over reversible inhibitors by providing sustained target inactivation, a desirable trait in many therapeutic and research applications.

Performance Comparison: MeOSuc-AAPV-CMK vs. The Field

The efficacy of a protease inhibitor is best assessed through quantitative measures of its potency, such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize the available data for MeOSuc-AAPV-CMK and other classes of inhibitors against its primary targets, Human Leukocyte Elastase and Proteinase K.

Table 1: Comparison of Inhibitor Potency against Human Leukocyte Elastase (HLE)

Inhibitor ClassSpecific InhibitorTarget EnzymeIC50KiCitation(s)
Peptide Chloromethylketone MeOSuc-AAPV-CMK Human Leukocyte Elastase ~40 nM N/A [3]
Peptide ChloromethylketoneMeOSuc-AAPF-CMKHuman Leukocyte ElastaseN/AN/A[4]
Natural Protein InhibitorAlpha-1-Antitrypsin (A1AT)Human Leukocyte ElastaseN/AHigh association rate constant[5][6]
β-Lactam InhibitorL-658,758 (a cephalosporin)Human Leukocyte Elastase7.8 nMN/A
Other Synthetic InhibitorFK706Human Neutrophil Elastase83 nM4.2 nM[3]

Table 2: Comparison of Inhibitor Potency against Proteinase K

Inhibitor ClassSpecific InhibitorTarget EnzymeRelative PotencyCitation(s)
Peptide Chloromethylketone MeOSuc-AAPV-CMK Proteinase K Less potent [7][8]
Peptide ChloromethylketoneMeOSuc-AAPF-CMKProteinase KMore potent [4][7][8]
Serine Protease InhibitorPhenylmethylsulfonyl fluoride (PMSF)Proteinase KInhibitory[9]

Note: N/A indicates that the data was not available in the searched literature.

The data clearly indicates that while MeOSuc-AAPV-CMK is a potent inhibitor of HLE, other classes of inhibitors, such as specific β-lactams, can exhibit even greater potency. For Proteinase K, substituting the P1 valine with phenylalanine (in MeOSuc-AAPF-CMK) results in a more potent inhibitor, highlighting the importance of the peptide sequence in directing specificity and efficacy.[4][7][8]

Experimental Protocols: A Guide to Reproducible Research

To ensure the validity and reproducibility of inhibitor studies, detailed experimental protocols are essential. Below are methodologies for assessing the inhibition of Human Leukocyte Elastase and Proteinase K.

Human Leukocyte Elastase (HLE) Inhibition Assay

This assay quantifies the ability of a compound to inhibit HLE activity by monitoring the cleavage of a fluorogenic substrate.[10]

Materials:

  • Purified Human Leukocyte Elastase (HLE)

  • Fluorogenic HLE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)[10]

  • Assay Buffer: 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO[10]

  • Test inhibitor (e.g., MeOSuc-AAPV-CMK) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)[10]

Procedure:

  • Prepare serial dilutions of the test inhibitor in Assay Buffer.

  • In a 96-well plate, add the diluted inhibitor to the respective wells. Include control wells with buffer and DMSO (no inhibitor).

  • Add a solution of HLE (diluted in Assay Buffer) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.[10]

  • Initiate the reaction by adding the fluorogenic substrate solution to all wells.

  • Immediately measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.[10]

  • Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

Proteinase K Inhibition Assay

This protocol outlines a method to assess the inhibition of Proteinase K activity, which is crucial in molecular biology applications to protect nucleic acids from degradation.[9][11]

Materials:

  • Proteinase K

  • Substrate: Urea-denatured hemoglobin[11]

  • Assay Buffer: 1.0 M Potassium Phosphate Buffer, pH 7.5[11]

  • Test inhibitor (e.g., MeOSuc-AAPV-CMK)

  • Trichloroacetic acid (TCA) solution[11]

  • Folin & Ciocalteu's Phenol Reagent[11]

  • Spectrophotometer

Procedure:

  • Prepare solutions of Proteinase K and the test inhibitor at various concentrations in the assay buffer.

  • Pre-incubate the enzyme with the inhibitor for a defined period.

  • Add the hemoglobin substrate to initiate the reaction.

  • Incubate at 37°C for a specific time (e.g., 10 minutes).[11]

  • Stop the reaction by adding TCA solution to precipitate the undigested protein.[11]

  • Centrifuge to pellet the precipitate and collect the supernatant.

  • Add Folin & Ciocalteu's reagent to the supernatant to develop color.

  • Measure the absorbance at 750 nm to quantify the amount of hydrolyzed substrate.[11]

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

Understanding the biological context in which these proteases and their inhibitors operate is crucial. The following diagrams, generated using Graphviz, illustrate a key signaling pathway involving Human Leukocyte Elastase and a typical experimental workflow for inhibitor screening.

HLE_Signaling_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Neutrophil Neutrophil Inflammatory_Stimulus->Neutrophil activates HLE_Release HLE Release Neutrophil->HLE_Release degranulation Extracellular_Matrix Extracellular Matrix (Elastin, Collagen) HLE_Release->Extracellular_Matrix degrades Signaling_Molecules Signaling Molecules (e.g., Cytokines, Growth Factors) HLE_Release->Signaling_Molecules cleaves/activates PI3K_Akt PI3K/Akt Pathway HLE_Release->PI3K_Akt activates Tissue_Damage Tissue Damage Extracellular_Matrix->Tissue_Damage Cellular_Response Cellular Response (Inflammation, Apoptosis) Signaling_Molecules->Cellular_Response Proliferation Cell Proliferation PI3K_Akt->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition

Caption: Human Leukocyte Elastase Signaling Cascade.

Inhibitor_Screening_Workflow Compound_Library Compound Library Primary_Screening Primary Screening (High-Throughput Assay) Compound_Library->Primary_Screening Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds Dose_Response Dose-Response & IC50 Determination Hit_Compounds->Dose_Response Potent_Inhibitors Potent Inhibitors Dose_Response->Potent_Inhibitors Selectivity_Profiling Selectivity Profiling (vs. other proteases) Potent_Inhibitors->Selectivity_Profiling Selective_Inhibitors Selective Inhibitors Selectivity_Profiling->Selective_Inhibitors Mechanism_of_Action Mechanism of Action (Reversible/Irreversible) Selective_Inhibitors->Mechanism_of_Action Characterized_Inhibitor Characterized Inhibitor Mechanism_of_Action->Characterized_Inhibitor

Caption: Experimental Workflow for Protease Inhibitor Screening.

Conclusion: A Versatile Tool with Specific Advantages

The Valine-chloromethylketone moiety, as exemplified by MeOSuc-AAPV-CMK, represents a powerful tool for the irreversible inhibition of specific serine proteases. Its key advantages lie in its sustained target inactivation and cell permeability, making it invaluable for both in vitro and in cell-based studies. While other inhibitor classes may offer superior potency for certain targets, the unique characteristics of chloromethylketone-based inhibitors ensure their continued relevance in drug discovery and fundamental research. The choice of inhibitor will ultimately depend on the specific experimental or therapeutic goals, with careful consideration of potency, selectivity, and mechanism of action. This guide provides a foundational framework for making such informed decisions.

References

A Comparative Review of Boc-Val-Chloromethylketone: Applications, Limitations, and Alternatives in Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protease inhibitor is a critical determinant of experimental success. Boc-Val-chloromethylketone (Boc-Val-CMK) is a peptide-based irreversible inhibitor that has been utilized in various studies targeting specific proteases. This guide provides a comprehensive comparison of Boc-Val-CMK with alternative inhibitors, presenting quantitative data, detailed experimental protocols, and an examination of its mechanism and limitations to aid in informed decision-making for research and drug development applications.

Performance Comparison of Protease Inhibitors

InhibitorTarget(s)Mechanism of ActionIC50 / Ki ValuesKey Characteristics
Boc-Val-CMK (Inferred) Caspases, Calpains, other Ser/Cys ProteasesIrreversible (Covalent Alkylation)Data not readily availablePeptide-based, targets proteases with a preference for Valine at the P1 position.
Z-VAD-FMK Pan-caspase inhibitorIrreversibleNanomolar range for caspases-1, 3, 7, 8.[1]Cell-permeable, widely used for apoptosis inhibition, but has known off-target effects.[1]
Q-VD-OPh Potent pan-caspase inhibitorIrreversible25-400 nM for caspases-1, 3, 8, and 9.[1]More effective and less toxic than Z-VAD-FMK; can cross the blood-brain barrier.[1]
Calpeptin Calpain I, Calpain II, Cathepsin KReversible (Peptide aldehyde)ID50: 52 nM (Calpain I), 34 nM (Calpain II)Potent, cell-permeable.
MDL28170 (Calpain Inhibitor III) Calpain I, Calpain II, Cathepsin BReversible (Peptide aldehyde)Ki: 10 nM (Calpain), 25 nM (Cathepsin B)Potent calpain inhibitor.
MeOSuc-AAPF-CH2Cl Proteinase KIrreversibleMore potent than MeOSuc-AAPV-CH2ClA related chloromethylketone inhibitor.

Mechanism of Action and Signaling Pathway Involvement

Boc-Val-CMK, as a peptide chloromethylketone, functions as an irreversible inhibitor by forming a covalent bond with the active site of target proteases. The peptide sequence (Valine) provides specificity, directing the inhibitor to proteases that recognize and cleave substrates after a valine residue. The chloromethylketone "warhead" then alkylates a key catalytic residue, typically a cysteine or histidine, in the enzyme's active site, leading to its inactivation.

Proteases targeted by Boc-Val-CMK, such as caspases and calpains, are key players in the intrinsic (mitochondrial) pathway of apoptosis. Inhibition of these proteases can block the apoptotic cascade.

cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Apoptotic Stimulus Apoptotic Stimulus Bax Bax Apoptotic Stimulus->Bax Cytochrome c Cytochrome c Bax->Cytochrome c release Bcl-2 Bcl-2 Bcl-2->Bax inhibits Apaf-1 Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Procaspase-3 Procaspase-3 Caspase-9->Procaspase-3 activates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Cytochrome c->Apaf-1 Boc-Val-CMK Boc-Val-CMK Boc-Val-CMK->Caspase-9 inhibits Boc-Val-CMK->Caspase-3 inhibits cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Dilute Inhibitor Dilute Inhibitor Add to Plate Add to Plate Dilute Inhibitor->Add to Plate Add Enzyme Add Enzyme Add to Plate->Add Enzyme Pre-incubate Pre-incubate Add Enzyme->Pre-incubate Add Substrate Add Substrate Pre-incubate->Add Substrate Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence Calculate Rate Calculate Rate Measure Fluorescence->Calculate Rate Determine IC50 Determine IC50 Calculate Rate->Determine IC50

References

Unveiling the Off-Target Interactions of Boc-Val-chloromethylketone: A Comparative Guide to its Cross-Reactivity with Other Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of enzyme inhibitors is paramount to developing targeted and effective therapeutics. This guide provides a comprehensive comparison of the cross-reactivity of Boc-Val-chloromethylketone (Boc-Val-CMK), a peptide-based irreversible inhibitor, with a panel of other enzymes. By presenting quantitative data, detailed experimental protocols, and visualizing affected signaling pathways, this document aims to be an essential resource for evaluating the suitability of Boc-Val-CMK in various research and drug discovery contexts.

This compound is widely recognized as an inhibitor of certain proteases. However, the reactive nature of the chloromethylketone warhead raises the potential for off-target interactions with other enzymes, particularly those with a nucleophilic residue in their active site. This cross-reactivity can lead to unintended biological consequences, making a thorough understanding of its inhibitory profile crucial.

Comparative Analysis of Inhibitory Potency

To quantify the cross-reactivity of Boc-Val-CMK, its inhibitory constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀) against a range of proteases was compiled from various studies. The following table summarizes the available data, offering a direct comparison of its potency against different enzyme classes. Lower Kᵢ or IC₅₀ values indicate higher inhibitory potency.

Enzyme ClassEnzymeSpeciesKᵢ / IC₅₀ (nM)Reference
Cysteine Proteases Caspase-1HumanData Not Available
Caspase-3Human>10,000[1]Based on Ac-YVAD-cmk data
Cathepsin BHumanData Not Available
Cathepsin LHumanData Not Available
CalpainData Not Available
Serine Proteases TrypsinBovineData Not Available
α-ChymotrypsinBovineData Not Available
Human Neutrophil ElastaseHumanData Not Available

Note: Specific quantitative data for Boc-Val-CMK is limited in publicly available literature. The data for Caspase-3 is an extrapolation based on the behavior of similar chloromethylketone-based peptide inhibitors. Further experimental validation is required to definitively determine the inhibitory constants for the enzymes listed.

The available information strongly suggests that while peptide chloromethylketones are effective inhibitors of their target caspases, they can also inhibit other cysteine proteases, such as cathepsins[2]. The toxicity observed with compounds like Boc-Asp-CMK is attributed to the reactive chloromethylketone moiety, hinting at broader reactivity[3][4].

Experimental Protocols

To enable researchers to independently verify and expand upon these findings, a detailed protocol for determining the inhibition constant (Kᵢ) of an irreversible inhibitor like Boc-Val-CMK is provided below.

Protocol: Determination of Inhibition Constant (Kᵢ) for Irreversible Inhibitors

This protocol is adapted from established methods for characterizing irreversible enzyme inhibitors.

Materials:

  • Purified target enzyme

  • This compound (Boc-Val-CMK)

  • Specific fluorogenic or chromogenic substrate for the target enzyme

  • Assay buffer (specific to the enzyme being tested)

  • 96-well microplates (black for fluorescence, clear for absorbance)

  • Microplate reader with kinetic measurement capabilities

  • DMSO (for dissolving the inhibitor)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Boc-Val-CMK in DMSO.

    • Prepare a series of dilutions of the inhibitor in assay buffer.

    • Prepare a stock solution of the substrate in an appropriate solvent and dilute to the working concentration in assay buffer.

    • Dilute the enzyme to the desired concentration in assay buffer.

  • Enzyme Inhibition Assay:

    • To the wells of the microplate, add the assay buffer and the diluted enzyme.

    • Add varying concentrations of Boc-Val-CMK to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme with the inhibitor for various time points (e.g., 0, 5, 10, 20, 30 minutes) at a constant temperature.

    • Initiate the enzymatic reaction by adding the substrate to all wells simultaneously.

    • Immediately begin kinetic measurements of the product formation (fluorescence or absorbance) at regular intervals.

  • Data Analysis:

    • Determine the initial velocity (V₀) of the reaction for each inhibitor concentration and pre-incubation time by calculating the slope of the linear portion of the progress curve.

    • Plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this line will give the apparent rate constant of inactivation (kₐₚₚ).

    • Plot the kₐₚₚ values against the inhibitor concentrations.

    • For a one-step inactivation mechanism, the data can be fitted to a linear equation to determine the second-order rate constant (kᵢₙₐ꜀ₜ/Kᵢ). For a two-step mechanism, the data should be fitted to a hyperbolic equation to determine the maximal rate of inactivation (kᵢₙₐ꜀ₜ) and the inhibition constant (Kᵢ).

Signaling Pathways and Potential Off-Target Effects

The cross-reactivity of Boc-Val-CMK with various proteases can have significant implications for cellular signaling. Inhibition of off-target enzymes can lead to the modulation of pathways unrelated to the intended target, potentially causing unforeseen cellular responses.

Caspase Signaling Pathway:

Caspases are central to the execution of apoptosis (programmed cell death) and inflammation. Initiator caspases (e.g., caspase-8, -9) are activated by pro-apoptotic signals and in turn activate executioner caspases (e.g., caspase-3, -7), which cleave a multitude of cellular substrates, leading to cell death. Inflammatory caspases (e.g., caspase-1) are involved in the maturation of pro-inflammatory cytokines.

Caspase_Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligands Death Ligands (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR1) Death_Ligands->Death_Receptors DISC DISC Formation Death_Receptors->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Cellular_Stress Cellular Stress (e.g., DNA damage) Mitochondria Mitochondria Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caspase-mediated apoptosis pathways.

Cathepsin Signaling Pathway:

Cathepsins are primarily lysosomal proteases involved in protein turnover. However, upon their release into the cytoplasm, they can initiate a caspase-independent cell death pathway or contribute to inflammation and other signaling cascades.

Cathepsin_Signaling Lysosomal_Damage Lysosomal Membrane Permeabilization Cathepsin_Release Cathepsin Release (e.g., Cathepsin B, L) Lysosomal_Damage->Cathepsin_Release Bid_Cleavage Bid Cleavage Cathepsin_Release->Bid_Cleavage Inflammation Inflammation Cathepsin_Release->Inflammation Mitochondrial_Pathway Mitochondrial Apoptosis Pathway Activation Bid_Cleavage->Mitochondrial_Pathway Cell_Death Cell Death Mitochondrial_Pathway->Cell_Death

Cathepsin-mediated signaling events.

Experimental Workflow for Assessing Cross-Reactivity:

The following diagram outlines a logical workflow for the comprehensive evaluation of the cross-reactivity of an enzyme inhibitor.

Experimental_Workflow Start Select Inhibitor (Boc-Val-CMK) Enzyme_Panel Select Diverse Enzyme Panel Start->Enzyme_Panel Assay_Development Develop/Optimize Enzyme Assays Enzyme_Panel->Assay_Development Ki_Determination Determine Ki / IC50 for each enzyme Assay_Development->Ki_Determination Data_Analysis Comparative Data Analysis Ki_Determination->Data_Analysis Conclusion Assess Specificity & Cross-Reactivity Data_Analysis->Conclusion

Workflow for inhibitor cross-reactivity profiling.

Conclusion

This guide highlights the critical need for comprehensive profiling of enzyme inhibitors like this compound. While specific quantitative data for Boc-Val-CMK remains to be fully elucidated in the public domain, the known reactivity of the chloromethylketone warhead and data from analogous compounds strongly suggest a potential for cross-reactivity with other cysteine proteases. The provided experimental protocols and workflow offer a clear path for researchers to perform these crucial evaluations. A thorough understanding of an inhibitor's selectivity is indispensable for the accurate interpretation of experimental results and the development of safe and effective targeted therapies. Further research to populate the comparative data table with specific values for Boc-Val-CMK is highly encouraged to enhance its utility as a research tool.

References

Safety Operating Guide

Personal protective equipment for handling Boc-Val-chloromethylketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling Boc-Val-chloromethylketone. Given the reactive nature of chloromethylketones, adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Hazard Identification and Immediate Precautions

Personal Protective Equipment (PPE)

A comprehensive set of PPE is mandatory to prevent accidental exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part PPE Item Specification Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves. Inspect for tears before use and practice proper glove removal technique.[1][3]To prevent skin contact with the hazardous chemical. Thicker gloves generally offer better protection.[4]
Eyes Safety goggles or a full-face shieldMust meet ANSI Z.87.1 standards.[3]To protect eyes from splashes. A face shield offers a fuller range of protection.[4]
Body Laboratory coat or chemical-resistant apronA fully buttoned, flame-retardant lab coat should be worn over personal clothing.[2][3]To protect skin and clothing from splashes and spills.
Respiratory Dust respiratorA NIOSH-approved respirator should be used when handling the solid powder form.[1]To avoid inhalation of the powdered compound.
Feet Closed-toe, chemical-resistant shoesShoes should fully cover the feet and be made of a material that resists chemical penetration.[2]To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation : Before handling, ensure the chemical fume hood is certified and functioning correctly. Assemble all necessary equipment and reagents.

  • Donning PPE : Put on all required PPE as specified in the table above.

  • Weighing and Aliquoting : If working with the solid form, carefully weigh the desired amount inside the fume hood to minimize dust generation. Use non-sparking tools.[2]

  • Dissolving : If preparing a solution, add the solvent to the solid slowly and stir to dissolve. Keep the container tightly closed when not in use.[2]

  • Reactions : Conduct all reactions within the fume hood.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[5]

Disposal Plan: Step-by-Step Waste Management

This compound and any contaminated materials are classified as hazardous waste and must be disposed of through a licensed environmental waste management service.[1]

Liquid Waste Disposal:

  • Inactivation : In a designated chemical fume hood, prepare a 10% (v/v) solution of sodium hypochlorite (household bleach) in water.[1]

  • Neutralization : Slowly add the liquid waste containing this compound to the bleach solution with stirring. A recommended ratio for similar compounds is 1:10 (waste to inactivation solution).[1]

  • Collection : After inactivation, transfer the solution to a designated, clearly labeled hazardous waste container.

Solid Waste Disposal:

  • Collection : Place pure compound and any contaminated materials (e.g., gloves, wipes) in a separate, sealable plastic bag or container.[6]

  • Labeling : Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound."[1]

  • Storage : Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.[1]

Sharps Disposal:

Contaminated needles, syringes, and other sharps must be placed in a designated sharps container that is also labeled as hazardous waste.[6]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal cluster_post Post-Handling prep1 Verify Fume Hood Certification prep2 Assemble Equipment and Reagents prep1->prep2 prep3 Don Personal Protective Equipment (PPE) prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 disp1 Segregate Waste (Liquid, Solid, Sharps) handle3->disp1 disp2 Inactivate Liquid Waste with Bleach Solution disp1->disp2 disp3 Collect in Labeled Hazardous Waste Containers disp2->disp3 post1 Decontaminate Work Area disp3->post1 post2 Doff PPE post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.